Pyridoxine Hydrochloride
Description
Properties
IUPAC Name |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFQODAHGAHPFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65-23-6 (Parent) | |
| Record name | Pyridoxine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1040792 | |
| Record name | Pyridoxine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Colorless or white solid; [HSDB] White powder; [Sigma-Aldrich MSDS] | |
| Record name | 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridoxine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17042 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Sublimes | |
| Record name | PYRIDOXINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
1 g dissolves in about 4.5 ml water, 90 ml alcohol; sol in propylene glycol; sparingly sol in acetone; insol in ether, chloroform, Soluble in alc, acetone; slightly soluble in other organic solvents., In water, 2.2X10+5 mg/l, temp not specified. | |
| Record name | PYRIDOXINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000006 [mmHg] | |
| Record name | Pyridoxine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17042 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Platelets or thick, birefringent rods from alcohol + acetone, PLATES FROM ALCOHOL, ACETONE, COLORLESS OR WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER, White to practically white crystals or crystalline powder., Colorless-white platelets | |
CAS No. |
58-56-0, 12001-77-3 | |
| Record name | Pyridoxine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridoxine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vitamin B6, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012001773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYRIDOXINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridoxine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridoxine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDOXINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68Y4CF58BV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PYRIDOXINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pyridoxine hydrochloride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207 °C | |
| Record name | PYRIDOXINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Pyridoxine Hydrochloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Pyridoxine Hydrochloride, an essential vitamin B6 analog widely utilized in research and pharmaceutical development. This document offers detailed data, experimental protocols, and visual representations of its chemical structure and metabolic pathway to support its application in various scientific endeavors.
Core Physicochemical Properties
This compound is a white to practically white crystalline powder.[1] It is the hydrochloride salt of pyridoxine, a water-soluble vitamin.[2][3] The compound is stable in air but is slowly affected by sunlight.[4]
Structural and General Properties
| Property | Value | References |
| Chemical Name | 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride | [5] |
| Synonyms | Vitamin B6 hydrochloride, Pyridoxol hydrochloride | [1][6] |
| Molecular Formula | C₈H₁₁NO₃·HCl | [1][2][7] |
| Molecular Weight | 205.64 g/mol | [1][2][7][8] |
| CAS Number | 58-56-0 | [1][2] |
| Appearance | White to practically white crystalline powder | [1] |
Thermal and Spectroscopic Properties
| Property | Value | References |
| Melting Point | ~205-212 °C (with decomposition) | [1][4][9] |
| UV Absorption Maxima (λmax) | In 0.1 N HCl: ~290 nmIn phosphate buffer (pH 7): ~253 nm and ~325 nm | [5] |
Solubility and Partitioning
| Property | Value | References |
| Solubility in Water | Freely soluble (1 g in approx. 4.5-5 mL) | [4][5] |
| Solubility in Ethanol | Slightly soluble (1 g in approx. 90-100 mL) | [4][5] |
| Solubility in Other Solvents | Insoluble in ether and chloroform | [4][5] |
| pKa | ~5.0 and ~9.0 |
Experimental Protocols
Determination of Solubility (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of this compound.
Materials:
-
This compound
-
Solvent of interest (e.g., distilled water, ethanol)
-
Analytical balance
-
Thermostatically controlled shaker bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Place the container in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After shaking, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.
-
Quantitatively dilute the filtered solution with the appropriate solvent.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the solubility based on the concentration and the dilution factor.
Determination of pKa by Potentiometric Titration
This protocol describes the determination of the acid dissociation constants (pKa) of this compound using potentiometric titration.
Materials:
-
This compound
-
Standardized hydrochloric acid solution (0.1 M)
-
Standardized sodium hydroxide solution (0.1 M, carbonate-free)
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of purified water.
-
Place the solution in a beaker with a magnetic stir bar and begin stirring.
-
Immerse the calibrated pH electrode into the solution.
-
If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) by adding a small amount of 0.1 M HCl.
-
Begin titrating the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1-0.2 mL).
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence points until the pH reaches the alkaline range (e.g., pH 12).
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve. These can be determined from the inflection points of the first derivative of the curve.
Stability-Indicating HPLC Method
This protocol provides a framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and its degradation products.
Materials and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a diode array or UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized for separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 290 nm.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Injection Volume: 20 µL.
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to a working concentration.
-
Sample Preparation: Prepare the sample by dissolving the formulation or bulk drug in the mobile phase to achieve a similar concentration as the standard solution. Filter the sample through a 0.45 µm syringe filter.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat. Neutralize before injection.
-
Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat. Neutralize before injection.
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid drug or solution to heat (e.g., 60-80 °C).
-
Photolytic Degradation: Expose the drug solution to UV light.
-
-
Analysis: Inject the standard, undegraded sample, and degraded samples into the HPLC system.
-
Data Evaluation: Assess the chromatograms for the resolution between the this compound peak and any degradation product peaks. The method is considered stability-indicating if all degradation products are well-resolved from the parent drug and from each other.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining solubility via the shake-flask method.
Vitamin B6 Metabolism Pathway
Caption: Overview of the Vitamin B6 salvage pathway.[5]
References
- 1. himedialabs.com [himedialabs.com]
- 2. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 3. This compound [doi.usp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 7. uspbpep.com [uspbpep.com]
- 8. researchgate.net [researchgate.net]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
The Multifaceted Role of Pyridoxine Hydrochloride in Neuronal Function: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pyridoxine hydrochloride, the hydrochloride salt of vitamin B6, is a critical water-soluble vitamin that plays a pivotal role in the central and peripheral nervous systems. Its active form, pyridoxal 5'-phosphate (PLP), is a coenzyme in over 140 enzymatic reactions, profoundly influencing neurotransmitter synthesis, amino acid metabolism, and cellular homeostasis.[1][2][3] This technical guide delineates the core mechanisms of action of this compound in neuronal cell models, focusing on its function as a coenzyme, its antioxidant properties, and its anti-inflammatory effects. Detailed experimental protocols and quantitative data from relevant studies are provided to offer a comprehensive resource for researchers in neuroscience and drug development.
Core Mechanism of Action: Coenzyme for Neurotransmitter Synthesis
The primary and most well-established role of pyridoxine in the nervous system is as the precursor to PLP, an essential cofactor for the synthesis of several key neurotransmitters.[4][5]
GABA Synthesis
PLP is a critical coenzyme for glutamic acid decarboxylase (GAD), the enzyme that catalyzes the conversion of the excitatory neurotransmitter glutamate to the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[4] An imbalance in the glutamate/GABA ratio is implicated in numerous neurological disorders, including epilepsy.
-
Mechanism: Pyridoxine is converted to PLP, which then binds to GAD, enabling the decarboxylation of glutamate to GABA.
-
Significance: Adequate levels of pyridoxine are essential for maintaining GABAergic tone, which is crucial for preventing neuronal hyperexcitability.[6] Vitamin B6 deficiency has been shown to reduce GAD67 protein expression by 30-50% and decrease hippocampal GABA concentrations by 25-40% in animal models.[6] Conversely, pyridoxine supplementation can restore GAD activity and increase GABA production in a dose-dependent manner.[6]
Synthesis of Other Neurotransmitters
PLP is also a vital cofactor in the synthesis of other crucial neurotransmitters, including:
-
Serotonin: PLP is required for the enzyme aromatic L-amino acid decarboxylase, which converts 5-hydroxytryptophan (5-HTP) to serotonin.
-
Dopamine: The same enzyme, aromatic L-amino acid decarboxylase, also requires PLP to convert L-DOPA to dopamine.
-
Norepinephrine and Epinephrine: The synthesis of these catecholamines is indirectly dependent on PLP through the dopamine synthesis pathway.
Neuroprotective Mechanisms
Beyond its role in neurotransmitter synthesis, pyridoxine exhibits significant neuroprotective effects through its antioxidant and anti-inflammatory actions.
Antioxidant Activity
Oxidative stress, characterized by an excess of reactive oxygen species (ROS), is a major contributor to neuronal damage in various neurodegenerative diseases. Pyridoxine has been shown to mitigate oxidative stress through multiple mechanisms.
-
Direct Scavenging of ROS: While less potent than other antioxidants, pyridoxine can directly quench some free radicals.
-
Upregulation of Antioxidant Pathways: A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway.[7][8] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. Under conditions of oxidative stress, pyridoxine can promote the translocation of Nrf2 to the nucleus, leading to the increased expression of enzymes like HO-1, which has potent antioxidant effects.
Anti-inflammatory Effects
Neuroinflammation, often mediated by activated microglia, is another critical factor in the pathogenesis of neurological disorders. Pyridoxine has demonstrated anti-inflammatory properties in neuronal and glial cell models.
-
Inhibition of Pro-inflammatory Mediators: Pyridoxine can suppress the production of pro-inflammatory cytokines and enzymes in activated microglia. For instance, it has been shown to reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key inflammatory mediator.
Quantitative Data from Neuronal Cell Model Studies
The following tables summarize quantitative data from various in vitro studies investigating the effects of pyridoxine and its active form, PLP, on neuronal cells.
| Parameter | Cell Model | Treatment | Concentration | Duration | Observed Effect | Reference |
| GABA Synthesis | Primary mouse hippocampal neurons | Pyridoxine deficiency | N/A | N/A | 30-50% decrease in GAD67 protein expression | [6] |
| 25-40% decrease in hippocampal GABA concentration | [6] | |||||
| Mouse hippocampus | Pyridoxine | 350 mg/kg (in vivo) | 21 days | Significant increase in GAD67 protein levels | [9][10] | |
| Cell Viability | Primary cultured rat brain neurons | Pyridoxine/PLP | 10-100 µM | N/A | Significant promotion of neuronal survival | [11][12] |
| Human glioblastoma U-87 MG cells | Pyridoxine | Increasing concentrations | 24-72 h | Dose and time-dependent decrease in cell viability (pro-apoptotic) | [13] | |
| Neuroprotection | Primary mouse neuronal cultures | P5P pre-treatment followed by Glutamate or H₂O₂ | 10, 50, 100 µM | 24 h | Mitigation of excitotoxicity and oxidative stress | [11] |
| Anti-inflammatory | LPS-stimulated U937 monocyte/macrophage cells | Pyridoxine | 250 µg/mL | 24 h | Synergistic increase in CD14 expression with LPS | [14] |
| 1-144 h | Decrease in secretion of IL-1β, IL-6, IL-10, and TNF-α | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of pyridoxine in neuronal cell models.
Neuronal Cell Culture and Pyridoxine Supplementation
-
Cell Lines: Primary neurons (e.g., from rat or mouse hippocampus/cortex) or neuronal-like cell lines (e.g., SH-SY5Y, PC12) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate basal media (e.g., Neurobasal or DMEM) supplemented with serum (for cell lines) or serum-free supplements (e.g., B-27 for primary neurons), glutamine, and antibiotics. Cultures are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Pyridoxine/PLP Preparation: A stock solution of this compound or PLP (e.g., 10 mM) is prepared in sterile, nuclease-free water or DMSO. The stock solution should be protected from light.
-
Supplementation Protocol: The stock solution is diluted into the cell culture medium to achieve the desired final concentration (typically in the range of 10-100 µM). For long-term experiments, the medium should be replaced every 2-3 days with freshly prepared supplemented medium.
Assessment of GABA Synthesis - Western Blot for GAD67
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody against GAD67 overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Measurement of Oxidative Stress - Reactive Oxygen Species (ROS) Assay
-
Principle: A cell-permeable fluorogenic probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA), is used to measure intracellular ROS levels. Inside the cell, DCF-DA is deacetylated to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Seed cells in a 96-well plate.
-
After pyridoxine treatment and/or induction of oxidative stress (e.g., with H₂O₂), wash the cells with PBS.
-
Load the cells with DCF-DA solution (e.g., 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).
-
Evaluation of Anti-inflammatory Effects - qRT-PCR for iNOS
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using a suitable kit (e.g., TRIzol or column-based kits). The quality and quantity of RNA are assessed, and first-strand cDNA is synthesized using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): The relative expression of the iNOS gene is quantified using a real-time PCR system with SYBR Green or a TaqMan probe. The PCR reaction typically includes cDNA template, forward and reverse primers for iNOS, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows described in this guide.
Caption: GABA Synthesis Pathway.
Caption: Nrf2/HO-1 Antioxidant Pathway.
Caption: Neuroprotection Assay Workflow.
Conclusion
This compound is a fundamentally important molecule for neuronal health and function. Its multifaceted mechanism of action, encompassing its indispensable role as a coenzyme in neurotransmitter synthesis and its neuroprotective antioxidant and anti-inflammatory properties, underscores its significance in maintaining neurological homeostasis. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of pyridoxine in a variety of neurological disorders. A deeper understanding of its molecular interactions within neuronal cell models will be crucial for the development of novel therapeutic strategies targeting the pathways modulated by this essential vitamin.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. THE ROLE OF VITAMIN B6 IN GABA SYNTHESIS AND ITS IMPLICATIONS FOR NEUROLOGICAL HEALTH; A REVIEW | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]
- 6. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]
- 7. dovepress.com [dovepress.com]
- 8. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of pyridoxine in GABA synthesis and degradation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Effects of vitamin B6 and its related compounds on survival of cultured brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of pyridoxine or cobalamin supplementation on apoptosis and cell cycle progression in a human glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Dose Vitamin B6 (Pyridoxine) Displays Strong Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pyridoxine Hydrochloride as a Coenzyme in Enzymatic Reactions: A Technical Guide
Introduction
Pyridoxine hydrochloride, a stable salt of Vitamin B6, is a water-soluble vitamin that serves as a precursor to its biologically active form, Pyridoxal 5'-phosphate (PLP). PLP is a versatile coenzyme essential for a vast array of enzymatic reactions, primarily involved in amino acid metabolism. Its remarkable chemical reactivity, centered around its aldehyde group and aromatic pyridine ring, allows it to catalyze a wide range of transformations, including transaminations, decarboxylations, racemizations, and side-chain eliminations and replacements. This technical guide provides an in-depth exploration of the core mechanisms of PLP-dependent catalysis, presents quantitative data on key enzymes, details relevant experimental protocols, and visualizes the intricate molecular processes involved.
Mechanism of Action: The Versatility of Pyridoxal 5'-Phosphate
The catalytic prowess of PLP stems from its ability to form a covalent Schiff base (aldimine) linkage with the ε-amino group of a specific lysine residue within the active site of a PLP-dependent enzyme, forming an "internal aldimine". Upon substrate binding, the amino group of the substrate displaces the enzyme's lysine, forming a new Schiff base known as the "external aldimine". This process is central to all PLP-catalyzed reactions.
The protonated pyridine ring of PLP acts as an electron sink, stabilizing the negative charge that develops in the transition state of the reaction. This electron-withdrawing capacity is crucial for facilitating the cleavage of one of the three bonds to the α-carbon of the amino acid substrate. The specific bond that is cleaved is determined by the precise orientation of the external aldimine within the enzyme's active site.
Figure 1: General mechanism of PLP-dependent enzyme catalysis.
Key PLP-Dependent Enzymatic Reactions
PLP's versatility allows it to participate in a wide range of enzymatic reactions, each with a distinct mechanism but all proceeding through the formation of a Schiff base intermediate.
Transamination
Transamination reactions, catalyzed by aminotransferases (or transaminases), involve the transfer of an amino group from an amino acid to an α-keto acid. This process is fundamental to amino acid synthesis and degradation. A classic example is the reaction catalyzed by Aspartate transaminase (AST), which transfers an amino group from aspartate to α-ketoglutarate, forming oxaloacetate and glutamate. In this "ping-pong" mechanism, the PLP is converted to Pyridoxamine-5'-Phosphate (PMP) in the first half-reaction, which then donates the amino group to the α-keto acid in the second half-reaction.
The Cellular Journey of Pyridoxine Hydrochloride: A Technical Guide to its Metabolic Fate
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the intracellular transformation of Pyridoxine Hydrochloride (Vitamin B6) into its active coenzyme form, Pyridoxal 5'-Phosphate (PLP). This document outlines the key enzymatic steps, presents quantitative kinetic data, provides detailed experimental protocols for analysis, and visualizes the metabolic and experimental workflows.
Introduction: The Significance of Pyridoxine Metabolism
This compound, a common supplemental form of Vitamin B6, is a water-soluble vitamin essential for a vast array of metabolic processes. Its biological significance is realized through its conversion to the active coenzyme, Pyridoxal 5'-Phosphate (PLP). PLP is a critical cofactor for over 140 distinct enzymes, primarily involved in the metabolism of amino acids, but also playing essential roles in glucose, lipid, and neurotransmitter metabolism.[1][2] Dysregulation of the metabolic pathway that activates pyridoxine is implicated in numerous pathological conditions, making its components potential targets for therapeutic intervention. This guide provides an in-depth look at the cellular and molecular journey of pyridoxine from uptake to its function as a vital coenzyme.
Cellular Uptake and Transport
The metabolic journey begins with the uptake of non-phosphorylated B6 vitamers, including pyridoxine, from the extracellular environment. While historically considered a process of passive diffusion, evidence also points to a specific and regulated carrier-mediated process in certain cell types, such as mammalian colonocytes.[3][4] In studies using young adult mouse colonic epithelial (YAMC) cells, pyridoxine uptake was found to be a saturable process that is dependent on energy and temperature.[4] Once inside the cell, pyridoxine enters the cytoplasm, the primary site of its metabolic conversion.[1][5]
The Vitamin B6 Salvage Pathway: Conversion to PLP
Humans cannot synthesize Vitamin B6 de novo and rely on a "salvage pathway" to convert dietary forms like pyridoxine into the biologically active PLP.[1][6] This intracellular conversion is a two-step enzymatic process.
-
Phosphorylation by Pyridoxal Kinase (PLK): The first step is the phosphorylation of pyridoxine at the 5' position, a reaction catalyzed by the enzyme Pyridoxal Kinase (PLK), also known as Pyridoxine Kinase.[2][5] This reaction utilizes ATP as the phosphate donor to yield Pyridoxine 5'-Phosphate (PNP).[1]
-
Oxidation by Pyridoxine-5'-Phosphate Oxidase (PNPO): The second and rate-limiting step is the oxidation of PNP to PLP.[3][7] This reaction is catalyzed by Pyridoxine-5'-Phosphate Oxidase (PNPO), a flavin mononucleotide (FMN)-dependent enzyme.[7][8] PNPO also catalyzes the conversion of Pyridoxamine 5'-Phosphate (PMP) to PLP, making it a central enzyme in the B6 metabolic pathway.[7][8]
The resulting PLP is the active coenzyme that participates in numerous biochemical reactions.[9] The pathway is tightly regulated, in part through product inhibition, where PLP can inhibit PNPO activity.[3]
Figure 1: Metabolic conversion of Pyridoxine to Pyridoxal 5'-Phosphate.
Quantitative Data on Key Metabolic Enzymes
The efficiency of the Vitamin B6 salvage pathway is determined by the kinetic properties of its core enzymes, Pyridoxal Kinase and PNP Oxidase. The Michaelis-Menten constant (Km) reflects the substrate concentration at half-maximal velocity, indicating substrate affinity, while the catalytic constant (kcat) represents the turnover number.
Table 1: Kinetic Parameters of Pyridoxal Kinase (PLK)
| Enzyme Source | Substrate | Km (µM) | kcat (min-1) | Reference |
| Human | Pyridoxal (PL) | <10 | 85 | [10] |
| Human | MgATP | <25 | - | [10] |
Table 2: Kinetic Parameters of Pyridoxine-5'-Phosphate Oxidase (PNPO)
| Enzyme Source | Substrate | Km (µM) | Turnover Number (min-1) / kcat (s-1) | Reference |
| Human | Pyridoxine 5'-Phosphate (PNP) | - | 0.2 s-1 | [3] |
| Rabbit Liver | Pyridoxine 5'-Phosphate (PNP) | 8.2 | 42 min-1 | [7][8][11] |
| Rabbit Liver | Pyridoxamine 5'-Phosphate (PMP) | 3.6 | 6.2 min-1 | [7][8][11] |
| E. coli | Pyridoxine 5'-Phosphate (PNP) | 2 | 0.76 s-1 | [7][12] |
| E. coli | Pyridoxamine 5'-Phosphate (PMP) | 105 | 1.72 s-1 | [7][12] |
Table 3: Intracellular Concentrations of B6 Vitamers in Caco-2 Cells
| Vitamer | Intracellular Amount (pmol) | Condition | Reference |
| Pyridoxal 5'-Phosphate (PLP) | 31 | Basal | [1] |
| Pyridoxine (PN) | 24 | Basal | [1] |
| Pyridoxal (PL) | 19 | Basal | [1] |
| Pyridoxamine 5'-Phosphate (PMP) | 2.3 | Basal | [1] |
| Pyridoxal 5'-Phosphate (PLP) | 38 ± 1.2 | After 48h incubation with 1000 nmol/L PN | [1] |
Experimental Protocols
Accurate quantification of B6 vitamers and measurement of enzyme activity are crucial for studying pyridoxine metabolism. Below are detailed protocols for key experimental procedures.
Protocol: Quantification of B6 Vitamers by HPLC
This protocol describes the analysis of B6 vitamers in cell lysates using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
5.1.1 Materials and Reagents
-
Cell culture of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Metaphosphoric acid or Trichloroacetic acid (TCA) solution (e.g., 10% w/v) for protein precipitation[13][14]
-
Internal standard (e.g., deoxypyridoxine)[14]
-
HPLC system with a fluorescence detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[13]
-
Mobile Phase A: Phosphate buffer (e.g., 39 mM, pH 2.5) or Sodium acetate buffer (e.g., 0.1 M, pH 6.0)[6][13]
-
Mobile Phase B: Acetonitrile or Methanol[13]
-
Post-column derivatization reagent (optional, e.g., sodium bisulfite or KCN solution)[13][14]
5.1.2 Sample Preparation (Cell Lysate)
-
Harvest cultured cells by scraping and wash twice with ice-cold PBS.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Resuspend the pellet in a known volume of homogenization buffer or water.
-
Lyse the cells using sonication or freeze-thaw cycles on ice.
-
To an aliquot of the cell lysate, add an equal volume of cold 10% TCA or metaphosphoric acid and the internal standard.[1][13]
-
Vortex vigorously for 30-60 seconds to precipitate proteins.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[13]
-
Carefully collect the supernatant and filter through a 0.22 or 0.45 µm filter. The sample is now ready for HPLC analysis.[1]
5.1.3 HPLC Analysis
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[13]
-
Run a binary gradient elution to separate the B6 vitamers (e.g., a linear gradient from 5% to 30% Mobile Phase B over 20 minutes) at a flow rate of approximately 1.0 mL/min.[13][14]
-
If using post-column derivatization, mix the eluent with the derivatization reagent before it enters the detector.[13]
-
Detect the vitamers using a fluorescence detector. Typical excitation/emission wavelengths are around 328/393 nm, but can vary based on the specific vitamer and derivatization method.[14]
-
Quantify the concentration of each vitamer by comparing its peak area to a standard curve generated from known concentrations of B6 vitamer standards and normalize to the internal standard.
Figure 2: Experimental workflow for HPLC analysis of B6 vitamers.
Protocol: Pyridoxal Kinase (PLK) Activity Assay
This protocol measures the activity of PLK in a cell or tissue lysate by quantifying the rate of PLP formation.
5.2.1 Materials and Reagents
-
Cell/tissue lysate (prepared as in 5.1.2, steps 1-4, supernatant collected after centrifugation)
-
Assay Buffer: e.g., 50 mM Potassium phosphate buffer, pH 6.0[13]
-
Substrate Solution: 10 mM Pyridoxal (PL) in assay buffer[13]
-
ATP Solution: 20 mM ATP in assay buffer[13]
-
Reaction Stop Solution: 10% Trichloroacetic acid (TCA)[13]
-
Protein quantification assay (e.g., BCA or Bradford)
-
HPLC system for PLP quantification (as in 5.1)
5.2.2 Procedure
-
Determine the protein concentration of the cell/tissue lysate supernatant. Dilute the lysate with homogenization buffer to a standardized concentration (e.g., 1-2 mg/mL).[13]
-
In a microfuge tube, combine 50 µL of the diluted lysate, 30 µL of assay buffer, and 10 µL of the 10 mM PL substrate solution.[13]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the 20 mM ATP solution.[13]
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 100 µL of cold 10% TCA.[13]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated protein.
-
Analyze the supernatant for the product, PLP, using the HPLC method described in section 5.1.
-
Calculate PLK activity based on the amount of PLP produced per unit time per milligram of protein.
Conclusion
The metabolic activation of this compound is a tightly regulated and efficient two-step enzymatic pathway, crucial for providing the cell with the essential coenzyme PLP. Understanding the kinetics of Pyridoxal Kinase and PNP Oxidase, along with the ability to accurately measure intracellular vitamer concentrations, is fundamental for research into the myriad of cellular processes dependent on Vitamin B6. The protocols and data presented in this guide serve as a valuable resource for scientists and researchers investigating the metabolic fate of pyridoxine and its implications in health, disease, and drug development.
References
- 1. The Intestine Plays a Substantial Role in Human Vitamin B6 Metabolism: A Caco-2 Cell Model | PLOS One [journals.plos.org]
- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 3. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]
- 4. Comparisons of uptake and cell surface binding among pyridoxal, pyridoxine, and pyridoxamine in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. eaglebio.com [eaglebio.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic properties of pyridoxamine (pyridoxine)-5'-phosphate oxidase from rabbit liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridoxal kinase - Wikipedia [en.wikipedia.org]
- 10. uniprot.org [uniprot.org]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic limitation and cellular amount of pyridoxine (pyridoxamine) 5'-phosphate oxidase of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
The Central Role of Pyridoxine Hydrochloride in Amino Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxine hydrochloride, a vital water-soluble vitamin, is the precursor to pyridoxal 5'-phosphate (PLP), a coenzyme indispensable for a vast array of metabolic reactions. This technical guide provides an in-depth exploration of the pivotal function of PLP in the intricate pathways of amino acid metabolism. We will delve into the core biochemical mechanisms, present quantitative kinetic data for key enzymes, detail experimental protocols for their study, and provide visual representations of these complex processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in fields where amino acid metabolism is a critical consideration.
Introduction: From this compound to the Catalytically Active PLP
This compound, commonly known as vitamin B6, is a metabolically inert compound that, once ingested, undergoes a two-step enzymatic conversion primarily in the liver to its active form, pyridoxal 5'-phosphate (PLP).[1] First, pyridoxine is phosphorylated by pyridoxal kinase to yield pyridoxine 5'-phosphate. Subsequently, pyridoxine-5'-phosphate oxidase catalyzes the oxidation of pyridoxine 5'-phosphate to the catalytically active PLP.[1]
PLP's versatility as a coenzyme is central to its function, participating in over 140 enzymatic reactions, which accounts for approximately 4% of all classified enzymatic activities.[2][3] Its primary role is in amino acid metabolism, where it facilitates a wide range of transformations essential for protein synthesis and degradation, neurotransmitter production, and the generation of metabolic energy.[4][5]
Core Functions of PLP in Amino Acid Metabolism
The chemical reactivity of PLP is centered around its aldehyde group, which forms a Schiff base (internal aldimine) with the ε-amino group of a specific lysine residue in the active site of PLP-dependent enzymes.[3] Upon substrate binding, the amino group of the incoming amino acid displaces the lysine's amino group in a transaldimination reaction, forming an external aldimine.[6] This substrate-coenzyme complex is the starting point for a variety of catalytic reactions, primarily by acting as an electron sink to stabilize carbanionic intermediates.[3]
Transamination: The Hub of Amino Acid Metabolism
Transamination reactions, catalyzed by aminotransferases (or transaminases), are fundamental to the synthesis of non-essential amino acids and the catabolism of most amino acids. These reactions involve the transfer of an α-amino group from an amino acid to an α-keto acid, generating a new amino acid and a new α-keto acid.[4] PLP acts as a temporary carrier of the amino group.[6]
The mechanism involves the deprotonation of the α-carbon of the amino acid in the external aldimine, followed by reprotonation at the aldehyde carbon of PLP.[6] This tautomerization is a key step that allows for the subsequent hydrolysis of the Schiff base, releasing the α-keto acid and leaving the amino group attached to the coenzyme in the form of pyridoxamine 5'-phosphate (PMP). PMP then transfers the amino group to another α-keto acid to regenerate PLP and form a new amino acid.
Decarboxylation: Synthesis of Neurotransmitters and Polyamines
Amino acid decarboxylases, another class of PLP-dependent enzymes, catalyze the removal of the α-carboxyl group from amino acids, producing biogenic amines and carbon dioxide. This process is crucial for the synthesis of several key neurotransmitters, including GABA from glutamate, dopamine from L-DOPA, and serotonin from 5-hydroxytryptophan.[3][4]
The mechanism involves the formation of an external aldimine, which positions the carboxyl group for elimination. The electron-withdrawing capacity of the pyridinium ring of PLP stabilizes the resulting carbanion intermediate after the release of CO2. Subsequent protonation of the α-carbon yields the amine product and regenerates the internal aldimine.[3]
Racemization: Interconversion of Amino Acid Enantiomers
Amino acid racemases are PLP-dependent enzymes that catalyze the interconversion of L- and D-amino acid enantiomers. While L-amino acids are the primary constituents of proteins, D-amino acids play crucial roles in bacterial cell wall synthesis and as neurotransmitters in mammals.[2]
The catalytic mechanism begins with the formation of the external aldimine. A basic residue in the enzyme's active site then abstracts the α-proton, forming a planar, resonance-stabilized carbanion intermediate. The proton can then be added back to either face of the α-carbon, resulting in either the original L-amino acid or its D-enantiomer.[6]
Quantitative Data on PLP-Dependent Enzyme Kinetics
The efficiency of PLP-dependent enzymes can be quantified by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). The Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's affinity for the enzyme. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | Organism |
| Aminotransferases | ||||
| Aspartate Aminotransferase (cytoplasmic) | L-Aspartate | 2.96 | Not explicitly stated | Sheep |
| 2-Oxoglutarate | 0.093 | Not explicitly stated | Sheep | |
| Aspartate Aminotransferase (mitochondrial) | L-Aspartate | 0.40 | Not explicitly stated | Sheep |
| 2-Oxoglutarate | 0.98 | Not explicitly stated | Sheep | |
| Decarboxylases | ||||
| Glutamate Decarboxylase (GAD65) | L-Glutamate | Not explicitly stated | Not explicitly stated | Human |
| Glutamate Decarboxylase (GAD67) | L-Glutamate | Not explicitly stated | Not explicitly stated | Human |
| Racemases | ||||
| Serine Racemase | L-Serine | ~10 | 0.0014 | Rat |
| D-Serine | ~60 | 0.0061 | Rat |
Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, buffer composition) and the specific isoform of the enzyme.
Experimental Protocols for Key PLP-Dependent Enzyme Assays
The study of PLP-dependent enzymes relies on robust and accurate assay methods to determine their activity and kinetic properties. Below are detailed methodologies for key classes of these enzymes.
Aminotransferase Activity Assay (e.g., Aspartate Aminotransferase - AST)
This protocol is based on a coupled-enzyme assay where the product of the aminotransferase reaction is used as a substrate for a dehydrogenase, leading to a change in NADH absorbance which can be monitored spectrophotometrically.
Materials:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
L-Aspartate solution
-
α-Ketoglutarate solution
-
Malate Dehydrogenase (MDH)
-
NADH solution
-
Enzyme sample (e.g., serum, tissue homogenate)
-
Microplate reader or spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing Assay Buffer, L-Aspartate, NADH, and Malate Dehydrogenase.
-
Sample Preparation: Prepare serial dilutions of the enzyme sample in Assay Buffer.
-
Initiate Reaction: In a 96-well plate, add the enzyme sample to each well. To initiate the reaction, add the Reagent Mix to each well.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every minute for a set period (e.g., 10-20 minutes). The rate of NADH oxidation is directly proportional to the AST activity.
-
Calculation: Calculate the rate of change in absorbance (ΔA340/min). Use the molar extinction coefficient of NADH (6220 M-1cm-1) to convert this rate into enzyme activity units (U/L).
Amino Acid Decarboxylase Assay
This method often relies on measuring the production of CO2 or the amine product. A common approach is a pH-based assay where the production of an amine leads to an increase in the pH of the medium.
Materials:
-
Decarboxylase Broth (containing a specific amino acid, a pH indicator like bromocresol purple, and glucose)
-
Sterile mineral oil
-
Bacterial culture or purified enzyme
Procedure:
-
Inoculation: Inoculate the decarboxylase broth with the test organism or enzyme.
-
Anaerobic Conditions: Overlay the broth with sterile mineral oil to create an anaerobic environment, which is necessary for the decarboxylase activity of many bacteria.
-
Incubation: Incubate the tubes at the optimal temperature for the organism or enzyme.
-
Observation: Observe the color change of the pH indicator. A change from the initial color (e.g., yellow due to glucose fermentation) to purple indicates a positive result for decarboxylase activity, as the production of the amine raises the pH.
Amino Acid Racemase Assay
This protocol typically involves the separation and quantification of the D- and L-amino acid enantiomers, often by High-Performance Liquid Chromatography (HPLC) after derivatization.
Materials:
-
Buffer (e.g., 50 mM HEPES, pH 8.0)
-
L-amino acid substrate
-
Purified racemase enzyme
-
Quenching solution (e.g., 1 M HCl)
-
Neutralizing solution (e.g., 1 M NaOH)
-
Derivatizing agent (e.g., Marfey's reagent)
-
HPLC system with a chiral column or a standard column after derivatization
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing buffer, the L-amino acid substrate, and the purified enzyme.
-
Incubation: Incubate the reaction at the optimal temperature for a specific time.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Neutralization and Derivatization: Neutralize the reaction mixture and then add the derivatizing agent to create diastereomers that can be separated on a standard C18 HPLC column.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system and separate the D- and L-amino acid derivatives.
-
Quantification: Quantify the peak areas of the D- and L-enantiomers to determine the extent of racemization and calculate the enzyme activity.
Conclusion
This compound, through its conversion to the active coenzyme PLP, is a cornerstone of amino acid metabolism. Its ability to facilitate a wide range of chemical transformations, including transamination, decarboxylation, and racemization, underscores its critical importance in maintaining cellular homeostasis and overall physiological health. The detailed understanding of the mechanisms of PLP-dependent enzymes, supported by quantitative kinetic data and robust experimental protocols, is essential for advancing research in numerous fields, from fundamental biochemistry to the development of novel therapeutics targeting metabolic and neurological disorders. This guide provides a foundational resource for professionals seeking to explore the multifaceted role of this essential vitamin in the complex world of amino acid biochemistry.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
The Antioxidative Properties of Pyridoxine Hydrochloride in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxine, a vitamer of Vitamin B6, is widely recognized for its essential role in numerous metabolic processes.[1] Emerging evidence has highlighted its significant antioxidative properties, positioning it as a molecule of interest in the mitigation of oxidative stress-related pathologies. This technical guide provides an in-depth exploration of the antioxidative mechanisms of Pyridoxine Hydrochloride in biological systems. It consolidates quantitative data from various studies, details key experimental protocols for assessing its antioxidant efficacy, and visualizes the underlying signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of this compound as an antioxidant agent.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetes.[2] this compound, the hydrochloride salt form of pyridoxine, has demonstrated a notable capacity to counteract oxidative damage.[3][4] Its antioxidant activity is attributed to its ability to scavenge free radicals, inhibit lipid peroxidation, and modulate endogenous antioxidant defense systems.[5][6][7] This guide delves into the multifaceted antioxidative properties of this compound, providing a detailed overview of its mechanisms of action and the experimental evidence supporting them.
Mechanisms of Antioxidant Action
The antioxidant capacity of this compound is multifaceted, involving both direct and indirect mechanisms to protect cells from oxidative damage.
Direct Free Radical Scavenging
Pyridoxine has been shown to be an efficient scavenger of various reactive oxygen species.[8] Theoretical and experimental studies have demonstrated its reactivity towards highly reactive hydroxyl radicals (•OH).[9] The primary mechanism involves the abstraction of a hydrogen atom from the hydroxymethyl groups or the phenolic hydroxyl group on the pyridine ring, thereby neutralizing the radical.[9] Additionally, pyridoxine and its derivatives are effective quenchers of singlet oxygen (¹O₂).[10]
Inhibition of Lipid Peroxidation
One of the most detrimental effects of oxidative stress is lipid peroxidation, a process that damages cellular membranes. Pyridoxine has been consistently shown to inhibit lipid peroxidation in various in vitro and in vivo models.[2][11] It can trap intermediate radicals generated during the lipid peroxidation cascade, thereby breaking the chain reaction.[12][13] This protective effect helps maintain the integrity and function of cellular membranes.[3][4]
Modulation of Endogenous Antioxidant Enzymes
Pyridoxine also exerts its antioxidant effects by influencing the activity of endogenous antioxidant enzymes. It has been reported to enhance the activity of key enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[6][14] These enzymes play a crucial role in detoxifying superoxide radicals and hydrogen peroxide.[15][16] Furthermore, pyridoxine is a critical cofactor in the transsulfuration pathway, which is essential for the synthesis of glutathione (GSH), a major intracellular antioxidant.[17][18]
Activation of the Nrf2/HO-1 Signaling Pathway
Recent studies have elucidated the role of Pyridoxine in modulating cellular signaling pathways involved in the antioxidant response. It has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[19] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Upon activation by pyridoxine, Nrf2 translocates to the nucleus and induces the expression of HO-1 and other antioxidant enzymes, thereby bolstering the cell's defense against oxidative stress.[19][20]
Quantitative Data on Antioxidative Effects
The following tables summarize quantitative data from various studies, illustrating the antioxidative efficacy of this compound in different experimental settings.
Table 1: Effect of Pyridoxine on Markers of Oxidative Stress in Human Erythrocytes
| Concentration of Pyridoxine (µM) | Inhibition of Lipid Peroxidation (MDA level) | Inhibition of Protein Carbonylation | Reference |
| 1 | Significant decrease | 57% | [2][21] |
| 10 | Significant decrease | 66% | [2][21] |
| 100 | Significant decrease | 74% | [2][21] |
| Oxidative stress was induced by cumene hydroperoxide. |
Table 2: Effect of Pyridoxine Supplementation on Tissue Damage Markers in Exercised Rats
| Treatment Group | Creatine Kinase (CK) Reduction | Lactate Dehydrogenase (LDH) Reduction | Alanine Aminotransferase (ALT) Reduction | Reference |
| Pyridoxine Supplemented | 34.37% | 34.74% | 80.62% | [11] |
| Compared to non-supplemented exercised group. |
Table 3: Effect of Pyridoxine on Antioxidant Enzyme Activity in Diabetic Rats
| Treatment Group | Catalase (CAT) Activity | Superoxide Dismutase (SOD) Activity | Reference |
| Pyridoxine Treated Diabetic Rats | Decreased by ~50% | No significant influence | [14] |
| Pyridoxine administration reduced the adaptive increase in CAT activity seen in diabetic rats, suggesting a reduction in oxidative stress. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the antioxidative properties of this compound.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically.
-
Procedure:
-
Prepare erythrocyte ghosts or other biological samples and incubate with an oxidizing agent (e.g., cumene hydroperoxide) in the presence and absence of this compound at various concentrations.[4]
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate proteins.
-
Centrifuge the samples and collect the supernatant.
-
Add TBA solution to the supernatant and heat at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance of the pink chromogen at 532 nm.[4]
-
Calculate the concentration of MDA using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
-
Protein Carbonylation Assay
This assay quantifies the amount of carbonyl groups introduced into proteins as a result of oxidative damage.
-
Principle: Carbonyl groups on proteins react with 2,4-dinitrophenylhydrazine (DNPH) to form stable dinitrophenyl (DNP) hydrazone adducts, which can be detected spectrophotometrically or by immunoblotting.
-
Procedure (Immunodetection):
-
Treat cell lysates or protein samples with an oxidizing agent in the presence and absence of this compound.
-
Derivatize the protein carbonyls by incubating the samples with DNPH solution.
-
Neutralize the reaction with a neutralization solution.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for DNP.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.[4]
-
DPPH Radical Scavenging Assay
This assay evaluates the free radical scavenging capacity of an antioxidant.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
In a microplate or cuvette, add different concentrations of this compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.[22][23]
-
Superoxide Dismutase (SOD) Activity Assay
-
Principle: This assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector molecule that reacts with the superoxide radicals to produce a colored product (e.g., nitroblue tetrazolium, NBT). SOD in the sample competes for the superoxide radicals, thereby inhibiting the color reaction. The degree of inhibition is proportional to the SOD activity.[16][24]
-
Procedure:
-
Prepare tissue homogenates or cell lysates.
-
In a microplate, add the sample, the superoxide-generating system (e.g., xanthine and xanthine oxidase), and the detector molecule (e.g., NBT).
-
Incubate at a specific temperature for a set time.
-
Measure the absorbance at a specific wavelength (e.g., 560 nm for formazan formation from NBT).
-
Calculate the percentage of inhibition and determine the SOD activity by comparing it to a standard.
-
Catalase (CAT) Activity Assay
-
Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The rate of H₂O₂ disappearance can be monitored directly by measuring the decrease in absorbance at 240 nm.[16][24]
-
Procedure:
-
Prepare tissue homogenates or cell lysates.
-
Add the sample to a quartz cuvette containing a phosphate buffer and a known concentration of H₂O₂.
-
Immediately start recording the decrease in absorbance at 240 nm over a specific period.
-
Calculate the catalase activity based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂.
-
Glutathione Peroxidase (GPx) Activity Assay
-
Principle: This is typically a coupled enzyme assay. GPx reduces an organic hydroperoxide (e.g., cumene hydroperoxide or tert-butyl hydroperoxide) or H₂O₂ using reduced glutathione (GSH) as a cofactor, producing oxidized glutathione (GSSG). The GSSG is then recycled back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP⁺. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity.[15][24]
-
Procedure:
-
Prepare tissue homogenates or cell lysates.
-
In a cuvette, mix the sample with a reaction mixture containing phosphate buffer, GSH, GR, and NADPH.
-
Initiate the reaction by adding the substrate (e.g., cumene hydroperoxide).
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the GPx activity based on the rate of NADPH oxidation.
-
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key mechanisms and experimental processes related to the antioxidative properties of this compound.
Caption: Nrf2/HO-1 Signaling Pathway Activation by Pyridoxine.
Caption: Proposed Mechanism of Free Radical Neutralization.
Caption: In Vitro Antioxidant Activity Assessment Workflow.
Conclusion
This compound exhibits robust and diverse antioxidative properties that are well-supported by a growing body of scientific evidence. Its ability to directly scavenge free radicals, inhibit lipid peroxidation, enhance the endogenous antioxidant defense system, and modulate key signaling pathways like Nrf2/HO-1 underscores its potential as a therapeutic agent in conditions associated with oxidative stress. This technical guide provides a foundational resource for researchers and drug development professionals, offering a consolidated view of the quantitative evidence, detailed experimental protocols, and mechanistic pathways. Further research is warranted to fully elucidate its clinical utility and to develop targeted therapeutic strategies that leverage the antioxidative capacity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridoxine Decreases Oxidative Stress on Human Erythrocyte Membrane Protein in vitro [openbiochemistryjournal.com]
- 3. Pyridoxine Decreases Oxidative Stress on Human Erythrocyte Membrane Protein in vitro [openbiochemistryjournal.com]
- 4. openbiochemistryjournal.com [openbiochemistryjournal.com]
- 5. Protective abilities of pyridoxine in experimental oxidative stress settings in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Theoretical study of the antioxidant properties of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin B6 (pyridoxine) and its derivatives are efficient singlet oxygen quenchers and potential fungal antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The 6-week Effects of HIIT on Biomarkers of Tissue and Oxidative Damage in Wistar Rats Previously Supplemented with Pyridoxine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridoxamine traps intermediates in lipid peroxidation reactions in vivo: evidence on the role of lipids in chemical modification of protein and development of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. morelife.org [morelife.org]
- 14. Insights into the Cardioprotective Effects of Pyridoxine Treatment in Diabetic Rats: A Study on Cardiac Oxidative Stress, Cardiometabolic Status, and Cardiovascular Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Changes in the activity of antioxidant enzymes (SOD, GPX, CAT) after experimental spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Superoxide dismutase, catalase and glutathione peroxidase in the spontaneously hypertensive rat kidney: effect of antioxidant-rich diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Pyridoxine (Vitamin B₆) and the Glutathione Peroxidase System; a Link between One-Carbon Metabolism and Antioxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyridoxine exerts antioxidant effects in cell model of Alzheimer's disease via the Nrf-2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 23. Synthesis and antioxidative activity of 6-hydroxypyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Reactivity of Pyridoxine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxine hydrochloride, the hydrochloride salt of pyridoxine, is a vital water-soluble vitamin belonging to the Vitamin B6 group.[1][2] It serves as a crucial precursor to the metabolically active coenzyme, pyridoxal 5'-phosphate (PLP), which plays an indispensable role in a vast array of enzymatic reactions essential for human health.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and reactivity of this compound. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this essential compound.
Chemical Structure and Identification
This compound is chemically designated as 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol hydrochloride.[4] The molecule consists of a pyridine ring with hydroxyl, methyl, and two hydroxymethyl substituents. The hydrochloride salt form enhances its stability and solubility.
| Identifier | Value |
| Chemical Name | 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol hydrochloride[4] |
| CAS Number | 58-56-0[5] |
| Molecular Formula | C₈H₁₁NO₃·HCl[2][6] |
| Molecular Weight | 205.64 g/mol [2][6][7] |
| InChI Key | ZUFQODAHGAHPFQ-UHFFFAOYSA-N[6] |
| SMILES | Cc1c(c(CO)c(cn1)CO)O.Cl[6] |
Physicochemical Properties
This compound is a white or almost white crystalline powder.[8] Its physicochemical properties are critical for its formulation and delivery as a pharmaceutical agent.
| Property | Value | Source |
| Melting Point | 202 - 215 °C | [8][9] |
| Solubility | Freely soluble in water (approx. 220 mg/mL); Slightly soluble in ethanol (approx. 11 mg/mL); Insoluble in ether and chloroform. | [5][8] |
| pH (aqueous solution) | 2.3 - 3.5 (for a 1 in 20 solution) | [8] |
| pKa (Strongest Acidic) | 9.4 | [10] |
| pKa (Strongest Basic) | 5.58 | [10] |
| Log P | -0.95 | [10] |
Reactivity and Stability
This compound is relatively stable in air but is slowly affected by sunlight.[8] Its stability is influenced by several factors including pH, temperature, and the presence of other substances.
-
pH Stability: Acidic aqueous solutions of this compound are stable, even at elevated temperatures (e.g., 120°C for 30 minutes).[8] However, it is easily destroyed in alkaline solutions.[11]
-
Light Sensitivity: Exposure to light can lead to degradation. Therefore, it should be stored in light-protected containers.[12]
-
Thermal Stability: While pyridoxine itself is heat-resistant, its derivatives, pyridoxal and pyridoxamine, are not.[11] Thermal degradation of pyridoxine can lead to the formation of pyridoxal and o-quinone methide.[13][14]
-
Deliquescence: In powder blends, the presence of moisture, particularly above the deliquescence point, can significantly promote the degradation of pyridoxine, although it is less affected than vitamins B1 and C.[15]
-
Interactions: Pyridoxine can interact with various substances. For instance, its absorption can be decreased in patients with malabsorption syndromes.[16] It can also interact with certain drugs; for example, it can reduce the effect of levodopa.[17] In pharmaceutical formulations, it may interact with excipients, affecting the stability of the final product.
Biological Activity and Signaling Pathways
The biological activity of this compound is primarily attributed to its conversion to pyridoxal 5'-phosphate (PLP). This conversion occurs mainly in the liver through a two-step enzymatic process involving pyridoxal kinase and pyridoxine-5'-phosphate oxidase.[3]
PLP is a coenzyme for over 100 enzymes involved in various metabolic processes, including:
-
Amino Acid Metabolism: PLP is essential for transamination, decarboxylation, and deamination reactions, which are fundamental for the synthesis and catabolism of amino acids.[3][11]
-
Neurotransmitter Synthesis: It is a critical cofactor in the synthesis of several neurotransmitters, such as serotonin, dopamine, and gamma-aminobutyric acid (GABA).[1][3]
-
Heme Synthesis: PLP is involved in the synthesis of heme, a component of hemoglobin.[1]
-
Glycogenolysis: It acts as a coenzyme for glycogen phosphorylase, the enzyme responsible for breaking down glycogen into glucose.[3]
Below is a simplified representation of the metabolic activation of this compound.
Experimental Protocols
Synthesis of this compound (Oxazole Method)
A common and efficient method for the synthesis of this compound is the "oxazole" method. An improved version of this method has been reported with a good overall yield.[18]
Workflow for the "Oxazole" Synthesis Method:
A detailed, step-by-step protocol for the synthesis is extensive and can be found in specialized organic synthesis literature. The key steps involve the formation of an oxazole intermediate followed by a Diels-Alder reaction to construct the pyridine ring.[18]
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of this compound in various matrices, including bulk drug substances, pharmaceutical formulations, and biological fluids.[19][20]
5.2.1. Reversed-Phase HPLC (RP-HPLC) Method
This method is suitable for the determination of this compound in bulk and tablet dosage forms.
| Parameter | Condition |
| Column | C18 (e.g., Thermo, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.015 M Potassium Dihydrogen Phosphate (pH 3.0 ± 0.2) : Methanol (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 30 µL |
| Retention Time | Approximately 3.5 min |
Sample Preparation (for tablets):
-
Weigh and powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound.
-
Dissolve in about 50 mL of water.
-
Filter through a Whatman No. 1 filter paper.
-
Collect the filtrate and washings in a 100 mL volumetric flask and dilute to volume with water.
-
Further dilute as necessary to fall within the calibration range (e.g., 10-50 µg/mL).
5.2.2. Spectrophotometric Method
A simple colorimetric method can also be used for the determination of this compound.[21][22]
Principle: The method is based on the formation of a colored complex when this compound reacts with diazotized dapsone and sulfanilamide in an acidic medium, followed by treatment with a sodium carbonate solution. The absorbance of the resulting orange-colored species is measured.[21]
Reagents:
-
This compound standard solution
-
Dapsone and sulfanilamide working solutions
-
Acid mixture (Trichloroacetic acid and Sulfuric acid)
-
Sodium nitrite solution
-
Sodium carbonate solution
Procedure:
-
To a series of 25 mL graduated flasks, add aliquots of the standard or sample solution.
-
Add the acid mixture and sodium nitrite solution, and allow to stand.
-
Add the diazotized reagent (dapsone or sulfanilamide) and sodium carbonate solution with shaking.
-
Dilute to volume with water and measure the absorbance at the specified wavelength against a reagent blank.
Degradation Pathways
The degradation of pyridoxine can occur through various pathways, depending on the conditions. In biological systems, two main bacterial degradation pathways have been identified.[23][24]
-
Pathway I: Pyridoxine is first oxidized to pyridoxal by pyridoxine 4-oxidase.
-
Pathway II: Pyridoxine is oxidized to 5-pyridoxal by pyridoxine 5-oxidase.
Both pathways eventually lead to the cleavage of the pyridine ring and the formation of smaller molecules.
Simplified Bacterial Degradation Pathways:
Conclusion
This compound is a well-characterized compound with a rich chemistry and a profound biological significance. A thorough understanding of its structure, physicochemical properties, reactivity, and analytical methodologies is paramount for its effective use in research, pharmaceutical development, and clinical applications. This guide has provided a consolidated resource of technical information to aid professionals in these fields. The presented data and protocols offer a solid foundation for further investigation and application of this essential vitamin.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound | C8H12ClNO3 | CID 6019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. scent.vn [scent.vn]
- 6. GSRS [precision.fda.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | 58-56-0 [chemicalbook.com]
- 9. oxfordlabchem.com [oxfordlabchem.com]
- 10. Showing Compound this compound (FDB000575) - FooDB [foodb.ca]
- 11. acrossbiotech.com [acrossbiotech.com]
- 12. publications.ashp.org [publications.ashp.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. drugs.com [drugs.com]
- 17. Pyridoxine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ijsdr.org [ijsdr.org]
- 20. webofjournals.com [webofjournals.com]
- 21. academic.oup.com [academic.oup.com]
- 22. jcsp.org.pk [jcsp.org.pk]
- 23. Crystallization and preliminary X-ray analysis of pyridoxine 4-oxidase, the first enzyme in pyridoxine degradation pathway I - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pyridoxine Degradation Pathway [eawag-bbd.ethz.ch]
Pyridoxine Hydrochloride's Involvement in Neurotransmitter Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxine hydrochloride, a stable form of vitamin B6, is a critical precursor to pyridoxal 5'-phosphate (PLP), an essential coenzyme in a multitude of metabolic pathways. This technical guide provides a comprehensive examination of the pivotal role of PLP in the biosynthesis of key neurotransmitters, including catecholamines (dopamine, norepinephrine, epinephrine), serotonin, and γ-aminobutyric acid (GABA). We delve into the enzymatic mechanisms, present quantitative data on the impact of pyridoxine status on neurotransmitter levels, and provide detailed experimental protocols for relevant assays. This guide incorporates visualizations of the core biochemical pathways and experimental workflows to offer a deeper understanding for researchers, scientists, and professionals engaged in drug development and neuroscience.
Introduction
Vitamin B6 is a collective term for a group of six interconvertible vitamers: pyridoxine, pyridoxal, pyridoxamine, and their phosphorylated forms. This compound is a commonly utilized salt in supplementation and clinical settings due to its stability. The biological significance of these compounds lies in their conversion to the active coenzyme, pyridoxal 5'-phosphate (PLP). PLP is a cofactor for over 140 enzymes, the majority of which are involved in amino acid metabolism.[1] Its participation is indispensable for the synthesis of several critical neurotransmitters that regulate a vast array of physiological and psychological processes, including mood, cognition, and motor control.[2] A deficiency in pyridoxine can precipitate a range of neurological symptoms, from irritability and depression to seizures, underscoring its fundamental role in maintaining central nervous system homeostasis.[3]
The Biochemical Nexus: Pyridoxal 5'-Phosphate in Neurotransmitter Synthesis
The catalytic versatility of PLP is centered on its ability to form a Schiff base with the α-amino group of an amino acid. This covalent linkage within the enzyme's active site allows PLP to act as an electron sink, stabilizing carbanionic intermediates and thereby facilitating a variety of transformations such as decarboxylation and transamination.[4]
Catecholamine Synthesis Pathway
The catecholaminergic neurotransmitters—dopamine, norepinephrine, and epinephrine—are synthesized from the amino acid L-tyrosine. A crucial PLP-dependent step in this pathway is catalyzed by Aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase.
-
L-Tyrosine to L-DOPA: The pathway begins with the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by tyrosine hydroxylase. This is the rate-limiting step and is not dependent on PLP.
-
L-DOPA to Dopamine: AADC, with PLP as an essential cofactor, catalyzes the decarboxylation of L-DOPA to synthesize dopamine.[5] The availability of PLP directly influences the rate of dopamine production.
-
Dopamine to Norepinephrine: Dopamine is subsequently converted to norepinephrine by dopamine β-hydroxylase.
-
Norepinephrine to Epinephrine: The final step is the methylation of norepinephrine to epinephrine by phenylethanolamine N-methyltransferase.
Caption: Role of PLP in the catecholamine synthesis pathway.
Serotonin Synthesis Pathway
Serotonin (5-hydroxytryptamine), a critical regulator of mood, sleep, and appetite, is synthesized from the essential amino acid L-tryptophan. This pathway also involves the PLP-dependent enzyme Aromatic L-amino acid decarboxylase (AADC) .
-
L-Tryptophan to 5-HTP: The initial and rate-limiting step is the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP), catalyzed by tryptophan hydroxylase. This step is not PLP-dependent.
-
5-HTP to Serotonin: AADC, utilizing PLP as a cofactor, decarboxylates 5-HTP to form serotonin.[2]
Caption: Role of PLP in the serotonin synthesis pathway.
GABA Synthesis Pathway
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. It is synthesized from the excitatory neurotransmitter glutamate in a single enzymatic step.
-
Glutamate to GABA: The conversion of glutamate to GABA is catalyzed by the enzyme glutamate decarboxylase (GAD) , which is critically dependent on PLP as a cofactor.[6] The activity of GAD is a key determinant of the brain's inhibitory tone.
References
- 1. Consequences of decreased brain serotonin in the pyridoxine-deficient young rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. B Vitamins and the Brain: Mechanisms, Dose and Efficacy—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mindlabpro.com [mindlabpro.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 6. caringsunshine.com [caringsunshine.com]
A Technical Guide to the Biological Conversion of Pyridoxine Hydrochloride to Pyridoxal 5'-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B6 is a water-soluble vitamin essential for a vast array of metabolic processes in the human body. It exists as a group of six chemically related compounds, or "vitamers," which include pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated forms.[1][2] The biologically active coenzyme form is pyridoxal 5'-phosphate (P5P), which is a critical cofactor for over 140 distinct enzymatic reactions.[2][3][[“]] These reactions are fundamental to cellular function, encompassing amino acid, carbohydrate, and lipid metabolism, as well as the synthesis of neurotransmitters and hemoglobin.[2][5] Pyridoxine hydrochloride is the most common and stable form used in dietary supplements.[1] Upon ingestion, it dissociates, making pyridoxine available for absorption and subsequent intracellular conversion to the active P5P.
This technical guide provides an in-depth examination of the core biochemical pathway, key enzymes, and relevant experimental methodologies for the biological conversion of pyridoxine to pyridoxal 5'-phosphate. Understanding this pathway is crucial for research in nutrition, metabolic diseases, and for the development of therapeutics targeting vitamin B6-dependent processes.
Core Biochemical Pathway: The Vitamin B6 Salvage Pathway
Humans cannot synthesize vitamin B6 de novo and must obtain it from dietary sources. The conversion of dietary pyridoxine into the active coenzyme P5P occurs via a two-step enzymatic process known as the salvage pathway.[3][6][7] This pathway primarily takes place in the cytoplasm of cells, with the liver being the main site for B6 metabolism.[5][8]
-
Phosphorylation: The first step involves the phosphorylation of pyridoxine. The enzyme Pyridoxal Kinase (PLK) , also known as PDXK, catalyzes the transfer of a phosphate group from ATP to pyridoxine, forming pyridoxine 5'-phosphate (PNP).[2][9][10] This reaction requires a divalent metal cation, such as Mg²⁺ or Zn²⁺, as a cofactor.[11]
-
Oxidation: The second and rate-limiting step is the oxidation of PNP to P5P.[12][13][14] This reaction is catalyzed by Pyridoxine-5'-phosphate Oxidase (PNPOx) , a flavin mononucleotide (FMN)-dependent enzyme.[15][16] PNPOx oxidizes the 4'-hydroxyl group of PNP to an aldehyde, yielding the active P5P.[7] This process uses molecular oxygen and produces hydrogen peroxide as a byproduct.[16][17]
The resulting P5P is then utilized by numerous apo-enzymes to form catalytically active holoenzymes, playing its vital role in cellular metabolism.[15][18]
References
- 1. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. med.libretexts.org [med.libretexts.org]
- 6. "Pyridoxal Kinase: Its Role in Vitamin B6 Metabolism" by Jigarkumar Desai [scholarscompass.vcu.edu]
- 7. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 8. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Exploring the role of pyridoxal kinase: a key player in vitamin B6 metabolism - MedCrave online [medcraveonline.com]
- 10. proteopedia.org [proteopedia.org]
- 11. uniprot.org [uniprot.org]
- 12. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Systemic Manifestations in Pyridox(am)ine 5′-Phosphate Oxidase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features [mdpi.com]
- 16. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyridoxine 5'-phosphate oxidase - Proteopedia, life in 3D [proteopedia.org]
- 18. medcraveonline.com [medcraveonline.com]
Methodological & Application
Application Notes & Protocols: Spectrophotometric Assay for Pyridoxine Hydrochloride Concentration Determination
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridoxine, also known as vitamin B6, is a water-soluble vitamin crucial for various metabolic processes in the human body. It plays a vital role as a coenzyme in the metabolism of amino acids, glucose, and lipids. Accurate quantification of Pyridoxine Hydrochloride in pharmaceutical formulations and research samples is essential for quality control and developmental studies. Spectrophotometry offers a simple, cost-effective, and rapid method for this purpose. This document provides detailed application notes and protocols for several spectrophotometric methods for the determination of this compound concentration.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of different spectrophotometric methods for this compound determination.
Table 1: Method Comparison based on Reaction Principle
| Method Principle | Reagent(s) | Wavelength (λmax) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| Charge-Transfer Complexation | Chloranil | 550 nm | 0.5 - 38 | 1.9 x 10³ |
| Oxidative Coupling | 4-Aminoantipyrine, Ammonium Persulphate | 420 nm | 0 - 250 µg (total) | 5.41 x 10³[1] |
| Azo Dye Formation | Diazotized Dapsone and Sulfanilamide | 465 nm | 1 - 7 | 2.1 x 10⁴ (Sulfanilamide), 2.6 x 10⁴ (Dapsone)[2] |
| Azo Dye Formation | Diazotized p-Nitroaniline | 480 nm | - | - |
| Azo Dye Formation | Diazotized 2,4-dinitroaniline, Hg²⁺ | 545 nm | 0.8 - 15 (in butan-1-ol) | 3.7 x 10⁴[3] |
| Metal Complexation | Ferric (III) ions | 465 nm | 2 - 28[4][5] | 0.534 x 10⁴[4][5] |
| Indophenol Formation | 2,6-Dichloroquinone-chlorimide | 650 nm | - | - |
| Indirect Method | Hg(SCN)₂, Ferric (III) ions | 460 nm | 2 - 28[6] | 0.729 x 10⁴[6] |
Table 2: Performance Characteristics of Selected Methods
| Method | Linearity (µg/mL) | Correlation Coefficient (r²) | Relative Standard Deviation (RSD) | Remarks |
| Fe(III) Complexation | 2 - 28[4][5] | - | < 2.0% (n=10)[4][5] | Simple, direct method at room temperature.[4][5] |
| Charge-Transfer with Chloranil | 0.5 - 38[7] | - | - | Rapid and simple, suitable for routine analysis.[7] |
| Azo Dye with Diazotized Dapsone/Sulfanilamide | 1 - 7[2] | - | - | High molar absorptivity, indicating good sensitivity.[2] |
| Indirect Method with Hg(SCN)₂/Fe(III) | 2 - 28[6] | 0.997[6] | < 1.6% (n=10)[6] | Based on the reaction of the chloride ion.[6] |
Experimental Protocols
Method 1: Determination of this compound using Ferric (III) Chloride
This method is based on the formation of a stable, red-colored complex between this compound and ferric (III) ions in an acidic medium. The absorbance of the resulting complex is measured at 465 nm.[4][5][8]
1. Materials and Reagents
-
This compound (analytical standard)
-
Ferric Chloride (FeCl₃) or Ferric Ammonium Sulfate (NH₄Fe(SO₄)₂·12H₂O)[4][5]
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)[5]
-
Potassium Hydrogen Phthalate (for buffer preparation)[5]
-
Distilled or deionized water
-
Volumetric flasks (10 mL, 25 mL, 100 mL)
-
Pipettes
-
UV-Vis Spectrophotometer
2. Preparation of Solutions
-
Standard this compound Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in distilled water in a 100 mL volumetric flask. Make up the volume to the mark with distilled water.
-
Ferric (III) Solution (e.g., 1% w/v): Dissolve 1 g of Ferric Ammonium Sulfate in distilled water containing a few drops of concentrated sulfuric acid to prevent hydrolysis, and dilute to 100 mL with distilled water.[5]
-
pH 3.0 Buffer: Prepare by mixing appropriate volumes of 0.1 M HCl and 0.1 M potassium hydrogen phthalate.[5]
3. Experimental Procedure
-
Calibration Curve:
-
Pipette aliquots of the standard this compound solution (ranging from 0.2 mL to 2.8 mL of the 100 µg/mL stock) into a series of 10 mL volumetric flasks to obtain final concentrations of 2, 4, 8, 12, 16, 20, 24, and 28 µg/mL.[4][5]
-
To each flask, add a specific volume of the pH 3.0 buffer (e.g., 0.5 mL) and the Ferric (III) solution (e.g., 1-2 mL).[4][5]
-
Dilute to the mark with distilled water and mix well.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 5-10 minutes) for color development.
-
Measure the absorbance of each solution at 465 nm against a reagent blank (containing all components except this compound).
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
-
-
Sample Analysis:
-
Prepare a solution of the sample containing this compound in distilled water. The expected concentration should fall within the linear range of the assay.
-
Treat an aliquot of the sample solution in the same manner as the standards.
-
Measure the absorbance of the sample solution at 465 nm.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
4. Signaling Pathway and Experimental Workflow
Caption: Workflow for Pyridoxine HCl determination by Fe(III) complexation.
Method 2: Charge-Transfer Complexation with Chloranil
This method is based on the reaction of Pyridoxine as an n-electron donor with chloranil as a π-acceptor in a basic medium to form a colored charge-transfer complex with a maximum absorbance at 550 nm.[7]
1. Materials and Reagents
-
This compound
-
Chloranil
-
Sodium Bicarbonate (NaHCO₃)
-
Acetonitrile
-
Distilled water
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
2. Preparation of Solutions
-
This compound Stock Solution (100 µg/mL): Dissolve 10 mg of pure this compound in a small amount of water in a 100 mL volumetric flask and make up the volume with acetonitrile.[7]
-
Chloranil Solution (0.2% w/v): Freshly prepare by dissolving 0.2 g of chloranil in 100 mL of acetonitrile.[7]
-
Sodium Bicarbonate Solution (2 M): Dissolve an appropriate amount of sodium bicarbonate in distilled water.[7]
3. Experimental Procedure
-
Reaction and Measurement:
-
In a 10 mL volumetric flask, take an aliquot of the this compound solution (to give a final concentration in the range of 0.5-38 µg/mL).
-
Add 1 mL of 2 M sodium bicarbonate solution and shake for one minute.[7]
-
Add 2.5 mL of the 0.2% chloranil solution. A colored product will form instantaneously.[7]
-
Dilute the mixture to 10 mL with acetonitrile.
-
Measure the absorbance at 550 nm against a reagent blank.
-
4. Logical Relationship Diagram
Caption: Reaction scheme for the charge-transfer complexation method.
Interferences
For the Fe(III) complexation method, common excipients found in pharmaceutical preparations generally do not interfere.[4] Similarly, for the charge-transfer complexation method with chloranil, common excipients have been shown not to interfere with the determination.[7] In methods involving diazotization, other vitamins like thiamine hydrochloride and cyanocobalamin, as well as excipients such as starch and talc, have been reported not to interfere.[2][9] However, ascorbic acid can interfere in some oxidative coupling reactions, but its interference can be eliminated by pre-separation.[1]
Conclusion
The spectrophotometric methods described provide simple, rapid, and reliable means for the quantification of this compound. The choice of method may depend on the specific application, the required sensitivity, and the available instrumentation and reagents. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of pharmaceutical analysis and development.
References
- 1. Spectrophotometric determination of this compound - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Spectrophotometric determination of this compound [correction of hydrochlorine] pharmaceutical preparations and foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. oaskpublishers.com [oaskpublishers.com]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. bch.ro [bch.ro]
- 9. Simple colorimetric method for determination of this compound (vitamin B6) in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pyridoxine Hydrochloride in Plant Tissue Culture Media
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxine hydrochloride, a salt of pyridoxine, is the most common form of vitamin B6 used in scientific research and supplementation. In the realm of plant tissue culture, it is a frequently incorporated vitamin in various basal media formulations, most notably Murashige and Skoog (MS) medium.[1][2] While not always considered essential for the in vitro growth of all plant species, its inclusion is widespread due to its involvement in numerous metabolic pathways crucial for plant development.[3][4] this compound acts as a coenzyme in a wide array of biochemical reactions, including amino acid, carbohydrate, and lipid metabolism. Furthermore, emerging research highlights its role as a potent antioxidant, contributing to plant stress tolerance.
This document provides detailed application notes and protocols for the use of this compound in plant tissue culture media, tailored for researchers, scientists, and professionals in drug development who utilize plant-derived compounds.
Role of this compound in Plant Tissue Culture
This compound serves several key functions when included in plant tissue culture media:
-
Metabolic Coenzyme: As a precursor to the active coenzyme form, pyridoxal 5'-phosphate (PLP), it is integral to the activity of a vast number of enzymes. These enzymes catalyze essential reactions in amino acid biosynthesis and transformations, which are the building blocks of proteins.
-
Growth and Development: Adequate levels of vitamin B6 are critical for normal plant growth and development. Studies have shown its importance in post-embryonic root development, involving both cell division and elongation.
-
Stress Tolerance: Pyridoxine has been identified as a potent antioxidant in plants. It can help mitigate the damaging effects of reactive oxygen species (ROS) that are often generated in response to in vitro culture stresses such as high light, osmotic stress, and oxidative stress. This protective role can lead to improved culture health and viability.
-
Secondary Metabolite Production: The metabolic pathways leading to the synthesis of many secondary metabolites, which are often the focus of drug development from plant sources, are dependent on enzymes that require PLP as a cofactor. Supplementing the medium with this compound can potentially influence the production of these valuable compounds. In embryogenic callus of date palm, a concentration of 0.5 mg/L this compound was found to be the most effective for the production of amino acids and indoles.
Data Presentation: Effects of this compound on In Vitro Plant Growth
The optimal concentration of this compound can vary significantly depending on the plant species, the specific cultivar, and the intended outcome of the tissue culture (e.g., shoot proliferation, rooting, callus induction). Below are tables summarizing quantitative data from studies on the effects of varying this compound concentrations on different plant species.
Table 1: Effect of this compound on Shoot Proliferation of Potato (Solanum tuberosum)
| Plant Species/Cultivar | Pyridoxine HCl (mg/L) | Other Vitamins (mg/L) | Plant Growth Regulators (mg/L) | Growth Parameter | Result |
| Solanum tuberosum cv. Agria | 0.5 | Thiamine-HCl (0.1), Nicotinic acid (0.5) | BAP (0.0, 2.0, 4.0) | Number of lateral shoots | Maximum lateral shoots with 50 mg/L Pyridoxine-HCl, 10 mg/L Thiamine-HCl, 50 mg/L Nicotinic acid, and 4.0 mg/L BAP.[2][5] |
| Solanum tuberosum cv. Agria | 50 | Thiamine-HCl (10), Nicotinic acid (50) | BAP (0.0, 2.0, 4.0) | Number of lateral shoots | Maximum lateral shoots with 50 mg/L Pyridoxine-HCl, 10 mg/L Thiamine-HCl, 50 mg/L Nicotinic acid, and 4.0 mg/L BAP.[2][5] |
| Solanum tuberosum cv. Desiree & Mozart | 0.6 | Thiamine (0.3), Nicotinic acid (3.0) | - | Number of leaves/explant | Highest number of leaves (10.50) in cv. Mozart with 0.6 mg/L pyridoxine.[4] |
Table 2: Effect of this compound on Secondary Metabolite Production in Date Palm (Phoenix dactylifera) Callus
| Plant Species | Pyridoxine HCl (mg/L) | Growth Parameter | Result |
| Phoenix dactylifera | 0.5 | Total amino acids and indoles | Most effective concentration for production. |
| Phoenix dactylifera | 1.0 | Total amino acids and indoles | Less effective than 0.5 mg/L. |
| Phoenix dactylifera | 2.0 | Total amino acids and indoles | Less effective than 0.5 mg/L. |
Experimental Protocols
Protocol 1: Preparation of a Vitamin Stock Solution (100x) for Plant Tissue Culture Media
This protocol describes the preparation of a 100x concentrated vitamin stock solution containing this compound, nicotinic acid, and thiamine hydrochloride, which are commonly used in MS medium.
Materials:
-
This compound
-
Nicotinic acid
-
Thiamine hydrochloride
-
Glycine
-
Myo-inositol
-
Distilled or deionized water
-
Sterile filter (0.22 µm) and syringe
-
Sterile storage bottles
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Volumetric flasks (100 mL and 1000 mL)
Procedure:
-
Weighing Components: Accurately weigh the following components for a 100 mL stock solution (for a final 1x concentration in the medium):
-
This compound: 50 mg
-
Nicotinic acid: 50 mg
-
Thiamine hydrochloride: 10 mg
-
Glycine: 200 mg
-
-
Dissolving Components:
-
Add approximately 70 mL of distilled water to a 100 mL beaker with a magnetic stir bar.
-
While stirring, add the weighed vitamins and glycine to the water.
-
Stir until all components are completely dissolved. Gentle warming (35-37 °C) may be applied to aid dissolution.
-
-
Adjusting Volume:
-
Once dissolved, transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure all components are transferred.
-
Bring the final volume to 100 mL with distilled water.
-
-
Sterilization and Storage:
-
Sterilize the vitamin stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.
-
Label the bottle with the name of the solution ("100x Vitamin Stock"), the date of preparation, and your initials.
-
Store the stock solution in a refrigerator at 2-8°C for short-term use (up to a month) or at -20°C for long-term storage.
-
Note on Myo-inositol: Myo-inositol is often included in vitamin stock solutions. However, due to its higher required concentration (typically 100 mg/L in the final medium), it is often prepared as a separate stock or added directly to the medium before autoclaving.
Protocol 2: In Vitro Shoot Proliferation of Potato (Solanum tuberosum) with Varying this compound Concentrations
This protocol is adapted from studies on potato micropropagation and is designed to assess the effect of different this compound concentrations on shoot proliferation.[2][5]
Materials:
-
In vitro grown potato plantlets (e.g., cv. Agria)
-
MS basal medium with vitamins
-
Sucrose
-
Agar or other gelling agent
-
This compound
-
6-Benzylaminopurine (BAP)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Sterile culture vessels (e.g., test tubes or Magenta boxes)
-
Sterile distilled water
-
Autoclave
-
Laminar flow hood
-
Standard tissue culture tools (forceps, scalpels)
Experimental Design:
-
Control Group: MS medium with standard vitamin concentrations (e.g., 0.5 mg/L pyridoxine HCl).
-
Treatment Groups: MS medium with varying concentrations of pyridoxine HCl (e.g., 0.1, 1.0, 10.0, 50.0 mg/L).
-
Each treatment should be tested with and without the addition of a cytokinin like BAP (e.g., 2.0 or 4.0 mg/L) to observe interactive effects.
-
Include at least 10-15 replicates per treatment.
Procedure:
-
Media Preparation:
-
Prepare MS basal medium according to the manufacturer's instructions, omitting the standard vitamin mix if you are preparing your own.
-
Add 30 g/L sucrose and dissolve.
-
Add the appropriate concentrations of this compound and other vitamins (thiamine and nicotinic acid can be kept constant or varied as part of the experiment) from your stock solutions.
-
Add the desired concentration of BAP for the respective treatment groups.
-
Adjust the pH of the medium to 5.7-5.8 using 0.1 N HCl or 0.1 N NaOH.
-
Add the gelling agent (e.g., 8 g/L agar) and heat to dissolve.
-
Dispense the medium into culture vessels.
-
Autoclave the medium at 121°C and 15 psi for 15-20 minutes.
-
-
Explant Preparation and Inoculation:
-
Under sterile conditions in a laminar flow hood, take healthy in vitro potato plantlets.
-
Excise nodal segments (approximately 1 cm long with one axillary bud) to be used as explants.
-
Inoculate one nodal segment per culture vessel, ensuring the node is in contact with the medium.
-
-
Incubation:
-
Incubate the cultures in a growth chamber at 25 ± 2°C with a 16-hour photoperiod provided by cool white fluorescent lights.
-
-
Data Collection and Analysis:
-
After 4-6 weeks, record the following data for each explant:
-
Number of new shoots proliferated.
-
Length of the longest shoot (cm).
-
Number of nodes on the main shoot.
-
Fresh weight of the plantlet (mg).
-
Rooting percentage and number of roots.
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the differences between treatments.
-
Visualizations
Vitamin B6 (Pyridoxine) de Novo Biosynthesis Pathway in Plants
The de novo biosynthesis of vitamin B6 in plants is a cytosolic process that differs from the pathway found in E. coli. It primarily involves two enzymes, PDX1 and PDX2, and utilizes intermediates from the pentose phosphate pathway and glycolysis.
Caption: De novo biosynthesis pathway of Pyridoxal 5'-phosphate (PLP) in plants.
Experimental Workflow for Assessing this compound Effects
The following diagram outlines the general workflow for an experiment designed to evaluate the impact of different concentrations of this compound on plant tissue culture.
Caption: General experimental workflow for studying pyridoxine HCl effects.
Conclusion
This compound is a valuable component of plant tissue culture media, contributing to fundamental metabolic processes and enhancing stress resilience. While standard media formulations provide a general guideline for its use, empirical testing is crucial to determine the optimal concentration for a specific plant species and desired outcome. The protocols and data presented here offer a foundation for researchers to design and conduct experiments to optimize their plant tissue culture systems, which is particularly relevant for applications in drug development and the production of high-value secondary metabolites.
References
Application Notes and Protocols for Preparing Stable Pyridoxine Hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the preparation of stable Pyridoxine Hydrochloride (Vitamin B6) solutions for various experimental applications. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of research findings.
Introduction to this compound Stability
This compound, a common form of Vitamin B6, is a water-soluble vitamin essential for numerous metabolic processes.[1][2] However, its stability in aqueous solutions is influenced by several factors, primarily pH, light, temperature, and the presence of oxidizing agents.[3][4][5][6] Understanding these factors is critical for preparing solutions that maintain their integrity throughout the course of an experiment. This compound is generally more stable in acidic conditions and is susceptible to degradation in neutral or alkaline environments and when exposed to light.[5][7][8]
Factors Affecting this compound Solution Stability
The stability of this compound solutions is paramount for reliable experimental outcomes. The primary factors influencing its degradation are outlined below.
pH
The pH of the solution is a critical determinant of this compound stability. It exhibits maximum stability in the acidic pH range of 2.4 to 3.5.[3][4] As the pH increases towards neutrality and alkalinity, the rate of degradation significantly increases.[5][8] For instance, a 5% aqueous solution of this compound has a pH of approximately 2.4-3.0.[9]
Light
Exposure to light, particularly UV radiation, can lead to the photodegradation of this compound.[4][6][7] Therefore, it is imperative to protect solutions from light by using amber-colored vessels or by wrapping containers with aluminum foil.[6][10] Studies have shown significant retention of pyridoxine when protected from regular laboratory light.[7]
Temperature
Elevated temperatures accelerate the degradation of this compound.[11][12] Solutions should be stored at recommended cool temperatures to minimize thermal degradation. The degradation process generally follows first-order kinetics.[11][12]
Oxidizing Agents
This compound is incompatible with oxidizing agents, which can lead to its chemical degradation.[2][6] Contact with such agents should be avoided during solution preparation and storage.
subgraph "cluster_factors" { label="Degradation Factors"; style="filled"; color="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; "pH" [shape=ellipse]; "Light" [shape=ellipse]; "Temperature" [shape=ellipse]; "Oxidizing Agents" [shape=ellipse]; }
subgraph "cluster_solution" { label="Pyridoxine HCl Solution"; style="filled"; color="#FFFFFF"; node [shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pyridoxine_HCl_Solution" [label="Stable Pyridoxine\nHydrochloride Solution"]; }
"pH" -> "Pyridoxine_HCl_Solution" [color="#EA4335", label="High pH\n(alkaline/neutral)\ndegrades"]; "Light" -> "Pyridoxine_HCl_Solution" [color="#EA4335", label="UV/Light exposure\ndegrades"]; "Temperature" -> "Pyridoxine_HCl_Solution" [color="#EA4335", label="High temperature\ndegrades"]; "Oxidizing Agents" -> "Pyridoxine_HCl_Solution" [color="#EA4335", label="Oxidation\ndegrades"];
subgraph "cluster_stabilizers" { label="Stabilizing Conditions"; style="filled"; color="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Acidic_pH" [label="Acidic pH\n(e.g., pH 2.4-3.5)", shape=ellipse]; "Light_Protection" [label="Light Protection\n(Amber vials)", shape=ellipse]; "Low_Temperature" [label="Low Temperature\n(Refrigeration)", shape=ellipse]; "Inert_Atmosphere" [label="Avoid Oxidants", shape=ellipse]; }
"Acidic_pH" -> "Pyridoxine_HCl_Solution" [color="#34A853", label="stabilizes"]; "Light_Protection" -> "Pyridoxine_HCl_Solution" [color="#34A853", label="stabilizes"]; "Low_Temperature" -> "Pyridoxine_HCl_Solution" [color="#34A853", label="stabilizes"]; "Inert_Atmosphere" -> "Pyridoxine_HCl_Solution" [color="#34A853", label="stabilizes"]; }
Figure 1: Factors influencing the stability of this compound solutions.
Quantitative Stability Data
The following tables summarize the degradation kinetics of this compound under various conditions.
Table 1: Thermal Degradation of this compound in a Dehydrated Model Food System [11]
| Temperature (°C) | First-Order Rate Constant (min⁻¹) |
| 155 | 1.74 x 10⁻² |
| 170 | 5.22 x 10⁻² |
| 185 | 16.88 x 10⁻² |
| 200 | 48.95 x 10⁻² |
Table 2: Photostability of Pyridoxine Solutions under Regular Laboratory Light [7]
| pH | Exposure Time (hr) | Pyridoxine Retention (%) |
| 4.5 | 8 | 97 |
| 7.0 | 15 | 66 |
Table 3: Stability of this compound (25 mg/mL) Suspensions in Commercial Vehicles [10]
| Storage Condition | Vehicle | Duration (days) | Percent Remaining |
| 25°C | Oral Mix | 91 | > 94.2% |
| 4°C | Oral Mix | 91 | > 94.2% |
| 25°C | Oral Mix SF | 91 | > 94.2% |
| 4°C | Oral Mix SF | 91 | > 94.2% |
Experimental Protocols
General Recommendations for Preparation and Storage
-
Solvent: Use sterile, pyrogen-free Water for Injection (WFI), sterile saline, or an appropriate sterile buffer with an acidic pH. This compound is freely soluble in water.[5]
-
pH Adjustment: For maximum stability, adjust the pH of the final solution to a range of 2.4-3.5 using a minimal amount of a non-reactive, sterile acidic buffer (e.g., citrate or phosphate buffer, though compatibility should be verified).[4][13]
-
Light Protection: Always prepare and store solutions in amber-colored glassware or polypropylene tubes, or wrap clear containers with aluminum foil to protect from light.[6][10][14]
-
Sterilization: For sterile applications, filter-sterilize the final solution through a 0.22 µm syringe filter. Autoclaving is generally not recommended due to the potential for heat-induced degradation.
-
Storage: Store stock solutions at 2-8°C. For long-term storage, aliquots can be stored at -20°C or -80°C to minimize freeze-thaw cycles.[15] A 100 mg/mL injection has been shown to be stable for at least 180 days when stored at 25°C in polypropylene syringes.[16][17]
Protocol for Preparing a Stock Solution for Cell Culture
This compound is a common supplement in cell culture media.
-
Materials:
-
This compound powder (cell culture grade)[1]
-
Sterile, cell culture grade water or phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile, light-protecting storage tubes (e.g., amber cryovials)
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile water or PBS to a desired stock concentration (e.g., 10 mg/mL). Ensure complete dissolution.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into light-protecting tubes.
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use. A working stock can be kept at 2-8°C for short-term use (up to one month, stability should be verified).
-
"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start"]; "Weigh" [fillcolor="#FFFFFF", fontcolor="#202124", label="Weigh Pyridoxine HCl\n(Cell Culture Grade)"]; "Dissolve" [fillcolor="#FFFFFF", fontcolor="#202124", label="Dissolve in Sterile\nWater or PBS"]; "Filter" [fillcolor="#FFFFFF", fontcolor="#202124", label="Filter Sterilize\n(0.22 µm filter)"]; "Aliquot" [fillcolor="#FFFFFF", fontcolor="#202124", label="Aliquot into Amber Tubes"]; "Store" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Store at -20°C (long-term)\nor 2-8°C (short-term)"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];
"Start" -> "Weigh" [color="#5F6368"]; "Weigh" -> "Dissolve" [color="#5F6368"]; "Dissolve" -> "Filter" [color="#5F6368"]; "Filter" -> "Aliquot" [color="#5F6368"]; "Aliquot" -> "Store" [color="#5F6368"]; "Store" -> "End" [color="#5F6368"]; }
Figure 2: Workflow for preparing Pyridoxine HCl solution for cell culture.
Protocol for Preparing a Solution for Animal Studies (Oral Gavage)
-
Materials:
-
This compound powder (pharmaceutical grade or equivalent)
-
Sterile water or a suitable vehicle (e.g., 0.9% saline)
-
pH meter and sterile pH adjustment solutions (e.g., sterile HCl or NaOH, used sparingly)
-
Sterile, light-protecting storage bottle
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dosage and the total volume of the solution.
-
Weigh the this compound powder and dissolve it in the chosen vehicle.
-
Gently warm the solution if necessary to aid dissolution, but avoid high temperatures.
-
After cooling to room temperature, measure the pH of the solution. If necessary, adjust the pH to be within the stable range (pH 2.4-3.5) using a minimal amount of sterile acid or base.
-
Transfer the final solution to a sterile, amber-colored bottle.
-
Store the solution at 2-8°C and protect it from light. Prepare fresh solutions regularly, depending on the stability data for the specific formulation. For a 25 mg/mL suspension, stability has been demonstrated for up to 91 days at 4°C.[10]
-
Protocol for Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly used to assess the stability of this compound.[5][18][19][20]
-
Chromatographic Conditions (Example): [5]
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (e.g., 0.015 M, pH 3.0) and methanol (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20-30 µL
-
Column Temperature: Ambient (e.g., 25°C)
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 10-50 µg/mL).[5]
-
Sample Preparation: Dilute the prepared this compound solution with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. The retention time for this compound is typically around 3.5 to 6.3 minutes under such conditions.[5][19]
-
Metabolic Pathway of Pyridoxine
In biological systems, Pyridoxine is converted to its biologically active form, Pyridoxal 5'-phosphate (PLP), which acts as a crucial coenzyme in a variety of enzymatic reactions.
"Pyridoxine" [fillcolor="#FBBC05", fontcolor="#202124"]; "Pyridoxine_P" [label="Pyridoxine\n5'-phosphate", fillcolor="#FFFFFF", fontcolor="#202124"]; "PLP" [label="Pyridoxal\n5'-phosphate\n(Active Coenzyme)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];
"Pyridoxine" -> "Pyridoxine_P" [label="Pyridoxal kinase"]; "Pyridoxine_P" -> "PLP" [label="Pyridoxine\n5'-phosphate\noxidase"];
subgraph "cluster_enzymes" { label="Enzymatic Conversion"; style="filled"; color="#FFFFFF"; node [shape=plaintext, fontcolor="#202124"]; "Enzyme1" [label="Pyridoxal kinase"]; "Enzyme2" [label="Pyridoxine 5'-phosphate oxidase"]; } }
Figure 3: Metabolic conversion of Pyridoxine to Pyridoxal 5'-phosphate (PLP).
Conclusion
The preparation of stable this compound solutions is essential for obtaining reliable and reproducible results in research. By controlling the key factors of pH, light, and temperature, and by following the detailed protocols provided, researchers can ensure the integrity of their experimental solutions. Regular verification of solution concentration using a stability-indicating method such as HPLC is also recommended as good practice.
References
- 1. 吡哆醇 盐酸盐 BioReagent, suitable for cell culture, suitable for insect cell culture, suitable for plant cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C8H12ClNO3 | CID 6019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. This compound | 58-56-0 [chemicalbook.com]
- 5. jchps.com [jchps.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Stability of three forms of vitamin B6 to laboratory light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. haenseler.ch [haenseler.ch]
- 10. Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journalwjarr.com [journalwjarr.com]
- 13. GB652284A - Preparations of stabilized solutions of thiamine - Google Patents [patents.google.com]
- 14. Pyridoxine HCl | CHEO ED Outreach [outreach.cheo.on.ca]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Chemical Stability of this compound 100-mg/mL Injection, Preservative Free - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijsdr.org [ijsdr.org]
- 19. impactfactor.org [impactfactor.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Pyridoxine Hydrochloride in Microbial Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxine hydrochloride, a stable salt of vitamin B6, is a critical water-soluble vitamin that plays a pivotal role in cellular metabolism. In microbial fermentation, it functions primarily as a precursor to pyridoxal 5'-phosphate (PLP), an essential cofactor for a vast array of enzymatic reactions, particularly in amino acid metabolism.[1][2] Supplementation of microbial cultures with this compound can lead to significant improvements in cell growth, viability, and the production of target molecules, including recombinant proteins and secondary metabolites. These application notes provide detailed protocols and supporting data for the effective use of this compound as a supplement in microbial fermentation.
Key Applications
-
Enhanced Recombinant Protein Expression: Supplementation with pyridoxine can increase the yield and activity of PLP-dependent recombinant proteins.[3]
-
Improved Microbial Growth and Viability: For certain microbes that have limited de novo vitamin B6 synthesis capabilities, pyridoxine is an essential growth supplement.
-
Optimization of Metabolic Pathways: As a key cofactor, pyridoxine can be used to modulate metabolic fluxes, particularly in amino acid biosynthesis and degradation pathways.[4][5][6]
-
Increased Production of Secondary Metabolites: The biosynthesis of many valuable secondary metabolites relies on PLP-dependent enzymes.
Data Presentation
Table 1: Recommended Concentration Ranges of this compound for Various Microbial Applications
| Application | Microorganism | Recommended Concentration | Expected Outcome | Reference(s) |
| Enhanced Recombinant Protein Yield (PLP-dependent enzyme) | Escherichia coli | 0.05 mM - 0.1 mM | 1.5 to 1.8-fold increase in active enzyme yield | [3] |
| General Growth Supplementation | Saccharomyces uvarum | 2 - 10 ng/mL | Improved growth rate | [7] |
| General Growth Supplementation | Kloeckera brevis | 2 - 10 ng/mL | Improved growth rate | [7] |
| Substitution for De Novo Synthesis | Escherichia coli | 6 x 10⁻⁷ M | Complete substitution for endogenous pyridoxine synthesis | [8] |
| Fed-batch Fermentation for Pyridoxine Production | Engineered Escherichia coli | Not applicable (product) | Titer of up to 1.95 g/L | [4][9][10] |
| Fed-batch Fermentation for Pyridoxine Production | Engineered Bacillus subtilis | Not applicable (product) | Titer of up to 174.6 mg/L | [11][12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for supplementation of microbial cultures.
Materials:
-
This compound powder (CAS 58-56-0)
-
Nuclease-free water
-
Sterile filtration unit (0.22 µm pore size)
-
Sterile storage bottles (amber or wrapped in foil)
Procedure:
-
Calculation: Determine the desired concentration and volume of the stock solution. A 100 mM stock solution is recommended for ease of dilution. To prepare 100 mL of a 100 mM stock solution, weigh out 2.056 g of this compound (MW = 205.64 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile container. Add approximately 80% of the final volume of nuclease-free water and dissolve the powder completely by vortexing or magnetic stirring.
-
Volume Adjustment: Once fully dissolved, adjust the final volume to 100 mL with nuclease-free water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile, light-protected storage bottle.
-
Storage: Store the stock solution at -20°C for long-term storage (up to 1 month) or at 4°C for short-term use (up to 1 week).[13] Protect the solution from light as pyridoxine is light-sensitive.
Protocol 2: General Supplementation of Microbial Fermentation
Objective: To supplement a microbial culture with this compound to enhance growth.
Materials:
-
Microbial strain of interest
-
Appropriate fermentation medium
-
Sterile this compound stock solution (from Protocol 1)
-
Incubator/shaker
Procedure:
-
Medium Preparation: Prepare the fermentation medium according to the requirements of the specific microorganism. Autoclave the medium.
-
Cooling: Allow the autoclaved medium to cool to room temperature.
-
Supplementation: Aseptically add the sterile this compound stock solution to the cooled medium to achieve the desired final concentration (refer to Table 1). For example, to achieve a final concentration of 10 ng/mL in 1 L of medium, add 10 µL of a 1 mg/mL stock solution.
-
Inoculation: Inoculate the supplemented medium with the microbial culture.
-
Incubation: Incubate the culture under optimal conditions (temperature, agitation, etc.).
-
Monitoring: Monitor microbial growth by measuring optical density (e.g., at 600 nm) at regular intervals.
Protocol 3: Enhancing Recombinant Protein Production in E. coli
Objective: To enhance the yield of a recombinant protein in E. coli by supplementing the expression medium with this compound.
Materials:
-
E. coli strain harboring the expression plasmid for the protein of interest
-
Luria-Bertani (LB) or other suitable growth medium
-
Expression induction agent (e.g., IPTG)
-
Sterile this compound stock solution (from Protocol 1)
-
Incubator/shaker
Procedure:
-
Starter Culture: Inoculate a single colony of the E. coli strain into 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Growth: Grow the main culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Supplementation and Induction: Just before induction, aseptically add the sterile this compound stock solution to a final concentration of 0.05 mM to 0.1 mM.[3] Immediately after, add the induction agent (e.g., IPTG to a final concentration of 0.1-1 mM).
-
Expression: Reduce the incubation temperature (e.g., to 18-25°C) and continue to incubate for an appropriate time (e.g., 16-24 hours) to allow for protein expression.
-
Harvesting: Harvest the cells by centrifugation.
-
Analysis: Analyze the protein expression levels by SDS-PAGE and quantify the yield.
Visualizations
Caption: General experimental workflow for pyridoxine supplementation.
Caption: Vitamin B6 salvage pathway in E. coli.[1][3][14]
References
- 1. The Vitamin B6 Biosynthesis Pathway in Streptococcus pneumoniae Is Controlled by Pyridoxal 5′-Phosphate and the Transcription Factor PdxR and Has an Impact on Ear Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin B6 metabolism in microbes and approaches for fermentative production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of vitamin B6 production driven by omics analysis combined with fermentation optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of pyridoxine deficiency on the metabolism of the aromatic amino acids by isolated rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Growth response of the yeasts Saccharomyces uvarum and Kloeckera brevis to the free biologically active forms of vitamin B-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CONTROL OF PYRIDOXINE BIOSYNTHESIS IN ESCHERICHIA COLI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of vitamin B6 production driven by omics analysis combined with fermentation optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced microbial production of pyridoxine (Vitamin B6) in Bacillus subtilis via pathway and process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Enhanced microbial production of pyridoxine (Vitamin B6) in Bacillus subtilis via pathway and process optimization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated High-Performance Liquid Chromatography Method for the Quantitative Analysis of Pyridoxine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridoxine, also known as Vitamin B6, is a water-soluble vitamin essential for numerous physiological processes in the human body, including metabolic functions, nervous system health, and red blood cell formation.[1] It is commonly available in pharmaceutical supplements as Pyridoxine Hydrochloride.[1][2] To ensure the quality, safety, and efficacy of these formulations, it is crucial to employ precise and reliable analytical techniques for quantification.[1][3]
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high sensitivity, specificity, and accuracy.[1][3] This application note details a validated isocratic reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound in pharmaceutical dosage forms, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[4][5]
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (Purity ≥ 99%)
-
This compound Tablets
-
Methanol (HPLC Grade)[6]
-
Acetonitrile (HPLC Grade)[7]
-
Orthophosphoric Acid (AR Grade)[4]
-
Deionized or HPLC Grade Water[6]
-
0.45 µm Membrane Filters (Nylon or PVDF)[6]
Instrumentation
-
An HPLC system equipped with an isocratic pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[3][6]
-
Data acquisition and processing software (e.g., ChemStation).[3]
-
Analytical balance, pH meter, and sonicator.[3]
Chromatographic Conditions
The optimized chromatographic conditions for the analysis are summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size[2][4] |
| Mobile Phase | 0.015 M Potassium Dihydrogen Phosphate Buffer : Methanol (70:30 v/v), pH adjusted to 3.0 with Orthophosphoric Acid[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL - 20 µL[6][7] |
| Column Temperature | Ambient or 30°C[3] |
| Detection Wavelength | 254 nm[2][5] |
| Run Time | Approximately 5-7 minutes |
Preparation of Solutions
a. Mobile Phase Preparation (1 L):
-
Weigh 2.04 g of Potassium Dihydrogen Phosphate and dissolve it in 700 mL of HPLC grade water.
-
Adjust the pH of the solution to 3.0 ± 0.2 using diluted orthophosphoric acid.[2]
-
Add 300 mL of HPLC grade methanol to the buffer solution.
-
Mix thoroughly and degas the solution for 10-15 minutes using a sonicator.[5][6]
b. Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 100 mg of this compound reference standard.
-
Transfer the standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 5 minutes to dissolve.[5]
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix well.
c. Working Standard Solutions & Calibration Curve:
-
Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase.
-
For a linearity range of 10-50 µg/mL, pipette 1.0, 2.0, 3.0, 4.0, and 5.0 mL of the stock solution into separate 100 mL volumetric flasks and dilute to volume with the mobile phase.[2][3]
d. Sample Preparation (from Tablets):
-
Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.[5]
-
Accurately weigh a portion of the powder equivalent to 50 mg of this compound and transfer it to a 100 mL volumetric flask.[5]
-
Add about 70 mL of the mobile phase and sonicate for 20-30 minutes with intermittent shaking to ensure complete dissolution of the active ingredient.[2][5]
-
Allow the solution to cool and dilute to the mark with the mobile phase. This creates a 500 µg/mL solution.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to achieve a final theoretical concentration of 50 µg/mL.
-
Filter the resulting solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate, before transferring to an HPLC vial for analysis.[5][6]
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5]
| Parameter | Protocol | Acceptance Criteria |
| System Suitability | Inject the working standard solution (e.g., 30 µg/mL) six times. | %RSD < 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates > 2000[6] |
| Specificity | Analyze blank (mobile phase) and placebo solutions to check for interference at the retention time of Pyridoxine HCl. | No significant interference at the analyte's retention time.[2][6] |
| Linearity | Inject calibration standards at a minimum of five concentration levels (e.g., 10-50 µg/mL) in triplicate.[2] Plot a graph of mean peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999[2] |
| Accuracy (% Recovery) | Analyze samples spiked with the reference standard at three levels (80%, 100%, 120%) of the test concentration.[2] | Mean recovery should be between 98.0% and 102.0%.[6] |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day.[2] Intermediate Precision (Inter-day): Repeat the analysis on a different day or with a different analyst. | %RSD should be ≤ 2.0%.[2][6] |
| LOD & LOQ | Determine based on the standard deviation of the response and the slope of the calibration curve. LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S).[2] | The values should be calculated and reported. |
| Robustness | Introduce small, deliberate variations in method parameters (e.g., pH ±0.2, mobile phase composition ±2%, flow rate ±0.1 mL/min).[2] | The system suitability parameters should remain within the acceptance criteria. |
Data Presentation
Hypothetical Method Validation Summary
The following table summarizes the typical results obtained during the validation of this HPLC method.
| Validation Parameter | Result |
| Linearity Range | 10 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9996[8] |
| Accuracy (% Recovery) | 98.8% - 100.86%[8] |
| Precision (%RSD) | |
| - Repeatability (Intra-day) | < 2.0%[8] |
| - Intermediate Precision (Inter-day) | < 2.0%[8] |
| Limit of Detection (LOD) | ~0.04 µg/mL[4] |
| Limit of Quantitation (LOQ) | ~0.13 µg/mL[4] |
| Retention Time | ~3.5 min[2] |
Visualizations
Workflow for this compound Analysis
Caption: Workflow for the HPLC analysis of this compound.
Key Relationships in HPLC Method Development
Caption: Logical relationships in HPLC method development.
Conclusion
The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantitative determination of this compound in pharmaceutical formulations. The method is accurate, precise, and specific, with a short run time that makes it suitable for routine quality control analysis. The validation results confirm that the method's performance is well within the limits specified by ICH guidelines, ensuring dependable results for product quality assessment.
References
Application Notes and Protocols for Isocratic Reversed-Phase HPLC Assay of Pyridoxine Hydrochloride
This document provides a detailed application note and protocol for the quantitative determination of Pyridoxine Hydrochloride (Vitamin B6) using a simple, rapid, and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method. This guide is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
This compound, a vital water-soluble vitamin, is crucial for numerous metabolic functions in the human body.[1] Accurate and precise analytical methods are essential for the quality control of pharmaceutical formulations containing this active ingredient. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely utilized technique for the assay of this compound due to its specificity, sensitivity, and accuracy.[1] This application note details an isocratic RP-HPLC method that is both efficient and reproducible for routine analysis.
Chromatographic Conditions
A C18 column is commonly employed for the separation, with a mobile phase typically consisting of an aqueous buffer and an organic modifier in an acidic medium.[2] The isocratic elution ensures a constant mobile phase composition, leading to stable baselines and reproducible retention times.[2] Detection is typically performed using a UV detector at a wavelength where this compound exhibits maximum absorbance.[2][3]
Table 1: Chromatographic Conditions
| Parameter | Recommended Conditions |
| Stationary Phase | Reversed-phase C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | 0.015 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) and Methanol (70:30 v/v)[4][5] |
| Flow Rate | 1.0 mL/min[2][3][4] |
| Injection Volume | 20 µL[2] |
| Column Temperature | Ambient (e.g., 25°C)[6] |
| Detection Wavelength | 290 nm[2][3][7] |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Reagents and Materials
-
This compound Reference Standard (USP or equivalent)
-
Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC grade
-
Phosphoric Acid (H₃PO₄), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade or purified water
-
0.45 µm membrane filters
Preparation of Mobile Phase
-
Weigh 2.04 g of Potassium Dihydrogen Phosphate and dissolve it in 700 mL of HPLC grade water to prepare a 0.015 M solution.
-
Adjust the pH of the solution to 3.0 ± 0.2 with phosphoric acid.[4][5]
-
Mix thoroughly and degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
Preparation of Standard Solution
-
Accurately weigh about 25 mg of this compound Reference Standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1000 µg/mL.
-
From the stock solution, prepare a working standard solution of 50 µg/mL by diluting 2.5 mL to 50 mL with the mobile phase.[4]
Preparation of Sample Solution
-
For tablet dosage forms, weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 25 mg of this compound.
-
Transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute 2.5 mL of the filtered solution to 50 mL with the mobile phase to obtain a theoretical concentration of 50 µg/mL.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by five replicate injections of the standard solution.
-
Inject 20 µL of the sample solution in duplicate.
-
Record the chromatograms and measure the peak area responses.
Data Presentation
System Suitability
The system suitability parameters are evaluated to ensure the performance of the chromatographic system. The acceptance criteria are based on established guidelines.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0[6] | ~1.5[8] |
| Theoretical Plates (N) | N ≥ 2000[6] | > 3000 |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% | < 1.0% |
| Retention Time (Rt) | - | ~3.5 minutes[4][5] |
Method Validation Summary
The described method should be validated according to ICH guidelines. A summary of typical validation data is presented below.
Table 3: Method Validation Data
| Parameter | Specification | Typical Result |
| Linearity (Concentration Range) | 10 - 50 µg/mL[4][5] | Correlation Coefficient (r²) ≥ 0.999[5] |
| Accuracy (% Recovery) | 98.0% - 102.0%[6] | 98.8% - 100.86%[4][5] |
| Precision (RSD) | ||
| - Intraday | ≤ 2.0% | < 2.0%[5] |
| - Interday | ≤ 2.0% | < 2.0%[5] |
| Limit of Detection (LOD) | - | 0.043 µg/mL[9] |
| Limit of Quantitation (LOQ) | - | 0.13 µg/mL[9] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC assay of this compound.
Caption: Experimental workflow for this compound HPLC assay.
HPLC System Components
The logical relationship between the core components of the HPLC system used in this assay is depicted below.
Caption: Logical relationship of HPLC system components.
References
- 1. ijsdr.org [ijsdr.org]
- 2. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 3. journaljsrr.com [journaljsrr.com]
- 4. jchps.com [jchps.com]
- 5. researchgate.net [researchgate.net]
- 6. 9vom.in [9vom.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
Application Notes and Protocols for In Vitro Studies of Pyridoxine Hydrochloride on Enzyme Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridoxine hydrochloride, a stable form of vitamin B6, is a crucial co-factor in a myriad of enzymatic reactions essential for cellular metabolism. Its biologically active form, pyridoxal 5'-phosphate (PLP), plays a pivotal role in amino acid metabolism, neurotransmitter synthesis, and heme biosynthesis. Understanding the kinetic interactions of this compound with various enzymes is paramount for elucidating its physiological functions, assessing its therapeutic potential, and developing novel pharmacological agents.
These application notes provide detailed protocols for in vitro studies on the enzyme kinetics of this compound with key enzymes, including pyridoxal kinase, aspartate aminotransferase, tissue-nonspecific alkaline phosphatase, and thymidylate synthase. The protocols are designed to guide researchers in determining key kinetic parameters such as the Michaelis constant (K_m), maximum velocity (V_max), and inhibition constants (K_i).
Data Presentation
The following tables summarize the kinetic parameters of pyridoxine and its derivatives with their interacting enzymes. It is important to note that direct kinetic data for this compound is often limited in the literature; therefore, data for its active form, pyridoxal 5'-phosphate (PLP), or its analogues are included for comparative purposes.
Table 1: Kinetic Parameters of Pyridoxal Kinase
| Substrate/Inhibitor | Enzyme Source | K_m (µM) | K_i (µM) | Notes |
| Pyridoxal | Sheep Brain | - | - | Pyridoxal kinase phosphorylates pyridoxal to its active form. |
| Theophylline | Sheep Brain | - | 8.7 | Competitive inhibitor.[1] |
| Caffeine | Sheep Brain | - | 45 | Competitive inhibitor.[1] |
| Theobromine | Sheep Brain | - | 453 | Weak inhibitor.[1] |
Table 2: Kinetic Parameters of Aspartate Aminotransferase (AST)
| Effector | Enzyme Source | K_m (µM) | Activation/Inhibition | Notes |
| Pyridoxal 5'-Phosphate (PLP) | Human Serum | - | Coenzyme/Activator | Essential for AST activity. Supplementation can increase measured enzyme activity.[2][3] |
Table 3: Kinetic Parameters of Tissue-Nonspecific Alkaline Phosphatase (TNSALP)
| Substrate | Enzyme Source | pH Optimum | K_m (mM) | Notes |
| Pyridoxal 5'-Phosphate (PLP) | Normal Human Fibroblasts | 8.3 | - | TNSALP dephosphorylates PLP.[4][5] |
| Phosphoethanolamine (PEA) | Normal Human Fibroblasts | 8.3 | - | A physiological substrate of TNSALP.[4][5] |
Table 4: Kinetic Parameters of Thymidylate Synthase
| Inhibitor | Enzyme Source | K_i (µM) | Type of Inhibition | Notes |
| Pyridoxal 5'-Phosphate (PLP) | Lactobacillus casei | 0.6-0.9 | Competitive with dUMP | Reversible inhibition.[6] |
| 4',5'-Dibromo-pyridoxine | Not Specified | Lower than dichloro-analogue | Irreversible | Analogue of pyridoxine.[7] |
| 4',5'-Dichloro-pyridoxine | Not Specified | - | Irreversible | Analogue of pyridoxine.[7] |
Experimental Protocols
Protocol 1: Pyridoxal Kinase Activity Assay
This protocol is designed to determine the kinetic parameters of pyridoxal kinase in the presence of this compound. The assay measures the rate of pyridoxal 5'-phosphate (PLP) formation.
Materials:
-
Purified or recombinant pyridoxal kinase
-
This compound
-
ATP solution
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5)
-
Microplate reader
-
96-well UV-transparent microplates
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 7.5) containing 10 mM MgCl₂.
-
Prepare a stock solution of ATP (e.g., 100 mM) in the assay buffer.
-
Prepare a range of concentrations of this compound in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer with MgCl₂
-
Varying concentrations of this compound (substrate)
-
A fixed, saturating concentration of ATP
-
Purified pyridoxal kinase to initiate the reaction.
-
-
The final reaction volume should be consistent for all wells (e.g., 200 µL).
-
-
Kinetic Measurement:
-
Immediately after adding the enzyme, place the microplate in a plate reader pre-set to 37°C.
-
Monitor the increase in absorbance at 388 nm, which corresponds to the formation of PLP, at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.
-
Plot V₀ against the this compound concentration.
-
Determine the K_m and V_max values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Diagram: Pyridoxal Kinase Assay Workflow
Caption: Workflow for determining pyridoxal kinase kinetics.
Protocol 2: Aspartate Aminotransferase (AST) Activity Assay
This protocol determines the effect of this compound on the activity of aspartate aminotransferase. Since pyridoxine is a precursor to the coenzyme PLP, this assay will assess the activation of apo-AST.
Materials:
-
Purified apo-aspartate aminotransferase (AST)
-
This compound
-
L-aspartic acid
-
α-ketoglutaric acid
-
Malate dehydrogenase (MDH)
-
NADH
-
Tris-HCl buffer (pH 7.4)
-
Microplate reader
-
96-well UV-transparent microplates
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 7.4).
-
Prepare stock solutions of L-aspartic acid, α-ketoglutaric acid, and NADH in the assay buffer.
-
Prepare a range of concentrations of this compound.
-
-
Enzyme Reconstitution and Assay Setup:
-
In a 96-well plate, pre-incubate the apo-AST with varying concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C to allow for the potential formation of the active holoenzyme.
-
To each well, add L-aspartic acid, NADH, and MDH.
-
Initiate the reaction by adding α-ketoglutaric acid.
-
-
Kinetic Measurement:
-
Immediately monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, at regular intervals for 10-20 minutes at 37°C.[8]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each this compound concentration.
-
Plot V₀ against the this compound concentration to determine the concentration-dependent activation.
-
Diagram: AST Activation Assay Workflow
Caption: Workflow for AST activation by Pyridoxine HCl.
Protocol 3: Tissue-Nonspecific Alkaline Phosphatase (TNSALP) Inhibition Assay
This protocol is designed to investigate whether this compound can inhibit the activity of TNSALP, which is known to dephosphorylate pyridoxal 5'-phosphate.
Materials:
-
Purified or recombinant TNSALP
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
This compound
-
Alkaline buffer (e.g., 1 M diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
Microplate reader
-
96-well clear microplates
-
Stop solution (e.g., 3 M NaOH)
Procedure:
-
Reagent Preparation:
-
Prepare the alkaline buffer.
-
Prepare a stock solution of pNPP.
-
Prepare a range of concentrations of this compound.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Alkaline buffer
-
A fixed concentration of pNPP (around the K_m value if known)
-
Varying concentrations of this compound (inhibitor)
-
Purified TNSALP to initiate the reaction.
-
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Measurement:
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the control (no inhibitor).
-
To determine the inhibition constant (K_i) and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate (pNPP) and the inhibitor (this compound).
-
Plot the data using Lineweaver-Burk or Dixon plots.
-
Diagram: TNSALP Inhibition Assay Workflow
Caption: Workflow for TNSALP inhibition assay.
Signaling and Metabolic Pathways
Vitamin B6 Metabolism
This compound is converted to its biologically active form, pyridoxal 5'-phosphate (PLP), through a series of enzymatic reactions. This pathway is crucial for providing the necessary coenzyme for numerous metabolic processes.
Diagram: Vitamin B6 Metabolic Pathway
Caption: The metabolic pathway of Vitamin B6.
References
- 1. Inhibition of pyridoxal kinase by methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin B6 and aspartate aminotransferase activity in chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Alkaline phosphatase (tissue-nonspecific isoenzyme) is a phosphoethanolamine and pyridoxal-5'-phosphate ectophosphatase: normal and hypophosphatasia fibroblast study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkaline phosphatase (tissue-nonspecific isoenzyme) is a phosphoethanolamine and pyridoxal-5'-phosphate ectophosphatase: normal and hypophosphatasia fibroblast study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of thymidylate synthase by pyridoxal phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Irreversible inhibition of thymidylate synthase by pyridoxine (B6) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of Pyridoxine Hydrochloride in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxine hydrochloride, a stable form of vitamin B6, is a critical water-soluble vitamin that plays a pivotal role in numerous metabolic pathways essential for neuronal health. Its biologically active form, pyridoxal 5'-phosphate (PLP), acts as a vital coenzyme for over 140 enzymatic reactions, including the synthesis of neurotransmitters, metabolism of homocysteine, and antioxidant defense mechanisms. Emerging research has highlighted the potential therapeutic and neuroprotective effects of this compound in the context of various neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. These conditions are often characterized by neuronal loss, protein aggregation, and increased oxidative stress, all of which may be modulated by the biological activities of pyridoxine.
These application notes provide a comprehensive overview of the mechanisms of action of this compound in neurodegenerative disease models and detailed protocols for its use in experimental research.
Mechanisms of Action in Neurodegeneration
This compound's neuroprotective effects are multifaceted and primarily attributed to the functions of its active form, PLP.
-
Neurotransmitter Synthesis: PLP is an essential cofactor for the synthesis of several key neurotransmitters, including serotonin, dopamine, norepinephrine, and gamma-aminobutyric acid (GABA). Dysregulation of these neurotransmitter systems is a common feature of many neurodegenerative disorders.
-
Homocysteine Metabolism: Elevated levels of homocysteine are a recognized risk factor for cognitive decline and dementia.[1] PLP is a crucial cofactor in the transsulfuration pathway, which converts homocysteine to cysteine, thereby helping to maintain low cellular homocysteine levels.
-
Antioxidant Activity: Studies have shown that pyridoxine can exert antioxidant effects by stimulating the Nrf2/HO-1 pathway.[2] This pathway plays a critical role in the cellular defense against oxidative stress, which is a major contributor to neuronal damage in neurodegenerative diseases.
-
Inhibition of Amyloid-β Aggregation: In the context of Alzheimer's disease, vitamin B6 compounds have been shown to inhibit the oxidative activity of Cu(II)-β-amyloid complexes, which are implicated in the generation of reactive oxygen species and oxidative stress.[3]
Quantitative Data from In Vitro and In Vivo Studies
The following tables summarize quantitative data from various studies investigating the effects of this compound in models of neurodegenerative diseases.
Table 1: In Vitro Studies with this compound
| Cell Line | Disease Model | Pyridoxine HCl Concentration | Observed Effects | Reference |
| SH-SY5Y (Human Neuroblastoma) | Alzheimer's Disease (AD) model | 10-50 µM | Protective effect against AD-related toxicity, attenuation of ROS levels, decreased cytoplasmic Nrf2, and upregulated HO-1 expression. | [2] |
| SH-SY5Y (Human Neuroblastoma) | General Neurotoxicity | Concentration-dependent | Induced cell death in a concentration-dependent manner. | [4] |
| Human Neuroblastoma Cells | General Viability | 0.125 - 0.25 mg/mL | Viability above 70% after 3 hours of exposure. | [5] |
Table 2: In Vivo Studies with this compound
| Animal Model | Disease Model | Pyridoxine HCl Dosage | Treatment Duration | Observed Effects | Reference |
| Rat | Unilateral Contusion Injury | 300 mg/kg and 600 mg/kg | Single dose post-injury with a booster at 24 hours | Significant improvement in behavioral performance and cortical sparing at the 600 mg/kg dose. | [6][7] |
| Rat | Developing and Mature Brains | 1.2 - 153.6 mg/kg diet | Fed to dams | Dose-dependent effects on brain weight, enzyme activities, and vitamin B6 concentrations in pups. | [8] |
| Rat | General Neurotoxicity | 150 - 1200 mg/kg/day | 6-10 days (high dose) or up to 12 weeks (low dose) | High doses caused neuronopathy, while lower doses produced neuropathy with axonal atrophy. | [9] |
| Mouse | Contact Hypersensitivity | 120 mg/kg diet | 3 weeks | Lower response to FITC-induced contact hypersensitivity and a shift toward Th1 cytokine balance. | [10] |
| Human | Healthy Adult Males | 100 mg/day | 6 weeks | Significant increase in plasma PLP concentrations. | [11] |
| Human | Healthy Older Men | 20 mg/day | 12 weeks | Increased blood vitamin B6 activity. | [1] |
Signaling and Metabolic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways involving pyridoxine and its active form, PLP.
Vitamin B6 Salvage Pathway
This pathway illustrates the conversion of various forms of vitamin B6 into the biologically active pyridoxal 5'-phosphate (PLP).
Caption: Conversion of Vitamin B6 vitamers to the active form, PLP.
Homocysteine Metabolism (Transsulfuration Pathway)
This diagram shows the role of PLP as a cofactor in the conversion of homocysteine to cysteine.
Caption: Role of PLP in the transsulfuration pathway of homocysteine.
GABA Synthesis Pathway
This diagram illustrates the PLP-dependent synthesis of the inhibitory neurotransmitter GABA from glutamate.
References
- 1. The effect of vitamin B6 on cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing the Mitochondrial Membrane Potential in Cells and In Vivo using Targeted Click Chemistry and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin B6s inhibit oxidative stress caused by Alzheimer's disease-related Cu(II)-β-amyloid complexes-cooperative action of phospho-moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Huntington’s Disease: Can Mice Lead the Way to Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridoxine administration improves behavioral and anatomical outcome after unilateral contusion injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of different levels of dietary pyridoxine on certain parameters of developing and mature brains in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-dependent expression of neuronopathy after experimental pyridoxine intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High dose dietary pyridoxine induces T-helper type 1 polarization and decreases contact hypersensitivity response to fluorescein isothiocyanate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of oral vitamin B6 supplementation on in vitro platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common challenges in Pyridoxine Hydrochloride stability in aqueous solutions
Welcome to the technical support center for Pyridoxine Hydrochloride (HCl). This resource is designed for researchers, scientists, and drug development professionals to provide clear answers and troubleshooting guidance on common stability challenges encountered with aqueous solutions of Pyridoxine HCl.
Frequently Asked Questions (FAQs)
Q1: My Pyridoxine HCl solution is losing potency over time. What are the primary factors causing this degradation?
A1: Pyridoxine HCl in aqueous solutions is susceptible to degradation from several factors. The most significant are:
-
Light Exposure: Pyridoxine is highly sensitive to light, especially in the UV spectrum. Photodegradation is a primary cause of potency loss.[1][2][3] Regular laboratory light can be destructive, leading to significant degradation in a matter of hours.[1][2]
-
pH of the Solution: Stability is pH-dependent. Pyridoxine is more stable in acidic conditions (pH 2.4-3.0) than in neutral or alkaline environments.[3][4][5] As the pH increases, the rate of degradation, particularly from light exposure, also increases.[1][2]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the conversion of pyridoxine to its aldehyde form, pyridoxal, and subsequently to 4-pyridoxic acid.[3][6] This process can be accelerated by heat and the presence of metal ions.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including those affecting pyridoxine.[7][8] While relatively stable at refrigerated (2-8°C) and room temperatures when protected from light, degradation increases at higher temperatures.[5][9]
Q2: My clear Pyridoxine HCl solution has turned yellow. What causes this discoloration and is the product degraded?
A2: A yellow discoloration typically indicates the formation of degradation products. The primary cause is often photolysis (degradation due to light exposure) or oxidation. The yellow color can be attributed to the formation of various chromophoric compounds, including pyridoxal. Yes, if your solution has changed color, it signifies that degradation has occurred, and the concentration of active Pyridoxine HCl has likely decreased.
Q3: What is the optimal pH for storing an aqueous solution of Pyridoxine HCl to ensure maximum stability?
A3: The optimal pH for Pyridoxine HCl aqueous solutions is in the acidic range, typically between pH 2.4 and 3.0 .[4][5][10] Commercial injections of Pyridoxine HCl are formulated within a pH range of 2.0 to 3.8.[11] In a stability study, a preservative-free injection with a pH of 2.4 showed no decomposition for at least 180 days at 25°C.[9][10] Stability decreases significantly at higher pH values.[1][2]
Q4: How significant is the effect of light on Pyridoxine HCl stability, and what are the best practices for protection?
A4: The effect of light is highly significant. Exposure to standard laboratory light can cause substantial degradation, with losses of up to 34% observed over 15 hours at a neutral pH.[1][2]
Best Practices for Photoprotection:
-
Use Low-Actinic Glassware: Amber or red glassware is highly effective at blocking UV and short-wavelength visible light, preserving 94-106% of the vitamin.[1][2]
-
Work Under Subdued Light: If possible, perform experiments under yellow or golden fluorescent light, which has been shown to be non-destructive.[1][2]
-
Wrap Containers: If low-actinic glassware is unavailable, wrap clear containers in aluminum foil or opaque tape to prevent light exposure.
-
Storage: Always store stock solutions and experimental samples in the dark, such as in a closed cabinet or refrigerator.[5]
Troubleshooting Guides
Issue 1: Inconsistent results in cell culture or animal studies using Pyridoxine HCl solutions.
This issue is often traced back to the degradation of the pyridoxine solution, leading to a lower effective dose than intended.
Troubleshooting Workflow
Data & Protocols
Quantitative Data Summary
The stability of Pyridoxine HCl is significantly influenced by pH and light exposure. The following table summarizes retention data from a key study.
Table 1: Percent Retention of Pyridoxine HCl Under Regular Laboratory Light [1][2]
| pH | Exposure Time (hours) | Percent Retention (%) |
| 4.5 | 8 | 97 |
| 7.0 | 8 | ~85 (estimated) |
| 4.5 | 15 | ~90 (estimated) |
| 7.0 | 15 | 66 |
Note: Values marked with '~' are interpolated for comparison. The study showed that under protective conditions (darkness, low actinic glassware, or yellow light), retention was nearly complete (94-106%) across all pH values and time points.
Experimental Protocols
Protocol: Stability Indicating HPLC Method for Pyridoxine HCl
This protocol outlines a general method for quantifying Pyridoxine HCl in aqueous solutions to assess its stability. It is based on common reversed-phase HPLC (RP-HPLC) techniques.[12][13]
Objective: To determine the concentration of Pyridoxine HCl in a sample and separate it from its potential degradation products.
1. Materials and Equipment:
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Pyridoxine HCl reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer or other suitable acidic buffer
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of an acidic buffer (e.g., 20mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid) and Methanol. The ratio may need optimization (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at 25°C
-
Detection Wavelength: 290 nm[14]
-
Injection Volume: 20 µL
3. Procedure:
-
Standard Preparation:
-
Accurately weigh about 10 mg of Pyridoxine HCl reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Create a series of calibration standards (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Dilute the experimental Pyridoxine HCl solution with the mobile phase to an expected concentration within the calibration range (e.g., 15 µg/mL).
-
Filter the final diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Calculate the concentration of Pyridoxine HCl in the samples by comparing their peak areas to the calibration curve.
-
4. Forced Degradation Study (for method validation): To ensure the method is "stability-indicating," forced degradation studies are performed to generate degradation products and confirm they do not interfere with the main pyridoxine peak.
-
Acid/Base Hydrolysis: Mix the solution with 1N HCl or 1N NaOH and heat (e.g., 80°C for 2 hours). Neutralize before injection.[15]
-
Oxidative Degradation: Mix the solution with hydrogen peroxide (e.g., 3-10% H₂O₂) and store for several hours at room temperature.[15][16]
-
Photodegradation: Expose the solution to direct UV light for 24-48 hours.
-
Thermal Degradation: Heat the solution at an elevated temperature (e.g., 90°C) for several hours.[15]
Degradation Pathway Overview
Pyridoxine HCl degradation in aqueous solutions primarily involves oxidation and photosensitive reactions.
References
- 1. Stability of three forms of vitamin B6 to laboratory light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. veeprho.com [veeprho.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. himedialabs.com [himedialabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Stability of this compound 100-mg/mL Injection, Preservative Free - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.ashp.org [publications.ashp.org]
- 12. ijsdr.org [ijsdr.org]
- 13. impactfactor.org [impactfactor.org]
- 14. researchgate.net [researchgate.net]
- 15. Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identification of Pyridoxine Hydrochloride Degradation Products by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying Pyridoxine Hydrochloride (Vitamin B6) degradation products using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of this compound observed during stability studies?
A1: this compound can degrade under various stress conditions, including heat, light, oxidation, and hydrolysis. Common degradation products identified through mass spectrometry include:
-
Thermal Degradation: Pyridoxal and o-quinone methide are primary products of thermal decomposition.[1]
-
Radiolytic Degradation: In aqueous solutions, radiolysis can lead to the formation of 2,4,5-Trihydroxymethyl-3-pyridinol, pyridoxal, isopyridoxal, 6-hydroxypyridoxine, and pyridoxi-3,6-quinone.[2]
-
Oxidative Degradation: While specific oxidative degradation products are less detailed in the provided search results, pyridoxamine has been shown to protect against oxidative fragmentation of proteins.[3] Further investigation under controlled oxidative stress is necessary to characterize specific small molecule degradants.
-
Photodegradation and Hydrolytic Degradation: Detailed mass spectral data for specific photodegradation and hydrolytic products were not extensively covered in the initial search results. Forced degradation studies under these conditions are recommended to identify relevant impurities.
Q2: What are the expected molecular ions (m/z) for Pyridoxine and its main thermal degradation products in positive ion mode ESI-MS?
A2: The expected protonated molecular ions [M+H]⁺ are summarized in the table below.
| Compound | Chemical Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |
| Pyridoxine | C₈H₁₁NO₃ | 169.18 | 170.08 |
| Pyridoxal | C₈H₉NO₃ | 167.16 | 168.06 |
| o-Quinone Methide | C₈H₉NO₃ | 167.16 | 168.06 |
Q3: Where can I find information on the mass spectral fragmentation of Pyridoxine?
A3: A proposed fragmentation scheme for pyridoxine has been reported in a gas chromatography-mass spectrometry (GC-MS) study. For liquid chromatography-mass spectrometry (LC-MS), tandem mass spectrometry (MS/MS) experiments would be required to elucidate the fragmentation pathways of the protonated molecule.
Troubleshooting Guides
LC-MS/MS Method Development and Optimization
Problem: Poor peak shape (tailing, fronting, or splitting) for Pyridoxine or its degradation products.
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Column Silanols | Pyridoxine and its degradation products contain polar functional groups that can interact with residual silanols on the stationary phase. |
| * Use a column with end-capping or a novel stationary phase designed for polar compounds. | |
| * Adjust the mobile phase pH to suppress the ionization of silanols (lower pH) or the analytes (adjusting based on pKa). | |
| * Add a small amount of a competing base, like triethylamine, to the mobile phase to block active sites. | |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. |
| * Dilute the sample and reinject. | |
| * Use a column with a higher loading capacity. | |
| Inappropriate Injection Solvent | Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. |
| * Dissolve and inject the sample in the initial mobile phase or a weaker solvent. | |
| Column Void or Contamination | A void at the column inlet or contamination can cause peak splitting or tailing. |
| * Reverse flush the column (if recommended by the manufacturer). | |
| * If the problem persists, replace the column. |
Problem: Low sensitivity or no peak detected for Pyridoxine or its degradation products.
| Possible Cause | Troubleshooting Step |
| Inadequate Ionization | Pyridoxine and its analogs are polar and their ionization efficiency is highly dependent on the mobile phase pH and ESI source conditions. |
| * Optimize the mobile phase pH to promote protonation (acidic pH for positive ion mode). Formic acid (0.1%) is a common additive. | |
| * Optimize ESI source parameters such as capillary voltage, gas flow, and temperature. | |
| Ion Suppression/Matrix Effects | Co-eluting matrix components from the sample can suppress the ionization of the analytes. |
| * Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction). | |
| * Modify the chromatographic method to separate the analytes from the interfering compounds. | |
| * Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Analyte Degradation in the Ion Source | Thermally labile degradation products might degrade further in the hot ESI source. |
| * Reduce the source temperature and nebulizing gas flow. |
Identification of Unknown Degradation Products
Problem: An unknown peak is observed in the chromatogram of a stressed sample.
Workflow for Identification:
Caption: Workflow for the identification of unknown degradation products.
Troubleshooting Steps:
-
Acquire High-Resolution Mass Spectrum: Determine the accurate mass of the molecular ion of the unknown peak. This will help in predicting the elemental composition.
-
Perform Tandem Mass Spectrometry (MS/MS): Fragment the molecular ion to obtain a characteristic fragmentation pattern.
-
Analyze Fragmentation Pattern: Compare the fragment ions of the unknown with the fragmentation pattern of pyridoxine. Common losses, such as H₂O, CH₂O, or parts of the pyridine ring, can provide structural clues.
-
Propose a Structure: Based on the molecular formula and the fragmentation data, propose a putative structure for the degradation product. Consider common degradation pathways such as oxidation, hydrolysis, or photolysis.
-
Confirmation: The definitive identification of a degradation product requires comparison of its chromatographic retention time and mass spectrum with an authentic reference standard.
Experimental Protocols
Forced Degradation of this compound
This protocol outlines the conditions for subjecting this compound to various stress conditions to induce degradation.
1. Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent, such as methanol or water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) or sunlight for an extended period (e.g., 24-48 hours).
3. Sample Preparation for LC-MS Analysis: After exposure to stress conditions, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 10 µg/mL) with the initial mobile phase.
LC-MS/MS Analysis of Degradation Products
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to elute all components, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan (m/z 100-500) for initial screening and Targeted MS/MS for fragmentation analysis.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Collision Energy: Ramped or set at various energies (e.g., 10-40 eV) for MS/MS experiments.
Visualizations
Caption: Degradation pathways of this compound under various stress conditions.
Caption: Experimental workflow for forced degradation studies and analysis.
References
Technical Support Center: Optimizing Pyyridoxine Hydrochloride for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing pyridoxine hydrochloride (Vitamin B6) in cell culture experiments. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure optimal results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise when working with this compound in a cell culture setting.
Q1: What is the optimal concentration of this compound for my cell line?
A1: The optimal concentration of this compound is highly cell-type dependent. While many common media formulations like DMEM contain a basal concentration of approximately 20 µM, the ideal concentration for your specific cell line may vary.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration that promotes cell health and desired experimental outcomes without inducing cytotoxicity.
Q2: I am observing precipitation in my cell culture medium after adding this compound. What could be the cause and how can I resolve it?
A2: Precipitation in cell culture media can be caused by several factors.[2][3][4] With this compound, this can occur due to:
-
High Concentration: Exceeding the solubility limit of this compound in the medium.
-
Temperature Shifts: Repeated freeze-thaw cycles or drastic temperature changes can cause components to fall out of solution.[3][4]
-
Interaction with Other Media Components: this compound can interact with certain salts and other components in the media, leading to the formation of insoluble complexes.[5]
Troubleshooting Steps:
-
Ensure Complete Dissolution: Prepare a concentrated stock solution of this compound in sterile, deionized water or a suitable buffer and ensure it is fully dissolved before adding it to the culture medium.
-
Add to Medium Slowly: Add the this compound stock solution to the medium dropwise while gently swirling to ensure even distribution and prevent localized high concentrations.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your media and supplements to avoid repeated freezing and thawing.[3][4]
-
Check for Incompatibilities: Consult the media manufacturer's documentation for any known incompatibilities with high concentrations of vitamins.
Q3: I am noticing unexpected background fluorescence in my imaging experiments. Could this compound be the cause?
A3: Yes, this compound is known to exhibit autofluorescence, which can interfere with imaging experiments.[6] It has two main fluorescence areas with excitation/emission maxima around 250/370 nm and 325/370 nm.[7][8][9]
Troubleshooting Steps:
-
Use a Media without Phenol Red: Phenol red is a common source of background fluorescence. Using a phenol red-free medium formulation can help reduce this issue.
-
Select Appropriate Fluorophores: Choose fluorescent dyes with excitation and emission spectra that do not overlap with those of this compound.
-
Use a Control Group: Include a control group of cells cultured in a medium without this compound to quantify the background fluorescence.
-
Spectral Unmixing: If your imaging software supports it, use spectral unmixing to separate the autofluorescence signal from your specific fluorescent probes.
Q4: Can prolonged exposure to light affect the stability of this compound in my culture medium?
A4: Yes, this compound can be sensitive to light, particularly near-ultraviolet (UVA) radiation.[10] This can lead to the degradation of the vitamin and the generation of photoproducts that may be toxic to cells.
Preventative Measures:
-
Store Media and Stock Solutions in the Dark: Keep your this compound stock solutions and supplemented media protected from light by storing them in amber bottles or wrapping them in aluminum foil.
-
Minimize Light Exposure During Experiments: When working with your cell cultures, minimize their exposure to direct light, especially from sources that emit UV radiation.
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to the use of this compound in cell culture.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 Value (µM) | Exposure Time (h) |
| Normal Cells | Not specified | >1000 | 24 |
| Tumor Cells | Not specified | >1000 | 24 |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions. The provided data is for illustrative purposes, and it is recommended to determine the IC50 for your specific cell line of interest.[11]
Table 2: Autofluorescence Properties of this compound
| Excitation Maximum (nm) | Emission Maximum (nm) |
| ~250 | ~370 |
| ~325 | ~370 |
Data compiled from multiple sources.[6][7][8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the optimization and analysis of this compound in cell culture.
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines a dose-response experiment to determine the optimal concentration of this compound for a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in sterile water)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or resazurin-based)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common starting range is from 0 µM (control) to 1000 µM.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same volume of sterile water as the highest concentration of this compound).
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the control group (0 µM this compound) and plot the cell viability against the concentration of this compound. The optimal concentration will be the highest concentration that does not significantly reduce cell viability.
Protocol 2: Analysis of PI3K/Akt Signaling Pathway Activation
This protocol describes how to assess the activation of the PI3K/Akt signaling pathway in response to this compound treatment using Western blotting.
Materials:
-
Cells cultured with and without this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., GAPDH) to normalize the data.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: PI3K/Akt Signaling Pathway.
Caption: Canonical Wnt Signaling Pathway.
Caption: Notch Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. Vitamin B6, Pyridoxal and Pyridoxine in Cell Culture [sigmaaldrich.com]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Vitamin B6 fluorescence in cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atlantis-press.com [atlantis-press.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. drugfuture.com [drugfuture.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting peak tailing in Pyridoxine Hydrochloride HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Pyridoxine Hydrochloride, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing in HPLC refers to an asymmetrical peak where the latter half of the peak is broader than the front half.[1][2] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1 indicates peak tailing, with values above 2 often being unacceptable for quantitative analysis.[3]
Q2: Why is my this compound peak tailing?
A2: this compound is a basic compound. The most common cause of peak tailing for basic analytes is a secondary interaction between the positively charged analyte and negatively charged residual silanol groups on the silica-based HPLC column.[1][4][5][6][7] Other potential causes include issues with the mobile phase, column degradation, or problems with the HPLC system itself.[2][8]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical factor.[9][10] At a mid-range pH, residual silanol groups on the silica support can be ionized and interact with the basic pyridoxine molecule, causing tailing.[1][6] Lowering the pH of the mobile phase (e.g., to pH 3 or below) protonates these silanol groups, minimizing the unwanted secondary interactions and thus reducing peak tailing.[4][7] It is also important to operate at a pH that is at least one unit away from the analyte's pKa to ensure consistent ionization.[10][11]
Q4: Can the choice of HPLC column reduce peak tailing?
A4: Yes, the column choice is very important. Using a modern, high-purity silica column that is "end-capped" can significantly reduce peak tailing.[4][6][7] End-capping chemically modifies the silica surface to block many of the residual silanol groups, preventing them from interacting with the analyte.[12][13] Columns with polar-embedded stationary phases can also help to shield basic compounds from silanol interactions.[1]
Q5: Could my sample preparation be causing peak tailing?
A5: Yes, several aspects of sample preparation can contribute to peak tailing. Injecting too high a concentration of this compound can overload the column, leading to a distorted peak shape.[2][6] Additionally, if the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[2][5] It is always best to dissolve the sample in the mobile phase whenever possible.[8]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing in your this compound HPLC analysis.
Step 1: Initial Checks & Mobile Phase Evaluation
-
Question: Is the mobile phase pH appropriate for this compound?
-
Question: Is a buffer being used, and is the concentration sufficient?
-
Question: Has the mobile phase been properly prepared and degassed?
-
Action: Ensure all mobile phase components are fully dissolved and the final solution is degassed to prevent bubble formation in the pump and detector.[8]
-
Step 2: Column & Hardware Assessment
-
Question: Are you using an appropriate column?
-
Question: Could the column be degraded or contaminated?
-
Action: Column performance deteriorates over time.[8] If the column is old or has been used with harsh conditions, it may need to be replaced. A blocked inlet frit or a void at the head of the column can also cause peak distortion.[4][16] Try reversing and flushing the column (if the manufacturer's instructions permit) or replacing the inlet frit.[4]
-
-
Question: Are there any "dead volumes" in the system?
Step 3: Sample & Method Parameters
-
Question: Is the sample concentration too high?
-
Question: Is the injection solvent compatible with the mobile phase?
-
Question: Could an interfering compound be co-eluting?
-
Action: A small, unresolved peak on the tail of the main peak can appear as tailing.[4] Altering the mobile phase composition or gradient may help to resolve the two peaks.
-
Quantitative Data Summary
The following table summarizes typical HPLC parameters that can be optimized to mitigate peak tailing for this compound analysis.
| Parameter | Recommended Condition | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses ionization of residual silanol groups, minimizing secondary interactions with the basic analyte.[4][14] |
| Buffer | Potassium Dihydrogen Phosphate | Provides good buffering capacity in the acidic pH range.[14][17] |
| Buffer Concentration | 10 - 50 mM | Ensures stable pH throughout the analysis.[3][15] |
| Column Type | C18, End-capped | End-capping blocks active silanol sites, improving peak symmetry for basic compounds.[4][6][7] |
| Organic Modifier | Methanol or Acetonitrile | Common reversed-phase solvents. The choice can influence selectivity and peak shape.[1] |
| Sample Solvent | Mobile Phase | Ensures compatibility and prevents peak distortion due to solvent effects.[8] |
Experimental Protocols
Standard HPLC Method for this compound Analysis
This protocol provides a starting point for the HPLC analysis of this compound and is designed to produce symmetrical peaks.
1. Materials and Reagents:
-
This compound Reference Standard
-
Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC grade
-
Orthophosphoric Acid (H₃PO₄), HPLC grade
-
Methanol or Acetonitrile, HPLC grade
-
Water, HPLC grade
2. Mobile Phase Preparation (pH 3.0):
-
Weigh an appropriate amount of potassium dihydrogen phosphate to prepare a 25 mM solution (e.g., 3.4 g per 1 L of water).
-
Dissolve the potassium dihydrogen phosphate in HPLC-grade water.
-
Adjust the pH of the aqueous solution to 3.0 ± 0.1 using orthophosphoric acid.[14][17]
-
Prepare the final mobile phase by mixing the buffer and organic modifier in the desired ratio (e.g., 70:30 v/v Buffer:Methanol).[14]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication or vacuum.
3. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size, end-capped
-
Mobile Phase: 70:30 (v/v) 25 mM Potassium Dihydrogen Phosphate (pH 3.0) : Methanol
-
Flow Rate: 1.0 mL/min[14]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 30°C
-
Detection: UV at 254 nm[14]
4. Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound Reference Standard and transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare working standards by further diluting the stock solution with the mobile phase to the desired concentration range (e.g., 10-50 µg/mL).[14]
5. Sample Preparation:
-
For a tablet dosage form, weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve the active ingredient, and then dilute to volume with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Analyte-stationary phase interactions.
References
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. support.waters.com [support.waters.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. acdlabs.com [acdlabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. moravek.com [moravek.com]
- 10. veeprho.com [veeprho.com]
- 11. agilent.com [agilent.com]
- 12. LC Technical Tip [discover.phenomenex.com]
- 13. shodexhplc.com [shodexhplc.com]
- 14. jchps.com [jchps.com]
- 15. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 16. waters.com [waters.com]
- 17. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
Minimizing interference in the colorimetric assay of Pyridoxine Hydrochloride
This guide provides troubleshooting advice and answers to frequently asked questions regarding the colorimetric assay of Pyridoxine Hydrochloride (Vitamin B6). It is designed for researchers, scientists, and drug development professionals to help identify and minimize sources of interference in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the colorimetric assay for this compound?
A1: The colorimetric assay for this compound typically relies on a chemical reaction that produces a colored compound. The intensity of the color, which is directly proportional to the concentration of pyridoxine, is then measured using a spectrophotometer. Common methods involve reacting pyridoxine's phenolic group with a specific reagent in an alkaline medium.[1]
Q2: What are the most common reagents used in this assay?
A2: The most frequently used reagents are:
-
Gibbs Reagent (2,6-dichloroquinone-4-chloroimide): This reagent reacts with pyridoxine in an alkaline buffer to form a stable blue indophenol dye, typically measured at a wavelength (λmax) of 650 nm.[1][2]
-
4-Aminophenazone (4-Aminoantipyrine): This involves an oxidative coupling reaction in the presence of an oxidizing agent like ammonium persulphate, producing a yellow-colored product measured around 420 nm.[3]
-
Diazotized Aromatic Amines: Reagents like diazotized p-nitroaniline or diazotized metoclopramide hydrochloride are used to form colored azo dyes through a coupling reaction.[4][5]
Q3: Do common pharmaceutical excipients interfere with the assay?
A3: Generally, most common excipients used in tablet and liquid formulations have been shown not to interfere with the determination of this compound in various colorimetric methods.[6][7][8] Studies have tested substances like glucose, fructose, starch, and gum arabic and found their interference to be negligible.[4][5] However, it is always best practice to run a recovery study if a new or unusual excipient is present.
Q4: How stable is this compound in solution?
A4: this compound is stable in acidic solutions but can be unstable in alkaline medium and when exposed to light.[9] Light exposure, particularly at higher pH, can cause degradation.[10] It is recommended to prepare solutions fresh, store them in low-actinic (amber) glassware, and avoid prolonged exposure to direct laboratory light.[10]
Troubleshooting Guide
Q1: My reagent blank has a high absorbance value. What is the cause?
A1: A high blank absorbance can be caused by several factors:
-
Reagent Contamination: The reagents themselves may be contaminated or degraded. Prepare fresh solutions, especially the color-forming reagent (e.g., Gibbs reagent) and the alkaline buffer.
-
Water Purity: Use high-purity distilled or deionized water, as contaminants in the water can react with the reagents.
-
Glassware Contamination: Ensure all glassware is scrupulously clean. Residual chemicals can cause background color.
-
Reagent Instability: Some reagents are light-sensitive or unstable over time. Prepare them fresh as per the protocol.
Q2: The color of my samples and standards is fading quickly or is unstable.
A2: Color instability can be a significant issue. Consider the following:
-
Incorrect pH: The pH of the reaction mixture is critical for color development and stability.[1][6] Verify the pH of your buffer and the final reaction mixture. Pyridoxine itself is less stable in alkaline conditions, which are often required for the color reaction.[9]
-
Timing of Measurement: The color-forming reaction may have an optimal development time. Some reactions are complete almost immediately and remain stable for at least an hour, while others may require a specific incubation period.[4][7] Measure the absorbance at the time point specified in your validated protocol.
-
Light Exposure: The resulting colored product may be light-sensitive. Once the color is developed, keep the solutions protected from direct light until measurement.[10]
Q3: I am seeing poor reproducibility and inconsistent results between replicates.
A3: Inconsistent results often point to procedural variability. Check these points:
-
Pipetting Accuracy: Ensure all pipettes are calibrated and used correctly for precise addition of reagents, standards, and samples.
-
Mixing: Thoroughly mix the solution after adding each reagent to ensure a homogenous reaction.
-
Temperature Fluctuations: Significant changes in ambient temperature can affect the rate of the reaction. Perform the assay in a temperature-controlled environment.
-
Sample Preparation: Incomplete extraction of pyridoxine from a solid matrix (like a tablet) can lead to variable results. Ensure the drug is fully dissolved and the solution is homogenous before taking an aliquot for analysis.[1]
Q4: My results show lower-than-expected recovery of pyridoxine.
A4: Low recovery can indicate either degradation of the analyte or interference.
-
Analyte Degradation: As mentioned, pyridoxine is sensitive to light and alkaline pH.[9][10] Minimize exposure during sample preparation.
-
Interference from Other Vitamins: While many vitamins do not interfere, high concentrations of certain substances, like ascorbic acid, can potentially interfere with some oxidative coupling reactions.[3] If your formulation contains high levels of other vitamins, you may need to perform a pre-separation step or choose a different colorimetric method.[3]
-
Matrix Effects: Although rare with common excipients, a complex sample matrix could potentially sequester pyridoxine or inhibit the color-forming reaction. Spiking a blank matrix with a known amount of pyridoxine can help determine if a matrix effect is present.
Data Presentation: Effect of Common Excipients
The following tables summarize the effect of common excipients on the determination of this compound, as demonstrated by recovery studies in various colorimetric methods. Recovery values close to 100% indicate no significant interference.
Table 1: Interference Study using Diazotized Metoclopramide Hydrochloride Method (Data based on the analysis of 100 µg of Pyridoxine HCl)
| Interfering Substance | Amount Added (µg) | % Recovery |
| Glucose | 1000 | 100.20 |
| Fructose | 1000 | 99.18 |
| Starch | 1000 | 102.65 |
| Gum Arabic (Acacia) | 1000 | 99.79 |
| Source: Data adapted from a study on the spectrophotometric determination of Vitamin B6.[5] |
Table 2: Interference Study using an Indirect Spectrophotometric Method (Data based on the analysis of 400µ g/25ml of Pyridoxine HCl)
| Interfering Substance | Amount Added (µ g/25ml ) | % Recovery |
| Starch | 500 | 101.5 |
| Talc | 500 | 99.8 |
| Lactose | 500 | 100.7 |
| Magnesium Stearate | 500 | 99.4 |
| Acacia | 500 | 101.2 |
| Source: Data adapted from a study using a Hg(SCN)₂ and ferric ion-based method.[7] |
Experimental Protocols
Protocol 1: Determination using Gibbs Reagent
This method is based on the reaction of pyridoxine with 2,6-dichloroquinone-4-chloroimide (Gibbs reagent) in an alkaline medium to form a blue indophenol dye.[1]
-
Reagent Preparation:
-
Standard Pyridoxine Solution (100 µg/mL): Accurately weigh 10 mg of Pyridoxine HCl, dissolve in, and dilute to 100 mL with deionized water. Store in a dark, cool place.[1]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 µg/mL to 10 µg/mL.
-
Gibbs Reagent Solution (0.4% w/v in ethanol): Dissolve 40 mg of 2,6-dichloroquinone-4-chloroimide in 10 mL of ethanol. This solution should be prepared fresh.
-
Alkaline Buffer Solution (pH ~9.8): Prepare a suitable buffer, such as an ammonium chloride-ammonium hydroxide buffer, to maintain the required alkaline environment for the reaction.
-
-
Sample Preparation:
-
Tablets: Weigh and finely powder at least 10 tablets. Dissolve an accurately weighed portion of the powder, equivalent to about 10 mg of Pyridoxine HCl, in deionized water. Filter the solution to remove insoluble excipients and dilute to a final volume of 100 mL. Further dilute as needed to bring the concentration into the working range.[1]
-
Liquid Samples: Dilute the sample with deionized water to bring the pyridoxine concentration into the working range of the assay.[1]
-
-
Procedure:
-
Pipette 5 mL of each working standard solution and sample solution into separate test tubes.
-
To each tube, add 1 mL of the alkaline buffer solution and mix.
-
Add 1 mL of the Gibbs reagent solution to each tube, mix well, and allow the color to develop for 30 minutes in a dark place.
-
Prepare a reagent blank using 5 mL of deionized water instead of the standard/sample solution.
-
Measure the absorbance of the blue color at 650 nm against the reagent blank.
-
-
Calculation:
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentration.
-
Determine the concentration of pyridoxine in the sample solution from the calibration curve.
-
Protocol 2: Determination using Oxidative Coupling with 4-Aminophenazone
This method is based on the oxidative coupling of pyridoxine with 4-aminophenazone in the presence of an oxidizing agent.[3]
-
Reagent Preparation:
-
Standard Pyridoxine Solution (100 µg/mL): Prepare as described in Protocol 1.
-
Working Standard Solutions: Prepare dilutions from the stock solution to obtain concentrations appropriate for the assay (e.g., 5-50 µg/mL).
-
4-Aminophenazone Solution (2% w/v): Dissolve 2.0 g of 4-aminophenazone in 100 mL of deionized water.
-
Ammonium Persulphate Solution (2% w/v): Dissolve 2.0 g of ammonium persulphate in 100 mL of deionized water. Prepare this solution fresh.
-
Ammonia Buffer (pH ~10): Prepare a suitable ammonia-based buffer to maintain alkalinity.
-
-
Sample Preparation:
-
Prepare sample solutions as described in Protocol 1, ensuring the final concentration falls within the range of the standard curve.
-
-
Procedure:
-
Pipette 1 mL of each working standard and sample solution into separate test tubes.
-
To each tube, add 2 mL of the ammonia buffer and 2 mL of the 4-aminophenazone solution. Mix well.
-
Add 2 mL of the ammonium persulphate solution, mix, and allow the reaction to proceed for 20 minutes at room temperature.
-
Prepare a reagent blank using 1 mL of deionized water.
-
Measure the absorbance of the resulting yellow color at 420 nm against the reagent blank.
-
-
Calculation:
-
Construct a calibration curve and determine the concentration of pyridoxine in the sample as described in Protocol 1.
-
Visualizations
// Node Styles prep [fillcolor="#F1F3F4", fontcolor="#202124"]; action [fillcolor="#4285F4", fontcolor="#FFFFFF"]; measure [fillcolor="#34A853", fontcolor="#FFFFFF"]; output [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];
// Nodes A [label="Reagent & Standard\nPreparation", class="prep"]; B [label="Sample Preparation\n(Dissolution, Dilution, Filtration)", class="prep"]; C [label="Aliquot Sample/Standard\ninto Reaction Vessel", class="action"]; D [label="Add Buffer &\nColorimetric Reagent", class="action"]; E [label="Incubate for Color\nDevelopment (Timed)", class="action"]; F [label="Measure Absorbance\nat λmax", class="measure"]; G [label="Construct Calibration Curve\n& Calculate Concentration", class="output"];
// Edges A -> C; B -> C; C -> D -> E -> F -> G; } Caption: General workflow for a colorimetric assay.
// Node Definitions Start [label="Inaccurate or\nInconsistent Results", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; CheckBlank [label="Is blank absorbance high?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckReagents [label="Action: Check reagent purity,\nwater quality, and\nglassware cleanliness.", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckColor [label="Is color unstable or fading?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckpH [label="Action: Verify buffer pH,\ncheck measurement timing,\nprotect from light.", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckReproducibility [label="Are replicates inconsistent?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckProcedure [label="Action: Verify pipetting,\nmixing technique, and\ntemperature control.", fillcolor="#F1F3F4", fontcolor="#202124"]; Resolved [label="Re-run Assay", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Connections Start -> CheckBlank; CheckBlank -> CheckReagents [label="Yes"]; CheckReagents -> Resolved; CheckBlank -> CheckColor [label="No"]; CheckColor -> CheckpH [label="Yes"]; CheckpH -> Resolved; CheckColor -> CheckReproducibility [label="No"]; CheckReproducibility -> CheckProcedure [label="Yes"]; CheckProcedure -> Resolved; CheckReproducibility -> Resolved [label="No"]; } Caption: Troubleshooting guide for common assay issues.
// Node Definitions Source [label="Potential Interference\nSources", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d];
Cat1 [label="Chemical", fillcolor="#FBBC05", fontcolor="#202124"]; Cat2 [label="Physical", fillcolor="#FBBC05", fontcolor="#202124"]; Cat3 [label="Procedural", fillcolor="#FBBC05", fontcolor="#202124"];
Sub1A [label="Excipients", fillcolor="#F1F3F4", fontcolor="#202124"]; Sub1B [label="Other Vitamins\n(e.g., Ascorbic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sub2A [label="Light Exposure", fillcolor="#F1F3F4", fontcolor="#202124"]; Sub2B [label="Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Sub3A [label="Incorrect pH", fillcolor="#F1F3F4", fontcolor="#202124"]; Sub3B [label="Contamination", fillcolor="#F1F3F4", fontcolor="#202124"];
Mit1A [label="Mitigation: Run recovery study;\nFilter insolubles.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mit1B [label="Mitigation: Pre-separation step;\nChoose selective method.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mit2A [label="Mitigation: Use low-actinic glassware;\nWork under subdued light.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mit2B [label="Mitigation: Use temperature-\ncontrolled environment.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mit3A [label="Mitigation: Calibrate pH meter;\nPrepare fresh buffers.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mit3B [label="Mitigation: Use high-purity reagents;\nEnsure clean glassware.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Source -> {Cat1, Cat2, Cat3} [arrowhead=none, color="#5F6368"];
Cat1 -> {Sub1A, Sub1B} [color="#5F6368"]; Cat2 -> {Sub2A, Sub2B} [color="#5F6368"]; Cat3 -> {Sub3A, Sub3B} [color="#5F6368"];
Sub1A -> Mit1A [color="#4285F4"]; Sub1B -> Mit1B [color="#4285F4"]; Sub2A -> Mit2A [color="#4285F4"]; Sub2B -> Mit2B [color="#4285F4"]; Sub3A -> Mit3A [color="#4285F4"]; Sub3B -> Mit3B [color="#4285F4"]; } Caption: Interference sources and mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Spectrophotometric determination of this compound - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. impactfactor.org [impactfactor.org]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. oaskpublishers.com [oaskpublishers.com]
- 8. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 9. jchps.com [jchps.com]
- 10. Stability of three forms of vitamin B6 to laboratory light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent Pyridoxine Hydrochloride degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Pyridoxine Hydrochloride (Vitamin B6) during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade?
A1: this compound is susceptible to degradation from several factors, including exposure to light, heat, moisture, and incompatible pH levels.[1][2][3][4] It is also incompatible with alkaline solutions, iron salts, and oxidizing agents.[5][6]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure stability, this compound should be stored in well-closed, light-resistant containers.[5][7][8] For long-term storage of the solid form, a freezer at -20°C is recommended.[2] Solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[2] The recommended storage temperature is generally below 40°C, preferably between 15-30°C, and freezing of injections should be avoided.[5]
Q3: How does pH affect the stability of this compound in solution?
A3: this compound is most stable in acidic solutions.[9] For instance, in an injectable form, a pH between 2.0 and 3.8 is recommended by the USP.[7][8] As the pH increases, its stability decreases, with greater degradation observed at neutral and alkaline pH levels.[4][9] One study found that for a combined solution, the optimal pH for stability was between 4.0 and 4.8.[9]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is sensitive to light.[2][4][6] Exposure to regular laboratory light can cause significant degradation, with the effect being more pronounced at higher pH and with longer exposure times.[4] To mitigate this, it is crucial to store it in light-resistant containers, such as amber-colored vials or by using low actinic glassware.[2][4][7]
Q5: Can moisture impact the stability of solid this compound?
A5: While this compound is less affected by moisture compared to other vitamins like Thiamin and Ascorbate, high relative humidity (RH) can still promote degradation, especially in powder blends.[3][10] It is important to store it in tightly sealed containers to protect it from moisture.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration or precipitation in this compound solution. | 1. Photodegradation: Exposure to light. 2. pH Shift: The pH of the solution may have shifted to a less optimal range. 3. Incompatible Excipients: Interaction with other components in the formulation. | 1. Ensure the solution is stored in light-resistant containers (e.g., amber vials).[4][7] 2. Measure the pH of the solution and adjust to the optimal acidic range (typically pH 2.0-3.8 for injections).[7][9] 3. Review the formulation for incompatible excipients like iron salts or strong oxidizing agents.[5] |
| Loss of potency in a solid formulation. | 1. Thermal Degradation: Storage at elevated temperatures. 2. Moisture Absorption: Inadequate protection from humidity. | 1. Verify that the storage temperature is within the recommended range (preferably 15-30°C).[5] For long-term storage, consider -20°C.[2] 2. Ensure the container is tightly sealed to prevent moisture ingress.[2] |
| Unexpected peaks during HPLC analysis. | 1. Degradation Products: The presence of new peaks can indicate the formation of degradation products due to light, heat, or pH instability. 2. Oxidation: Interaction with oxidizing agents or atmospheric oxygen. | 1. Perform forced degradation studies (acid, base, peroxide, heat, light) to identify potential degradation products and their retention times.[11] 2. Consider the use of antioxidants in the formulation and/or purging containers with an inert gas like nitrogen.[12] |
Quantitative Data on Degradation
Table 1: Thermal Degradation of this compound
| Temperature | Kinetic Model | Rate Constant (k) | Activation Energy (Ea) | Reference |
| 155°C | First-order | 1.74 × 10⁻² min⁻¹ | 29.8 Kcal/mol | [12] |
| 170°C | First-order | 5.22 × 10⁻² min⁻¹ | 29.8 Kcal/mol | [12] |
| 185°C | First-order | 16.88 × 10⁻² min⁻¹ | 29.8 Kcal/mol | [12] |
| 200°C | First-order | 48.95 × 10⁻² min⁻¹ | 29.8 Kcal/mol | [12] |
| 30-50°C | First-order | Varies with formulation | Higher for more crystalline forms | [1] |
Table 2: Photodegradation of Pyridoxine in Solution Under Regular Laboratory Light
| pH | Exposure Time (hours) | Retention (%) | Reference |
| 4.5 | 8 | 97 | [4] |
| 7.0 | 15 | 66 | [4] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol outlines a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for assessing the stability of this compound.
1. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid (for pH adjustment)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
HPLC System: An Agilent LC 1100 series with a UV detector or equivalent.[13]
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250mm, 5µm).[13][14]
-
Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., 90% acetonitrile and 10% water, or a buffer of potassium dihydrogen phosphate and methanol).[13][15] The exact ratio should be optimized for best separation.
-
Column Temperature: 30°C.[13]
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1000 µg/mL).[13]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10-50 µg/mL).[13]
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase to a known volume, and dilute to fall within the calibration curve range. Filter the solution through a 0.45 µm filter before injection.[11]
4. Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solutions.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Protocol 2: Forced Degradation Study
To ensure the analytical method is stability-indicating, forced degradation studies are performed.
-
Acid Degradation: Mix the sample solution with an equal volume of 1N Hydrochloric Acid and incubate at 90°C for 18 hours.[11]
-
Base Degradation: Mix the sample solution with an equal volume of 1N Sodium Hydroxide and incubate at 90°C for 18 hours.[11]
-
Oxidative Degradation: Mix the sample solution with an equal volume of 10% Hydrogen Peroxide and incubate at 90°C for 18 hours.[11]
-
Thermal Degradation: Expose the solid or liquid sample to high temperatures (e.g., 80°C) for 24 hours.[13]
-
Photolytic Degradation: Expose the sample solution to UV light for 24 hours.[13]
After exposure, cool the samples, adjust the volume with the mobile phase, filter, and analyze using the HPLC method described above. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.[13]
Visualizations
Caption: Key factors and pathways leading to this compound degradation.
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Experimental workflow for HPLC-based stability testing of Pyridoxine HCl.
References
- 1. journalwjarr.com [journalwjarr.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability of three forms of vitamin B6 to laboratory light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. uspbpep.com [uspbpep.com]
- 8. drugfuture.com [drugfuture.com]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. impactfactor.org [impactfactor.org]
- 14. ijsdr.org [ijsdr.org]
- 15. jchps.com [jchps.com]
- 16. scispace.com [scispace.com]
- 17. 9vom.in [9vom.in]
Technical Support Center: Stability of Pyridoxine Hydrochloride in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of Pyridoxine Hydrochloride (Vitamin B6) in solution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
This compound is most stable in acidic solutions.[1] Studies have shown that in acidic solutions with a pH of 1.2, impurities are minimal.[1] As the pH increases, the stability of this compound decreases, with greater degradation observed at higher pH levels.[2] For instance, a study on the stability of different forms of vitamin B6 showed that pyridoxine retention was 97% at pH 4.5 after 8 hours of exposure to regular laboratory light, which dropped to 66% at pH 7 after 15 hours.[2] An injectable solution of this compound maintained a constant pH of 2.4 and showed no decomposition for at least 180 days at 25°C.[3] For combined solutions with other active pharmaceutical ingredients, an optimal pH range of 4.0-4.8 has been recommended to ensure the stability of all components.[1]
Q2: How does exposure to light affect the stability of this compound solutions at different pH values?
Exposure to light, particularly regular laboratory light, can significantly degrade this compound, and this degradation is more pronounced at a higher pH.[2] The retention of pyridoxine can decrease significantly with longer exposure times and higher pH levels when exposed to light.[2] To minimize degradation, it is recommended to use low-actinic glassware or work under subdued light conditions, such as yellow or golden fluorescent light, where retention has been shown to be essentially complete (94% to 106%).[2]
Q3: What are the primary degradation products of this compound in solution?
The degradation of this compound can lead to the formation of several products. Under radiolytic conditions, degradation products such as 2,4,5-Trihydroxymethyl-3-pyridinol, pyridoxal, isopyridoxal, and 6-hydroxypyridoxine have been identified.[4] In the presence of an oxidizing agent like K3[Fe(CN)6], pyridoxi-3,6-quinone can also be formed.[4] Bacterial degradation pathways involve the initial oxidation of pyridoxine to pyridoxal by pyridoxine 4-oxidase.[5][6]
Q4: Can I expect to see a color change in my this compound solution if it degrades?
While the search results focus on chemical stability and degradation products, significant degradation may lead to a change in the physical appearance of the solution, such as a change in color or clarity. However, a stable this compound injection (100 mg/mL) at pH 2.4 remained clear throughout a 180-day study.[3] Any observable change in the physical properties of the solution should be considered an indicator of potential degradation, and the solution should be re-analyzed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of this compound concentration in solution. | High pH of the solution: this compound is less stable in neutral to alkaline conditions. | Verify the pH of your solution. Adjust the pH to the acidic range (ideally below 5.0) using appropriate buffers if your formulation allows. For long-term storage, a pH of around 2.4 has been shown to be very stable.[1][3] |
| Exposure to light: Photodegradation can occur, especially under normal laboratory lighting. | Protect the solution from light by using amber or low-actinic glassware and storing it in the dark.[2] | |
| Elevated temperature: Higher temperatures accelerate the degradation of this compound. | Store solutions at controlled room temperature or refrigerated, as specified by stability studies. Avoid exposure to high temperatures during processing and storage. | |
| Unexpected peaks appearing in HPLC chromatogram during stability testing. | Formation of degradation products: These new peaks likely represent compounds formed from the breakdown of this compound. | Characterize the degradation products using techniques like mass spectrometry (MS) to understand the degradation pathway.[4] Review your storage conditions (pH, light, temperature) to minimize further degradation. |
| Inconsistent results in stability studies. | Inadequate analytical method: The analytical method may not be stability-indicating, meaning it cannot separate the intact drug from its degradation products. | Develop and validate a stability-indicating HPLC method. The method should be able to resolve this compound from all potential degradation products and impurities.[7][8][9] |
| Improper sample handling: Inconsistent sample preparation, dilution, or storage can lead to variable results. | Standardize all sample handling procedures. Ensure accurate and consistent dilutions and store samples appropriately before analysis. |
Data Presentation
Table 1: Effect of pH and Light on Pyridoxine Retention (%)
| pH | Exposure Time (hours) | Light Condition | Pyridoxine Retention (%) |
| 4.5 | 8 | Regular Laboratory Light | 97[2] |
| 7.0 | 15 | Regular Laboratory Light | 66[2] |
Data extracted from a study on the stability of three forms of vitamin B6. Retention was determined by a microbiological method.
Table 2: Stability of this compound Injection (100 mg/mL)
| Parameter | Initial | 180 Days |
| Concentration | 100 mg/mL | No decomposition |
| pH | 2.4[3] | 2.4[3] |
| Physical Appearance | Clear | Clear |
Study conducted at 25°C in disposable polypropylene syringes.
Experimental Protocols
Protocol 1: Preparation of Buffered Solutions for Stability Studies
-
Select Buffer System: Choose a buffer system appropriate for the target pH range (e.g., phosphate buffers for pH 4-7).
-
Prepare Buffer Stock Solutions:
-
For a phosphate buffer, prepare stock solutions of 0.1 M monobasic sodium phosphate and 0.1 M dibasic sodium phosphate.
-
-
Adjust pH:
-
Mix the stock solutions in appropriate ratios to achieve the desired pH.
-
Use a calibrated pH meter to verify the pH of the final buffer solution.
-
-
Prepare this compound Solution:
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework. Specific parameters should be optimized and validated for your specific application.
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[8]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation. For example, a mobile phase of buffer:acetonitrile:trifluoroacetic acid at a ratio of 30:70:0.1 (v/v) has been reported.[7]
-
Flow Rate: Typically around 1.0 mL/min.[8]
-
Detection Wavelength: this compound has a maximum absorbance (λmax) at approximately 290 nm in 0.1 N HCl, which can be used for detection.[10][11] Other wavelengths, such as 254 nm, have also been used.[7]
-
Column Temperature: Maintain a constant column temperature, for example, 30°C.[8]
-
-
Sample Preparation:
-
Dilute the stability samples with the mobile phase to a concentration within the linear range of the calibration curve.
-
Filter the samples through a 0.2 or 0.45 µm filter before injection to protect the column.[7]
-
-
Forced Degradation Study (for method validation):
-
To ensure the method is stability-indicating, perform forced degradation studies.
-
Expose the this compound solution to stress conditions such as acid (e.g., 1N HCl), base (e.g., 1N NaOH), oxidation (e.g., 10% H₂O₂), heat, and light.[12]
-
Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the parent this compound peak.
-
Visualizations
Caption: Experimental workflow for assessing the pH-dependent stability of this compound.
Caption: Simplified degradation pathways of this compound.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Stability of three forms of vitamin B6 to laboratory light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Stability of this compound 100-mg/mL Injection, Preservative Free - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyridoxine Degradation Pathway [eawag-bbd.ethz.ch]
- 6. Crystallization and preliminary X-ray analysis of pyridoxine 4-oxidase, the first enzyme in pyridoxine degradation pathway I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. impactfactor.org [impactfactor.org]
- 9. ijsdr.org [ijsdr.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of Pyridoxine Hydrochloride in organic solvents
Welcome to the technical support center for addressing challenges related to the solubility of Pyridoxine Hydrochloride (HCl) in organic solvents. This guide is designed for researchers, scientists, and drug development professionals, providing practical solutions and in-depth protocols to overcome common solubility issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in most organic solvents?
This compound is the salt form of pyridoxine (a form of Vitamin B6).[1] As a salt, it is a highly polar, crystalline solid that is readily soluble in water (approximately 200-220 mg/mL) but exhibits very low solubility in non-polar organic solvents like ether and chloroform.[1][2][3] Its solubility is driven by strong ion-dipole interactions with polar protic solvents like water and, to a lesser extent, alcohols. Aprotic or non-polar organic solvents cannot effectively solvate the charged pyridinium and chloride ions, leading to poor solubility.
Q2: I'm observing precipitation when adding my Pyridoxine HCl stock to a reaction mixture. What's happening?
This is a common issue that typically occurs when a concentrated stock solution of Pyridoxine HCl (often in a favorable solvent like water or methanol) is diluted into a larger volume of a less polar organic solvent system. The overall polarity of the final mixture is too low to maintain the solubility of the Pyridoxine HCl, causing it to "crash out" or precipitate. To resolve this, consider using a co-solvent system for your final mixture or one of the solubility enhancement techniques detailed below.
Q3: Can I improve solubility by heating the solvent?
Yes, for many solvent systems, the solubility of Pyridoxine HCl increases with temperature.[4] This can be a useful technique for preparing saturated or near-saturated solutions. However, be cautious, as the compound may precipitate out of the solution upon cooling to room or sub-ambient temperatures. It is also crucial to ensure that the elevated temperature does not degrade the compound or other components in your experiment. Pyridoxine HCl decomposes at approximately 205-212°C.[1]
Q4: Are there alternative forms of Vitamin B6 that are more soluble in organic solvents?
Yes. The free base form of pyridoxine is significantly more soluble in organic solvents like DMSO and dimethylformamide than its hydrochloride salt.[5] Converting the hydrochloride salt to the free base is a common strategy to improve solubility in organic media. See the experimental protocols section for a detailed method.
Solubility Data
The solubility of this compound varies significantly across different solvents. The following table summarizes available quantitative data for easy comparison.
| Solvent | Solubility (g/L) | Solubility (mg/mL) | Notes | Source(s) |
| Water | 183.83 - 220 | 183.83 - 220 | Freely soluble. | [1][6][3] |
| Methanol | 25.2 | 25.2 | [6] | |
| Ethanol | 4.84 - 11.1 | 4.84 - 11.1 | "Slightly soluble". 1g dissolves in 90ml alcohol. | [6][2][3] |
| Propylene Glycol | - | Soluble | Quantitative data not specified. | [6] |
| Isopropanol | 1.92 | 1.92 | [6] | |
| Acetone | - | Sparingly Soluble | Sparingly soluble. | [1][6] |
| Chloroform | - | Insoluble | [6][2] | |
| Ether | - | Insoluble | [6][2] |
Troubleshooting Workflow for Solubility Issues
If you are facing challenges dissolving this compound, the following workflow provides a logical sequence of steps to identify an effective solubilization strategy.
Caption: Troubleshooting workflow for Pyridoxine HCl solubility.
Experimental Protocols
Here are detailed methodologies for common techniques used to enhance the solubility of this compound.
Protocol 1: Solubilization Using a Co-Solvent System
This method is ideal when the target solvent is partially miscible with a solvent in which Pyridoxine HCl is highly soluble (e.g., water or methanol).[7][8][9] The goal is to create a solvent blend with a polarity that can sustain solubility.
Objective: To dissolve Pyridoxine HCl in a mixed solvent system.
Materials:
-
This compound
-
Primary Solvent (e.g., Methanol, Ethanol)
-
Co-Solvent (the target organic solvent)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
Methodology:
-
Prepare a Concentrated Stock: Accurately weigh the required amount of Pyridoxine HCl and place it in a volumetric flask.
-
Initial Dissolution: Add the minimum amount of the primary solvent (the one with higher solubility, e.g., methanol) required to completely dissolve the solid. Use a magnetic stirrer or sonication to aid dissolution.[10]
-
Titrate with Co-Solvent: While stirring vigorously, slowly add the target organic co-solvent to the concentrated stock solution.
-
Observe for Precipitation: Add the co-solvent dropwise or in small aliquots. If the solution remains clear, you can continue adding the co-solvent until you reach your desired final concentration and solvent ratio.
-
Identify Cloud Point: If the solution becomes cloudy or precipitation occurs, this indicates you have exceeded the solubility limit for that specific solvent ratio. Note this "cloud point" for future reference.
-
Optimization: Prepare several small-scale trials with varying ratios of the primary and co-solvent to determine the optimal blend that keeps the compound in solution at the target concentration.
Protocol 2: Conversion of Pyridoxine HCl to its Free Base
This chemical modification removes the hydrochloride salt, significantly increasing the compound's solubility in less polar organic solvents like DMSO.[5]
Objective: To neutralize the hydrochloride salt and isolate the more organo-soluble pyridoxine free base.
Materials:
-
This compound
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) or a similar mild base
-
Dichloromethane (DCM) or Ethyl Acetate
-
Separatory Funnel
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
pH paper or pH meter
Methodology:
-
Dissolve the Salt: Dissolve a known quantity of Pyridoxine HCl in a minimum amount of deionized water in a flask.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous solution while stirring. Monitor the pH of the solution. Continue adding the base until the pH is neutral to slightly basic (pH 7.0-8.0). Effervescence (CO₂ release) will occur.
-
Liquid-Liquid Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of an organic solvent like Dichloromethane (DCM).
-
Isolate Free Base: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure. Allow the layers to separate. The pyridoxine free base, being less polar, will partition into the organic layer.
-
Combine and Dry: Drain the lower organic layer into a clean flask. Repeat the extraction process on the aqueous layer two more times with fresh DCM to maximize yield. Combine all organic extracts.
-
Remove Water: Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the combined organic extracts to remove any residual water. Swirl and let it sit for 10-15 minutes.
-
Solvent Evaporation: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the DCM.
-
Final Product: The resulting solid or oil is the pyridoxine free base, which can now be dissolved in the desired organic solvent. The melting point of the free base is approximately 160°C.[1]
Caption: Workflow for converting Pyridoxine HCl to its free base.
References
- 1. This compound | C8H12ClNO3 | CID 6019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. himedialabs.com [himedialabs.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. scent.vn [scent.vn]
- 7. wjbphs.com [wjbphs.com]
- 8. longdom.org [longdom.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. medchemexpress.com [medchemexpress.com]
Addressing autofluorescence interference in Pyridoxine Hydrochloride assays
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals address autofluorescence interference in Pyridoxine Hydrochloride (Vitamin B6) assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My blank and sample wells show high background fluorescence. What are the common causes?
High background fluorescence is a frequent issue that can mask the specific signal from your target analyte.[1][2] The primary causes include:
-
Autofluorescent Assay Components: The microplate itself (especially polystyrene), media supplements like fetal bovine serum, and phenol red can contribute significantly to background noise.[1][3][4]
-
Endogenous Fluorophores: Biological samples inherently contain fluorescent molecules like NADH, riboflavins, collagen, and elastin that can emit light when excited.[3][5]
-
Fixation-Induced Autofluorescence: Aldehyde fixatives such as formaldehyde, paraformaldehyde (PFA), and glutaraldehyde can react with amines in tissues to create fluorescent products.[6][7][8]
-
Reagent Impurities: Impurities or contaminants in buffers and reagents can also be a source of unwanted fluorescence.[1]
Q2: How can I identify the source of the autofluorescence in my assay?
To pinpoint the source, run a series of controls:
-
Unlabeled Control: Prepare a sample with all reagents and media but without the fluorescent probe. Any signal detected here is from the sample or other assay components.[5]
-
Reagent Blank: Measure the fluorescence of the assay buffer and reagents alone in a well. This helps identify contaminated reagents.
-
Plate Blank: Measure the fluorescence of an empty well to check for background from the microplate itself.[1] Black-walled plates are recommended to reduce stray signals and background.[1][4]
Q3: What are the optimal excitation and emission wavelengths for Pyridoxine HCl to minimize spectral overlap with common autofluorescent molecules?
Pyridoxine (Vitamin B6) has distinct fluorescence peaks. To minimize interference, it is crucial to select wavelengths that avoid the broader emission spectra of endogenous fluorophores like NADH and collagen, which typically fluoresce in the blue-to-green range (350-550 nm).[3]
Based on spectral data, selecting a longer wavelength for excitation can often help.[6][7]
| Compound | Excitation Maxima (nm) | Emission Maxima (nm) | Notes |
| Pyridoxine (Vitamin B6) | ~250, ~325 | ~370-400 | Has two primary excitation peaks.[9][10][11] Using the ~325 nm excitation can help avoid some UV-range interferences. |
| NADH | ~340-355 | ~450-488 | A common source of cellular autofluorescence.[3][12] |
| Collagen & Elastin | ~300-400 | ~300-450 | Structural proteins with broad blue fluorescence.[6][7] |
| Riboflavin (Vitamin B2) | ~270, ~370, ~450 | ~525 | Another B vitamin with strong, distinct fluorescence.[10] |
This table summarizes typical spectral characteristics. Exact wavelengths can vary with pH and solvent conditions.
Q4: My signal-to-noise ratio is poor. What strategies can I use to reduce autofluorescence and enhance my specific signal?
Several methods can be employed to mitigate autofluorescence:
-
Wavelength Selection: Choose fluorophores and filter sets in the far-red spectrum, as autofluorescence is less pronounced at these longer wavelengths.[3][6][7]
-
Photobleaching: Intentionally expose your sample to high-intensity light before adding your specific fluorescent probe.[13][14] This can quench the background autofluorescence from endogenous molecules without affecting the subsequently added dye.[15][16][17]
-
Chemical Quenching: Reagents like Sodium Borohydride or Sudan Black B can be used to reduce autofluorescence, though their effectiveness can be variable and they may impact antigen-antibody affinity.[6][8][13]
-
Sample Preparation: If working with tissues, perfuse with PBS prior to fixation to remove red blood cells, which are a source of heme-related autofluorescence.[5][7] Also, minimize fixation time, as this can reduce the formation of fluorescent artifacts.[6][7]
-
Computational Correction (Spectral Unmixing): If your instrument has spectral imaging capabilities, you can use linear unmixing algorithms. This technique computationally separates the emission spectra of your target fluorophore from the broader, overlapping spectrum of autofluorescence.[18][19][20][21]
Experimental Protocols & Methodologies
Protocol 1: Pre-Staining Photobleaching for Tissue Sections
Objective: To reduce endogenous autofluorescence in fixed tissue sections before applying the pyridoxine-specific fluorescent label.
Methodology:
-
Sample Preparation: Deparaffinize and rehydrate formalin-fixed paraffin-embedded (FFPE) tissue sections as per your standard protocol.
-
Photobleaching Setup: Place the slides on a microscope stage equipped with a broad-spectrum, high-intensity light source (e.g., mercury arc lamp or LED array).[14][15]
-
Irradiation: Expose the tissue sections to the light for a predetermined period. A typical starting point is 15-30 minutes, but this may require optimization.[15] Some protocols have used exposures up to several hours.[17]
-
Staining: After photobleaching, proceed with your standard immunofluorescence or chemical labeling protocol for pyridoxine.
-
Imaging: Acquire images using the optimized filter sets for pyridoxine, ensuring the signal is now clearly distinguishable from the reduced background.
Protocol 2: Spectral Unmixing for Autofluorescence Subtraction
Objective: To computationally separate the pyridoxine fluorescence signal from background autofluorescence.
Methodology:
-
Acquire Reference Spectra:
-
Autofluorescence Spectrum: Prepare an unstained control sample (treated with all reagents except the fluorescent probe) and acquire its full emission spectrum using the same excitation wavelength planned for your experiment.[18] This is your "autofluorescence signature."
-
Pyridoxine Spectrum: Acquire the emission spectrum of a pure pyridoxine standard or a sample exclusively labeled for pyridoxine. This is your "target signature."
-
-
Acquire Experimental Data: Image your fully stained experimental samples using a spectral detector, which captures the emission intensity across a range of wavelengths for each pixel (creating a "lambda stack").[19]
-
Apply Linear Unmixing Algorithm: Use the software associated with your microscope or a tool like ImageJ.[20] The algorithm uses the reference spectra to calculate the contribution of both the pyridoxine signal and the autofluorescence signal to the total fluorescence measured in each pixel of your experimental image.[19][21]
-
Generate Unmixed Image: The software generates a new image showing only the calculated signal from pyridoxine, effectively removing the autofluorescence background.
Visual Guides
// Node Definitions Start [label="High Background Fluorescence\nDetected in Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckBlank [label="1. Run Controls:\n- Unlabeled Sample\n- Reagent Blank\n- Plate Blank", fillcolor="#FBBC05", fontcolor="#202124"]; SourceID [label="Is the source identifiable?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PlateIssue [label="Source: Microplate", fillcolor="#F1F3F4", fontcolor="#202124"]; ReagentIssue [label="Source: Reagents / Media", fillcolor="#F1F3F4", fontcolor="#202124"]; SampleIssue [label="Source: Endogenous\n(Sample Autofluorescence)", fillcolor="#F1F3F4", fontcolor="#202124"]; SwitchPlate [label="Solution: Use black-walled,\nlow-fluorescence plates.", fillcolor="#34A853", fontcolor="#FFFFFF"]; FilterReagents [label="Solution: Use fresh, high-purity\nreagents. Test alternatives for\nmedia supplements.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitigation [label="2. Implement Mitigation Strategy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChooseMethod [label="Select Method", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wavelength [label="Optimize Wavelengths\n(e.g., use far-red fluorophores)", fillcolor="#E8F0FE", fontcolor="#202124"]; Photobleach [label="Pre-staining\nPhotobleaching", fillcolor="#E8F0FE", fontcolor="#202124"]; Unmix [label="Spectral Unmixing\n(Computational)", fillcolor="#E8F0FE", fontcolor="#202124"]; End [label="Assay Optimized:\nImproved Signal-to-Noise", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckBlank; CheckBlank -> SourceID; SourceID -> PlateIssue [label=" Yes "]; SourceID -> ReagentIssue [label=" Yes "]; SourceID -> SampleIssue [label=" Yes "]; SourceID -> Mitigation [label=" No / Unclear "]; PlateIssue -> SwitchPlate; ReagentIssue -> FilterReagents; SampleIssue -> Mitigation; Mitigation -> ChooseMethod; ChooseMethod -> Wavelength; ChooseMethod -> Photobleach; ChooseMethod -> Unmix; SwitchPlate -> End; FilterReagents -> End; Wavelength -> End; Photobleach -> End; Unmix -> End; } dot Caption: Troubleshooting workflow for high background fluorescence.
References
- 1. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 2. pcrbio.com [pcrbio.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. labcompare.com [labcompare.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. [Vitamin B6 fluorescence in cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atlantis-press.com [atlantis-press.com]
- 11. researchgate.net [researchgate.net]
- 12. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 14. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. When do I use photobleaching on purpose? | AAT Bioquest [aatbio.com]
- 17. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Clearing Up the Signal: Spectral Imaging and Linear Unmixing in Fluorescence Microscopy | Radiology Key [radiologykey.com]
Technical Support Center: Optimization of Mobile Phase for Pyridoxine Hydrochloride (Vitamin B6) Analysis by RP-HPLC
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for optimizing the mobile phase to enhance the resolution of Pyridoxine Hydrochloride in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase composition in an RP-HPLC method for this compound?
A1: A common starting point for the analysis of this compound on a C18 column is a buffered aqueous-organic mobile phase. A typical composition involves a mixture of an aqueous buffer (like potassium dihydrogen phosphate) and an organic modifier (like methanol or acetonitrile). For example, a mobile phase consisting of 0.015 M potassium dihydrogen phosphate (adjusted to pH 3.0) and methanol in a 70:30 v/v ratio has been shown to be effective, providing good resolution and peak shape within a short run time.[1][2]
Q2: How does the pH of the mobile phase affect the retention and resolution of this compound?
A2: The pH of the mobile phase is a critical parameter for ionizable compounds like this compound.[3][4] Pyridoxine HCl is stable in acidic solutions but unstable in alkaline media.[1][2] Adjusting the pH can significantly alter its retention time and selectivity. Operating in an acidic pH range, typically between 2 and 4, ensures that the compound is in a stable, protonated form, leading to consistent retention and improved peak symmetry by minimizing interactions with free silanol groups on the silica-based stationary phase.[3] For instance, methods often use buffers adjusted to pH 3.0, 3.5, or 4.0 to achieve optimal separation.[1][2][5]
Q3: Which organic modifier is better for this compound analysis: Methanol or Acetonitrile?
A3: Both methanol and acetonitrile are widely used as organic modifiers. The choice depends on the specific separation requirements, including the other components in the sample matrix.
-
Methanol is often used in combination with phosphate buffers and has demonstrated success in separating Pyridoxine HCl.[1][2]
-
Acetonitrile can offer different selectivity and is also frequently used, sometimes in a gradient elution mode for complex mixtures.[5] One study found an optimal mobile phase composition to be 90% acetonitrile and 10% water.[6] The selection should be based on empirical testing to see which solvent provides the best resolution from potential impurities or other active ingredients.
Q4: What causes peak tailing for the this compound peak and how can I fix it?
A4: Peak tailing for this compound, a basic compound, is often caused by secondary interactions between the analyte and ionized silanol groups on the surface of the C18 column packing material. To mitigate this, you can:
-
Lower the Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.5) suppresses the ionization of silanol groups, reducing these unwanted interactions.[3]
-
Use an End-Capped Column: Modern, high-purity silica columns with proper end-capping have fewer accessible silanol groups, which significantly improves peak shape for basic compounds.
-
Add an Ion-Pairing Agent: For complex separations, an ion-pairing agent like 1-hexane sulphonic acid sodium salt can be added to the mobile phase to improve peak shape and retention.[7]
Troubleshooting Guide
Problem: Poor resolution between the this compound peak and an impurity or another active ingredient.
-
Possible Cause 1: Inappropriate Mobile Phase Strength.
-
Solution: If peaks are eluting too quickly (low retention), decrease the organic modifier (methanol or acetonitrile) percentage in the mobile phase. This will increase retention and may improve separation. Conversely, if retention times are too long, slightly increase the organic content.
-
-
Possible Cause 2: Suboptimal Mobile Phase pH.
-
Solution: The selectivity between ionizable compounds is highly dependent on pH.[3][4] Conduct a pH scouting experiment by preparing mobile phases with slightly different pH values (e.g., 2.8, 3.0, 3.2) to observe the impact on resolution. A small change can sometimes dramatically improve separation.
-
-
Possible Cause 3: Incorrect Organic Modifier.
-
Solution: The selectivity can differ between methanol and acetonitrile. If you are using methanol, try switching to acetonitrile (or vice versa) while keeping other parameters constant. This change in solvent can alter the elution order and improve resolution.
-
Problem: The retention time for this compound is unstable and drifts between injections.
-
Possible Cause 1: Inadequately Buffered Mobile Phase.
-
Solution: Ensure your buffer concentration is sufficient (typically 10-25 mM) to control the pH effectively. If the pH is not stable, retention times for ionizable analytes like Pyridoxine HCl will drift. Always measure the pH of the aqueous portion before mixing it with the organic modifier.[3]
-
-
Possible Cause 2: Column Temperature Fluctuation.
-
Possible Cause 3: Insufficient Column Equilibration.
-
Solution: Before starting a sequence of injections, ensure the column is fully equilibrated with the mobile phase. Flush the column with at least 10-15 column volumes of the mobile phase, or until a stable baseline is achieved.
-
Problem: I am not detecting any peak for this compound.
-
Possible Cause 1: Incorrect Detection Wavelength.
-
Solution: this compound has a UV absorbance maximum around 290 nm, though other wavelengths like 254 nm and 280 nm have also been used successfully depending on the mobile phase and other analytes.[1][8][9] Verify your detector's wavelength setting. If unsure, run a UV spectrum of a standard solution to determine the optimal wavelength.
-
-
Possible Cause 2: Sample Degradation.
-
Possible Cause 3: Sample Not Eluting from the Column.
-
Solution: This is unlikely with typical reversed-phase conditions but could happen if the mobile phase is far too weak (insufficient organic content). Prepare a standard in the mobile phase to confirm the system is working correctly. If a standard is also not detected, troubleshoot the HPLC system itself (e.g., check for leaks, pump issues, or detector lamp failure).
-
Data Presentation
Table 1: Comparison of Reported Mobile Phase Compositions for Pyridoxine HCl Analysis
| Mobile Phase Composition | Column | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Reference |
| 90% Acetonitrile, 10% Water | C18 | 1.0 | 281 | ~6.3 | [6] |
| 70% 0.015M KH₂PO₄ (pH 3.0), 30% Methanol | C18 (250x4.6 mm, 5 µm) | 1.0 | 254 | ~3.5 | [2] |
| 80% Buffer*, 20% Methanol | C18 (150x3.9 mm, 5µm) | 1.0 | 280 | ~2.0 | |
| 89% 15mM KH₂PO₄ (pH 4.0), 11% Acetonitrile | C18 (250x4.6 mm, 5 µm) | 1.0 | 235 | ~3.7 | [5] |
*Buffer: 670mL water, 320mL methanol, 10mL glacial acetic acid, 1.4g 1-hexane sulphonic acid sodium salt.
Table 2: Illustrative Effect of Mobile Phase pH on Chromatographic Parameters
| Mobile Phase pH | Analyte | Retention Time (k) Change | Peak Shape | Rationale |
| pH 3.0 | Pyridoxine HCl | Optimal | Symmetrical | Analyte is protonated; silanol interactions are suppressed. |
| pH 7.0 | Pyridoxine HCl | Decreased | Potential Tailing | Analyte may be less protonated; silanol groups on silica are ionized, causing secondary interactions. |
Note: This table illustrates a general principle. Actual results may vary based on the specific column and mobile phase modifiers used.
Experimental Protocols
Protocol 1: General Method Development and Optimization
-
Column Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Initial Mobile Phase Preparation:
-
Aqueous Component: Prepare a 15 mM potassium dihydrogen phosphate buffer. Dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water, adjust the pH to 3.0 ± 0.1 using orthophosphoric acid, and filter through a 0.45 µm filter.[5]
-
Organic Modifier: Use HPLC-grade methanol or acetonitrile.
-
-
Isocratic Condition Testing:
-
Sample Injection: Inject a 10-20 µL standard solution of this compound (e.g., 20 µg/mL) prepared in the mobile phase.
-
Evaluation and Optimization:
-
Resolution: If resolution is poor, adjust the aqueous-to-organic ratio. Decrease the organic percentage for more retention or increase it for less retention.
-
Peak Shape: If peak tailing is observed, ensure the pH is accurately controlled at or below 3.0.
-
Analysis Time: Adjust the flow rate (e.g., between 0.8 and 1.2 mL/min) to optimize the run time without sacrificing resolution.
-
Protocol 2: Mobile Phase pH Scouting Study
-
Prepare Buffers: Prepare three separate batches of the aqueous buffer component (e.g., 15 mM KH₂PO₄) and adjust the pH of each to 2.8, 3.2, and 3.6, respectively, using orthophosphoric acid.
-
Prepare Mobile Phases: For each pH value, mix the aqueous buffer with the chosen organic modifier (e.g., methanol) in a fixed ratio (e.g., 70:30 v/v).
-
Systematic Analysis:
-
Equilibrate the system with the pH 2.8 mobile phase.
-
Inject the this compound standard solution in triplicate.
-
Repeat the equilibration and injection process for the pH 3.2 and pH 3.6 mobile phases.
-
-
Data Analysis: Compare the chromatograms from the three pH conditions. Analyze the changes in retention time, peak shape (tailing factor), and resolution between Pyridoxine HCl and any other peaks present. Select the pH that provides the optimal balance of resolution and peak symmetry.
Visualizations
Caption: Workflow for RP-HPLC mobile phase optimization.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. jchps.com [jchps.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 6. impactfactor.org [impactfactor.org]
- 7. 9vom.in [9vom.in]
- 8. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validation of HPLC Methods for Pyyridoxine Hydrochloride Analysis: A Comparative Guide Based on ICH Guidelines
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure the reliability and accuracy of experimental data. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Pyridoxine Hydrochloride, with a focus on validation according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines. Detailed experimental protocols and comparative data are presented to assist in the selection and implementation of a suitable analytical method.
The ICH Q2(R1) guideline outlines the essential parameters for the validation of analytical procedures, ensuring that a method is suitable for its intended purpose.[1][2][3][4] These parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[1][3] This guide will delve into these parameters in the context of this compound analysis.
Comparative Analysis of HPLC Method Validation Parameters
The following table summarizes the performance of different HPLC methods for the analysis of this compound based on ICH validation parameters. This allows for a direct comparison of key performance indicators.
| Validation Parameter | Method 1 | Method 2 | Method 3 | ICH Acceptance Criteria |
| Specificity | No interference from placebo and degradants | Specific for this compound | No interference from excipients | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | 0.9992 | 0.9991 | 0.9948[5] | r² ≥ 0.995 |
| Range (µg/mL) | 8 - 160 | 10 - 50[6] | - | The range should be appropriate for the intended application. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.5% | 95.0 - 105.0%[5] | For drug substance: 98.0 - 102.0%; For drug product: 95.0 - 105.0% |
| Precision (RSD%) | ||||
| - Repeatability | < 2.0% | < 1.0% | < 2.0% | RSD ≤ 2.0% |
| - Intermediate Precision | < 2.0% | < 1.5% | < 2.0% | RSD ≤ 2.0% |
| LOD (µg/mL) | 0.043[7] | - | - | Reportable value |
| LOQ (µg/mL) | 0.13[7] | - | - | Reportable value |
| Robustness | Unaffected by minor changes in flow rate and pH | Robust against small variations in mobile phase composition | Method is resistant to small deliberate changes.[3] | No significant change in results with minor variations in method parameters. |
Detailed Experimental Protocols
The following are representative experimental protocols for the HPLC analysis of this compound.
Method 1: Reversed-Phase HPLC with UV Detection
-
Sample Preparation: A standard stock solution of this compound (100 µg/mL) is prepared in the mobile phase.[6] Working standards are prepared by diluting the stock solution to the desired concentrations within the linear range. For tablet dosage forms, a powder equivalent to a specific amount of this compound is dissolved in the mobile phase, sonicated, and filtered.[7]
-
HPLC System and Conditions:
-
Validation Procedure:
-
Specificity: Assessed by injecting the blank, placebo, standard, and sample solutions to check for any interfering peaks at the retention time of this compound.
-
Linearity: A series of at least five concentrations of this compound are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is determined.
-
Accuracy: Determined by the recovery method at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[7] The percentage recovery is calculated.
-
Precision:
-
Repeatability is evaluated by performing at least six replicate injections of the same standard solution.
-
Intermediate precision is assessed by analyzing the samples on different days, with different analysts, or using different equipment. The relative standard deviation (RSD) is calculated for the results.
-
-
LOD and LOQ: Can be determined based on the standard deviation of the response and the slope of the calibration curve.[6]
-
Robustness: The effect of small, deliberate variations in method parameters such as mobile phase composition, pH, and flow rate is evaluated.
-
Method 2: Isocratic Reversed-Phase HPLC
-
Sample Preparation: Stock standard of this compound is prepared by dissolving the substance in a solvent mixture of 19% ethanol and 81% distilled water.[5]
-
HPLC System and Conditions:
-
Validation Procedure: The validation is performed following the same principles as outlined in Method 1, adhering to ICH guidelines.
Logical Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound analysis as per ICH guidelines.
Caption: Logical workflow for HPLC method validation.
This guide provides a foundational understanding and practical examples for the validation of HPLC methods for this compound analysis. By adhering to the principles outlined in the ICH guidelines and utilizing the provided experimental data and protocols, researchers can ensure the development of robust and reliable analytical methods.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. scribd.com [scribd.com]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 6. jchps.com [jchps.com]
- 7. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
A Comparative Analysis of Pyridoxine Hydrochloride and Pyridoxal 5'-Phosphate in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pyridoxine Hydrochloride and its biologically active form, Pyridoxal 5'-Phosphate (P5P), in the context of cell viability assays. The selection of the appropriate form of vitamin B6 is critical in experimental design, as their effects on cellular processes can differ significantly. This comparison is supported by experimental data to aid researchers in making informed decisions for their in-vitro studies.
Introduction to this compound and Pyridoxal 5'-Phosphate
This compound is a common, stable salt of vitamin B6, widely used in supplements and cell culture media. For cellular utilization, it must be converted into its biologically active coenzyme form, Pyridoxal 5'-Phosphate (P5P).[1][2][3] This conversion is a two-step enzymatic process that occurs intracellularly.[2] P5P is an essential cofactor for over 140 enzymatic reactions, playing a crucial role in amino acid metabolism, neurotransmitter synthesis, and other vital cellular functions.[3][4] The direct use of P5P in experimental settings bypasses the need for enzymatic conversion, potentially leading to more direct and potent cellular effects.[5]
Comparative Effects on Cell Viability
Experimental evidence highlights significant differences in the effects of this compound and P5P on cell viability, with outcomes often being cell-type and concentration-dependent.
Neurotoxicity: In studies using the human neuroblastoma cell line SH-SY5Y, this compound has been shown to induce concentration-dependent cell death.[5][6][7] In contrast, P5P, along with other vitamin B6 vitamers like pyridoxal and pyridoxamine, did not negatively impact cell survival in these neuronal cells.[5][6][7] The cytotoxic effect of pyridoxine is linked to the induction of apoptosis, as evidenced by the increased expression of pro-apoptotic proteins such as Bax and caspase-8.[5][6][7] A proposed mechanism for this neurotoxicity is the competitive inhibition of P5P-dependent enzymes by the inactive pyridoxine form, leading to a functional vitamin B6 deficiency.[5][6][7]
Anti-Proliferative Effects in Cancer Cells: In the context of cancer cell lines, the immediate precursor to P5P, pyridoxal, has demonstrated superior anti-proliferative efficacy compared to pyridoxine.[5] For instance, in B16F10 murine melanoma cells, 500 µM of pyridoxal resulted in a 95.1% inhibition of cell proliferation, whereas pyridoxine only achieved an 11.4% inhibition under the same conditions.[5] Similarly, in the M21-HPB human melanoma cell line, pyridoxal significantly reduced cell proliferation, while pyridoxine was observed to stimulate growth.[5] In the human breast cancer cell line MCF-7, pyridoxal was also found to more strongly inhibit cell growth compared to pyridoxine, an effect that was dependent on p53.[8]
Data Summary
| Cellular Assay | Cell Line | This compound Effect | Pyridoxal 5'-Phosphate / Pyridoxal Effect |
| Cell Viability (MTT Assay) | SH-SY5Y (Neuroblastoma) | Induces concentration-dependent cell death.[5][6][7] | No significant effect on cell viability.[5][6][7] |
| Apoptosis | SH-SY5Y (Neuroblastoma) | Significantly increases the expression of pro-apoptotic proteins Bax and caspase-8.[5][6][7] | Did not significantly alter the expression of apoptotic markers.[5] |
| Cell Proliferation | B16F10 (Melanoma) | 11.4% inhibition at 500 µM.[5] | 95.1% inhibition at 500 µM (as Pyridoxal).[5] |
| Cell Proliferation | M21-HPB (Melanoma) | Growth stimulation observed.[5] | Significant reduction in cell proliferation at 0.25-0.5 mM (as Pyridoxal).[5] |
| Cell Proliferation | MCF-7 (Breast Cancer) | Weaker growth suppression compared to Pyridoxal.[8][9] | Stronger inhibition of cell growth compared to Pyridoxine.[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of cell viability assays. Below are generalized protocols for the key experiments cited in the comparative analysis.
MTT Cell Viability Assay
This protocol is a standard method for assessing metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO₂).
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound or P5P. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10][11]
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[12][13]
Western Blot for Apoptosis Markers (Bax and Caspase-8)
This protocol allows for the detection of changes in protein expression related to apoptosis.
-
Cell Lysis: After treatment with this compound or P5P, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax and caspase-8 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[5] The intensity of the bands can be quantified to determine the relative protein expression levels.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Comparative effect of P5P and Pyridoxine on cell fate.
Caption: General workflow for an MTT-based cell viability assay.
Caption: Intracellular conversion pathway of Pyridoxine to P5P.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Vitamin B-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. connect.mayoclinic.org [connect.mayoclinic.org]
- 7. The vitamin B6 paradox: Supplementation with high concentrations of pyridoxine leads to decreased vitamin B6 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The effects of vitamin B6 compounds on cell proliferation and melanogenesis in B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. clyte.tech [clyte.tech]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Assessing Pyridoxine Hydrochloride Cross-Reactivity in Enzyme-Linked Immunosorbent Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of Pyridoxine Hydrochloride (a common form of Vitamin B6) is paramount in a multitude of research and clinical applications. While the enzyme-linked immunosorbent assay (ELISA) offers a high-throughput and sensitive method for such quantification, its accuracy is contingent on the specificity of the antibodies used. A critical and often overlooked aspect of ELISA validation is the assessment of cross-reactivity, which can lead to erroneous results. This guide provides a comparative overview of analytical methods and a detailed protocol for assessing the cross-reactivity of this compound in a competitive ELISA format.
The Pitfall of Cross-Reactivity in Pyridoxine Immunoassays
Comparative Analysis of Quantification Methods
While ELISA is a valuable tool, other analytical methods are available for the quantification of Pyridoxine, each with its own advantages and disadvantages in terms of specificity.
| Method | Principle | Advantages | Disadvantages |
| ELISA | Immuno-enzymatic detection | High throughput, high sensitivity, no need for extensive sample purification. | Susceptible to cross-reactivity, requires careful validation. |
| HPLC | Chromatographic separation with UV or fluorescence detection | High specificity, can separate and quantify different vitamers. | Lower throughput, requires more extensive sample preparation. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry | Very high specificity and sensitivity, considered the gold standard for vitamin analysis. | High instrument cost, requires specialized expertise. |
Experimental Protocol: Assessing Cross-Reactivity in a Competitive ELISA
The following protocol outlines a procedure for determining the percentage of cross-reactivity of potential interfering compounds in a commercial Vitamin B6 competitive ELISA kit. The principle of a competitive ELISA is that the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites.[9][10][11]
1. Materials:
-
Vitamin B6 competitive ELISA kit
-
This compound (analyte standard)
-
Potential cross-reactants (e.g., Pyridoxal hydrochloride, Pyridoxamine dihydrochloride, Pyridoxal 5'-phosphate, Thiamine (Vitamin B1), Riboflavin (Vitamin B2), Niacinamide (Vitamin B3))
-
Assay buffer (provided in the kit)
-
Microplate reader
2. Procedure:
-
Preparation of Standard and Cross-Reactivity Solutions:
-
Prepare a stock solution of this compound and each potential cross-reactant in the assay buffer.
-
Create a serial dilution of the this compound standard to generate a standard curve (e.g., from the kit's upper limit of quantification down to the lower limit).
-
For each potential cross-reactant, prepare a series of dilutions at concentrations significantly higher than the expected physiological or experimental range of Pyridoxine.
-
-
Assay Performance:
-
Follow the manufacturer's instructions for the competitive ELISA kit.
-
In separate wells, add the different concentrations of the this compound standard.
-
In other wells, add the different concentrations of each potential cross-reactant.
-
Include blank wells (assay buffer only).
-
Complete the remaining steps of the ELISA protocol (addition of enzyme-conjugated antigen, washing, substrate addition, and stopping the reaction).
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at the wavelength specified in the kit's protocol.
-
Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the this compound standard.
-
For each potential cross-reactant, determine the concentration that causes a 50% reduction in the maximum signal (IC50). This is the concentration that displaces 50% of the labeled antigen from the antibody.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
4. Interpretation of Results:
The calculated percentage indicates the degree to which the antibody recognizes the cross-reactant compared to this compound. A high percentage suggests significant cross-reactivity, which could compromise the accuracy of the assay in samples containing that compound.
Data Presentation: Quantifying Cross-Reactivity
The results of the cross-reactivity assessment should be summarized in a clear and concise table.
| Compound Tested | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | [Insert experimental value] | 100% |
| Pyridoxal Hydrochloride | [Insert experimental value] | [Calculate]% |
| Pyridoxamine Dihydrochloride | [Insert experimental value] | [Calculate]% |
| Pyridoxal 5'-phosphate | [Insert experimental value] | [Calculate]% |
| Thiamine (Vitamin B1) | [Insert experimental value] | [Calculate]% |
| Riboflavin (Vitamin B2) | [Insert experimental value] | [Calculate]% |
| Niacinamide (Vitamin B3) | [Insert experimental value] | [Calculate]% |
Mandatory Visualizations
To further clarify the experimental workflow and the logic behind the cross-reactivity assessment, the following diagrams are provided.
Principle of a competitive ELISA for Pyridoxine.
Workflow for determining cross-reactivity percentage.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Simplifying the B Complex: How Vitamins B6 and B9 Modulate One Carbon Metabolism in Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 4. mybiosource.com [mybiosource.com]
- 5. Vitamin B6 ELISA Kit (Colorimetric) (NBP2-82486): Novus Biologicals [novusbio.com]
- 6. Chemical Vitamin B6 ELISA Kit [ABIN1884656] - Plasma, Serum [antibodies-online.com]
- 7. Human Vitamin B6 (VB6) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 8. VB6(Vitamin B6) ELISA Kit - Elabscience® [elabscience.com]
- 9. VB6(Vitamin B6) ELISA Kit [elkbiotech.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Various Species Vitamin B6 ELISA Kit [ABIN6960492] - Plasma, Serum [antibodies-online.com]
A Comparative Analysis of the Neuroprotective Effects of Pyridoxine Hydrochloride and Pyridoxamine
For Immediate Release
This guide provides a detailed comparison of the neuroprotective properties of two Vitamin B6 vitamers, Pyridoxine Hydrochloride and Pyridoxamine. It is intended for researchers, scientists, and professionals in drug development, offering a synthesis of experimental data to delineate the distinct mechanisms and therapeutic potential of each compound in the context of neurodegenerative diseases.
Introduction
Vitamin B6 is a crucial coenzyme in numerous metabolic pathways, including those essential for nervous system function.[1][2] Its different forms, known as vitamers, exhibit varied biological activities. This compound, a common form of Vitamin B6 supplement, and Pyridoxamine, another natural vitamer, have both demonstrated neuroprotective capabilities.[3][4] This comparison explores their respective efficacies and mechanisms of action, supported by experimental findings. Pyridoxine is vital for the synthesis of neurotransmitters like dopamine, serotonin, and GABA.[5] Pyridoxamine, in addition to its coenzyme role, is a potent inhibitor of the formation of Advanced Glycation End-products (AGEs), which are implicated in the pathology of neurodegenerative diseases such as Alzheimer's.[4][6][7]
Comparative Efficacy: Data from In Vitro and In Vivo Models
While direct head-to-head quantitative comparisons in the same experimental model are scarce, the available data allows for a parallel assessment of their neuroprotective actions.
Table 1: Neuroprotective Effects of this compound
| Experimental Model | Neurotoxic Insult | Key Findings | Reference |
| Mouse Model | Domoic Acid-induced Seizures | Attenuated increases in glutamate and calcium influx; reduced spike and wave activity.[8] | [8] |
| Rat Model (Sciatic Nerve Injury) | Partial Sciatic Nerve Ligation & Sciatic Nerve Crush | Improved thermal hyperalgesia and motor nerve conduction velocity.[1] | [1] |
| Rat Cerebral Cortex Synaptosomes | 4-Aminopyridine (Depolarization) | Inhibited glutamate release by suppressing presynaptic voltage-dependent Ca2+ entry and PKC activity.[9] | [9] |
| Alzheimer's Disease Cell Model | Not Specified | Attenuated Reactive Oxygen Species (ROS) levels and upregulated the Nrf2/HO-1 antioxidant pathway.[10] | [10] |
| Human Glioblastoma Cells (U-87 MG) | N/A (Cancer Model) | Decreased cell viability and increased expression of active caspase 3, suggesting apoptosis induction.[11] | [11] |
Table 2: Neuroprotective Effects of Pyridoxamine
| Experimental Model | Neurotoxic Insult | Key Findings | Reference |
| Human Neuroblastoma SH-SY5Y Cells | Glyceraldehyde (AGE Inducer) | Inhibited the formation of toxic AGEs on β-tubulin, mitigating suppression of neurite outgrowth and reducing tau phosphorylation.[6] | [6] |
| STZ-induced Diabetic Rats | Diabetes-induced Neuropathy | Inhibited the development of neuropathy, retinopathy, and nephropathy.[4] | [4] |
| Drosophila melanogaster | Pyridoxamine Deficiency | Deficiency led to AGE accumulation, reduced lifespan, and impaired gustatory, sleep, and learning behaviors.[12] | [12] |
| High Glucose-Treated Human Erythrocytes | High Glucose | Inhibited superoxide radical production and prevented lipid peroxidation and protein glycation.[13] | [13] |
Detailed Experimental Protocols
To ensure reproducibility and critical evaluation, the methodologies for key experiments are outlined below.
Protocol 1: In Vitro Neurotoxicity Assay (General Workflow)
This protocol provides a general framework for assessing the neuroprotective effects of compounds like Pyridoxine and Pyridoxamine against a neurotoxic insult in a neuronal cell line (e.g., SH-SY5Y).[14]
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 humidified atmosphere.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density to ensure they reach approximately 80% confluency at the time of treatment.
-
Pre-treatment: Cells are pre-treated with various concentrations of the neuroprotective agent (Pyridoxine HCl or Pyridoxamine) for a specified duration (e.g., 2-4 hours) before the neurotoxic insult.
-
Induction of Neurotoxicity: A neurotoxin (e.g., H2O2 for oxidative stress, MPP+ for mitochondrial dysfunction, or glyceraldehyde for AGE formation) is added to the culture medium.[6][14]
-
Incubation: The cells are incubated with the toxin and the neuroprotective agent for a defined period (e.g., 24 hours).
-
Endpoint Assays:
-
Cell Viability (MTT Assay): MTT reagent is added to each well and incubated. The resulting formazan crystals are dissolved in DMSO, and absorbance is measured to quantify viable cells.[14][15]
-
Oxidative Stress (ROS Assay): Cells are loaded with a fluorescent probe like H2DCFDA. The fluorescence intensity, which is proportional to the intracellular ROS level, is measured using a microplate reader.[10][14]
-
Apoptosis (Caspase-3 Assay): The activity of caspase-3, a key executioner of apoptosis, is measured using a colorimetric or fluorometric substrate.[11][14]
-
Protocol 2: Animal Model of Peripheral Neuropathy
This protocol is based on studies evaluating neuroprotection in rodent models of nerve injury.[1]
-
Animal Model: Wistar rats are used. Neuropathy is induced by either partial sciatic nerve ligation (PSNL) or sciatic nerve crush injury (SNCI) under anesthesia.
-
Drug Administration: this compound (e.g., 100mg/kg) is administered, often orally or via intraperitoneal injection, for a specified period following the nerve injury.
-
Behavioral Testing:
-
Thermal Hyperalgesia: The paw withdrawal latency in response to a thermal stimulus is measured to assess pain sensitivity. An increase in latency indicates an analgesic or neuroprotective effect.
-
-
Electrophysiological Assessment:
-
Motor Nerve Conduction Velocity (MNCV): At the end of the treatment period, the sciatic nerve is stimulated at two points, and the resulting muscle action potentials are recorded. The MNCV is calculated based on the latency difference and the distance between the stimulation points. An improvement in MNCV suggests nerve function recovery.
-
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of Pyridoxine and Pyridoxamine are mediated through distinct, though occasionally overlapping, molecular pathways.
This compound
Pyridoxine's neuroprotective capacity is multifaceted. It acts as an antioxidant, directly and indirectly, by serving as a coenzyme in the glutathione system.[3][13] Studies show it can modulate neurotransmitter systems by attenuating excitotoxicity caused by excessive glutamate release.[8][9] This is achieved by inhibiting presynaptic calcium influx.[8][9] Furthermore, Pyridoxine has been shown to activate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.[10]
Pyridoxamine
Pyridoxamine's primary and most distinguished neuroprotective mechanism is its potent inhibition of the formation of Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs).[4][7] AGEs contribute to neuronal damage by cross-linking proteins, promoting oxidative stress, and inducing inflammation. Pyridoxamine interrupts this process by scavenging reactive carbonyl species and chelating metal ions that catalyze glycation reactions.[7] By preventing AGE formation, Pyridoxamine protects structural proteins like β-tubulin, preserves neurite outgrowth, and reduces downstream inflammatory signaling.[6][16]
Visualizations of Pathways and Workflows
Conclusion
Both this compound and Pyridoxamine demonstrate significant, yet mechanistically distinct, neuroprotective properties.
-
This compound exerts its effects primarily through the modulation of neurotransmitter excitotoxicity and the enhancement of endogenous antioxidant defense systems like the Nrf2 pathway.[8][9][10] Its role is central to maintaining fundamental neuronal homeostasis and mitigating damage from acute insults.
-
Pyridoxamine stands out for its potent anti-glycation and anti-lipoxidation activity.[4][6][7] This makes it a particularly compelling candidate for chronic neurodegenerative conditions where the accumulation of AGEs is a key pathological feature, such as in diabetic neuropathy and potentially Alzheimer's disease.
The choice between these two vitamers for therapeutic development may depend on the specific neurodegenerative pathology being targeted. Pyridoxamine's unique ability to inhibit AGE formation offers a targeted approach for diseases with a strong glycation component, while Pyridoxine's broader effects on excitotoxicity and oxidative stress may be beneficial in a wider range of neurological disorders. Further direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic windows.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyridoxamine, an inhibitor of advanced glycation and lipoxidation reactions: a novel therapy for treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. B Vitamins and the Brain: Mechanisms, Dose and Efficacy—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glycation End-Products [frontiersin.org]
- 7. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective actions of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridoxine inhibits depolarization-evoked glutamate release in nerve terminals from rat cerebral cortex: a possible neuroprotective mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridoxine exerts antioxidant effects in cell model of Alzheimer's disease via the Nrf-2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of pyridoxine or cobalamin supplementation on apoptosis and cell cycle progression in a human glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavioral Dysfunctions Caused by Pyridoxamine Deficiency in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Vitamin B6: this compound vs. pyridoxal 5’-phosphate? | Mayo Clinic Connect [connect.mayoclinic.org]
- 16. Inhibition of advanced glycation end-products by the vitamin B6 vitamer pyridoxamine prevents systemic and skeletal muscle diet-induced metaflammation through modulation of S1P/RhoA/ROCK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Simultaneous Estimation of B-Complex Vitamins Including Pyridoxine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The accurate and simultaneous quantification of Pyridoxine Hydrochloride (Vitamin B6) alongside other B vitamins is a critical requirement in the pharmaceutical industry for formulation development, quality control, and stability testing. This guide provides an objective comparison of various analytical methods, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs. The methods discussed include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Violet (UV) Spectrophotometry, and Ultra-Performance Liquid Chromatography (UPLC), with a focus on their validation parameters as per the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Comparison of Analytical Methods
The selection of an analytical method for the simultaneous determination of B vitamins is a trade-off between various factors such as sensitivity, specificity, cost, and analysis time. While RP-HPLC remains a widely used and robust technique, UV spectrophotometry offers a simpler and more cost-effective alternative for routine analysis. UPLC, often coupled with mass spectrometry, provides the highest sensitivity and is ideal for analyzing complex matrices.[6][7][8]
Table 1: Performance Comparison of Analytical Methods
| Parameter | RP-HPLC | UV Spectrophotometry | UPLC-MS/MS |
| Principle | Chromatographic separation based on polarity | Measurement of light absorbance at specific wavelengths | Chromatographic separation with mass-based detection |
| Specificity | High[6] | Moderate (Prone to spectral overlap)[9] | Very High[6][10] |
| Sensitivity | Good[11] | Moderate[9] | Excellent[6][7] |
| Analysis Time | Moderate (Typically 10-30 minutes) | Rapid (Few minutes)[9] | Very Rapid (Can be under 5 minutes)[7] |
| Cost | Moderate[6] | Low[6][9] | High[6] |
| Common Applications | Routine quality control, stability studies, formulation analysis | Preliminary analysis, routine quality control of simple formulations[6][9] | Analysis of complex matrices (e.g., biological fluids, food), trace analysis[7][12] |
Quantitative Validation Data
The following tables summarize the validation parameters for different analytical methods as reported in various studies. These parameters are essential for assessing the reliability and performance of each method.
Table 2: Validation Parameters for a Simultaneous RP-HPLC Method for Vitamins B1, B3, B5, and B6[1]
| Parameter | Thiamine HCl (B1) | Nicotinamide (B3) | Dexpanthenol (B5) | Pyridoxine HCl (B6) |
| Linearity Range (µg/mL) | 10-200 | 40-800 | 10-200 | 8-160 |
| Correlation Coefficient (r²) | 0.9992 | 0.9994 | 0.9993 | 0.9991 |
| Precision (%RSD) | < 2.0% | < 2.0% | < 2.0% | < 2.0% |
| Retention Time (min) | 2.492 | 6.748 | 20.084 | 4.077 |
Table 3: Validation Parameters for a Simultaneous UV Spectrophotometric Method for Five B-Complex Vitamins[10]
| Parameter | Cobalamin (B12) | Pyridoxine (B6) | Riboflavin (B2) | Niacinamide (B3) | Thiamine (B1) |
| Wavelength (nm) | 361 | 291 | 269 | 262 | 239 |
| LOD (µg/mL) | 0.4862 - 0.9849 (for the mixture) | ||||
| LOQ (µg/mL) | 1.4732 - 2.9847 (for the mixture) |
Table 4: Validation Parameters for a Simultaneous RP-HPLC Method for Vitamins B1, B6, and B12[15]
| Parameter | Thiamine HCl (B1) | Pyridoxine HCl (B6) | Hydroxocobalamin (B12) |
| Linearity (r) | 0.9999 | 0.9998 | Not specified |
| Accuracy (Recovery) | Quantitative | Quantitative | Quantitative |
| Detection Wavelength (nm) | 280 and 350 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for the compared techniques.
RP-HPLC Method for Simultaneous Estimation of Vitamins B1, B3, B5, and B6[1]
-
Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.
-
Column: Waters C18 (250 × 4.6mm; 5µm).
-
Mobile Phase: A mixture of buffer (pH 3.5) and methanol in the ratio of 95:5.
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase, followed by sonication and dilution. The final solution is filtered through a 0.22 µm nylon filter before injection.
UV Spectrophotometric Method (Absorption Factor Method) for Simultaneous Estimation of Five B-Complex Vitamins[10]
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: Methanol.
-
Wavelengths of Analysis: 361 nm for cobalamin, 291 nm for pyridoxine, 269 nm for riboflavin, 262 nm for niacinamide, and 239 nm for thiamine.
-
Methodology: The absorption factor method is employed to correct for the absorbance contribution of interfering components by using a constant absorbance ratio between two selected wavelengths, allowing for the resolution of spectral overlap without chromatographic separation.
UPLC-MS/MS Method for Simultaneous Analysis of Water-Soluble B Vitamins
While specific parameters can vary, a general UPLC-MS/MS protocol involves:
-
Instrumentation: An Ultra-Performance Liquid Chromatograph coupled with a tandem mass spectrometer (e.g., triple quadrupole).[7][10]
-
Column: A column suitable for retaining polar analytes, such as a high-strength silica C18 column (HSS T3).[7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[7]
-
Sample Preparation: This often involves protein precipitation (e.g., with trichloroacetic acid or zinc sulfate in methanol) followed by centrifugation and filtration.[10][13] For complex matrices like food or biological samples, enzymatic digestion might be necessary to liberate bound vitamins.[12][14]
Mandatory Visualization
The following diagram illustrates a typical workflow for analytical method validation, a critical process to ensure that an analytical method is suitable for its intended purpose.
Caption: A workflow diagram illustrating the key stages of analytical method validation.
References
- 1. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. rass-biosolution.com [rass-biosolution.com]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 10. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchps.com [jchps.com]
- 12. Development of Simple Analytical Method for B-Group Vitamins in Nutritional Products: Enzymatic Digestion and UPLC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Comparison of different extraction methods to determine free and bound forms of B-group vitamins in quinoa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of Validated RP-HPLC Methods for Pyridoxine Hydrochloride
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) like Pyridoxine Hydrochloride (Vitamin B6) is paramount for ensuring product quality, safety, and efficacy. Among the various analytical techniques available, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely utilized and robust method for the determination of this compound in bulk and pharmaceutical dosage forms.[1][2] This guide provides an objective comparison of validated RP-HPLC methods, supported by experimental data, and contrasts them with alternative analytical techniques.
Performance of Validated RP-HPLC Methods
The reliability of an analytical method is established through rigorous validation in accordance with guidelines from the International Conference on Harmonisation (ICH).[3][4] Key validation parameters include accuracy, precision, linearity, specificity, and robustness. The following tables summarize the performance of several validated RP-HPLC methods for the analysis of this compound.
Accuracy of RP-HPLC Methods
Accuracy, expressed as the percentage recovery, demonstrates the closeness of the experimental value to the true value. Recovery studies are typically performed by spiking a known amount of the standard drug into the sample at different concentration levels.
| Study | Concentration Levels | Mean % Recovery | Reference |
| Method 1 | 80%, 100%, 120% | 98.78 - 100.12 | [3] |
| Method 2 | Not Specified | 98.0% - 102.0% | [5] |
| Method 3 | Not Specified | 98.8% - 100.86% | [6][7] |
| Method 4 | Not Specified | 100.1% - 100.8% | [2] |
Precision of RP-HPLC Methods
Precision is a measure of the method's reproducibility under the same operating conditions over a short interval of time (intraday precision) and on different days (interday precision). It is typically expressed as the percentage relative standard deviation (% RSD).
| Study | Precision Type | % RSD | Reference |
| Method 1 | Not Specified | < 2.0% | [3] |
| Method 2 | System Precision | 0.114% | [5] |
| Method 2 | Method Precision | < 2% | [5] |
| Method 3 | Intraday & Interday | < 2 | [6][7] |
| Method 4 | Intraday & Interday | < 2% | [2] |
| Method 5 | Intraday & Interday | Not Specified | [8] |
Comparison with Alternative Analytical Methods
While RP-HPLC is a dominant technique, other methods are also employed for the quantification of this compound.[1] The choice of method often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
| Method | Principle | Advantages | Disadvantages |
| RP-HPLC | Separation based on polarity | High specificity, accuracy, and precision; suitable for complex mixtures.[1] | Requires more complex instrumentation and skilled operators compared to spectrophotometry. |
| UV-Spectrophotometry | Measures light absorption | Simple, rapid, and cost-effective.[9][10] | Less specific and can be prone to interference from other components in the sample.[9] |
| LC-MS/MS | Separation by chromatography followed by mass analysis | Very high sensitivity and selectivity; considered a gold standard.[11] | High cost of instrumentation and maintenance. |
| Gas Chromatography (GC) | Separation in the gas phase | Can be used for tissue sample analysis. | Requires more complex sample preparation.[9] |
| Enzyme Immunoassays | Antigen-antibody reaction | Can provide rapid and accurate assessment in plasma. | Requires specific reagents.[9] |
Experimental Protocols for a Validated RP-HPLC Method
The following is a representative experimental protocol for the determination of this compound using RP-HPLC, based on several validated methods.
Chromatographic Conditions
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][6][7]
-
Mobile Phase: A mixture of a buffer (e.g., 0.015 M potassium dihydrogen phosphate, pH adjusted to 3.0) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 70:30 v/v).[6][7]
-
Flow Rate: Typically 1.0 mL/min.[6]
-
Detection Wavelength: 254 nm or 280 nm, depending on the simultaneous analysis of other compounds.[5][6]
-
Column Temperature: Ambient or controlled at 25°C.[5]
Standard Solution Preparation
A stock solution of this compound is prepared by accurately weighing a specific amount of the standard and dissolving it in the mobile phase or a suitable diluent to achieve a known concentration. Working standard solutions are then prepared by diluting the stock solution to various concentrations within the linear range of the method.
Sample Preparation
For tablet dosage forms, a number of tablets are weighed to determine the average weight, and then they are crushed into a fine powder. An amount of powder equivalent to a specific dose of this compound is accurately weighed and transferred to a volumetric flask. The powder is dissolved in the mobile phase or diluent, sonicated to ensure complete dissolution, and then diluted to the final volume. The resulting solution is filtered through a 0.45 µm membrane filter before injection into the HPLC system.[5]
Validation Procedures
-
Accuracy: The accuracy is determined by the recovery method. A known amount of the standard drug is added to a pre-analyzed sample solution at different levels (e.g., 80%, 100%, and 120% of the label claim). The samples are then analyzed, and the percentage recovery is calculated.[3][8]
-
Precision: Method precision is evaluated by analyzing at least six replicate samples of the same concentration. Intermediate precision is assessed by performing the analysis on different days or with different analysts. The % RSD is then calculated.[5][8]
Experimental Workflow
The following diagram illustrates a typical workflow for the RP-HPLC analysis of this compound.
Caption: Workflow for RP-HPLC analysis of this compound.
References
- 1. ijsdr.org [ijsdr.org]
- 2. impactfactor.org [impactfactor.org]
- 3. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. 9vom.in [9vom.in]
- 6. jchps.com [jchps.com]
- 7. Development and validation of a RP-HPLC method for simultaneous estimation of this compound (Vitamin B6) and its degraded products formed under effect of different solvents | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. webofjournals.com [webofjournals.com]
- 10. ajptonline.com [ajptonline.com]
- 11. benchchem.com [benchchem.com]
Comparative Efficacy of Pyridoxine Hydrochloride versus Pyridoxal Phosphate in Enzymatic Assays: A Researcher's Guide
Introduction
Vitamin B6 is a crucial water-soluble vitamin that exists in several forms, known as vitamers, including pyridoxine (PN), pyridoxal (PL), and pyridoxamine (PM), along with their phosphorylated counterparts.[1] In biological systems, the metabolically active coenzyme form is Pyridoxal 5'-Phosphate (PLP).[1][2] PLP is indispensable for a vast array of metabolic processes, serving as a cofactor for over 140 distinct enzymatic reactions, which primarily involve amino acid metabolism.[3] These reactions include transamination, decarboxylation, racemization, and elimination/substitution reactions.[2][4] For researchers in drug development and life sciences, understanding the distinction between the common supplement form, Pyridoxine Hydrochloride (a salt of PN), and the active coenzyme PLP is critical for designing and interpreting enzymatic assays accurately. This guide provides an objective comparison of their efficacy, supported by experimental data and detailed protocols.
Core Comparison: The Precursor vs. The Active Cofactor
The fundamental difference between this compound and Pyridoxal Phosphate in the context of enzymatic assays lies in their biochemical roles.
-
Pyridoxal 5'-Phosphate (PLP) is the biologically active coenzyme.[5] When added to an in vitro assay containing a purified apoenzyme (an enzyme lacking its cofactor), PLP can directly bind to the active site, typically forming a Schiff base with a lysine residue, thereby constituting the catalytically active holoenzyme.[2][6]
-
This compound (PN) is a precursor, or vitamer, of PLP.[5] It is not the active coenzyme itself.[7] For PN to become active, it must undergo a two-step enzymatic conversion within a cell. This process, known as the salvage pathway, involves phosphorylation by pyridoxal kinase (PLK) to form pyridoxine 5'-phosphate (PNP), followed by oxidation by pyridoxine 5'-phosphate oxidase (PNPOx) to yield the active PLP.[1]
Consequently, adding this compound to a purified enzyme assay system will not result in enzyme activation unless the necessary converting enzymes (PLK and PNPOx) are also present. Furthermore, some studies indicate that high concentrations of pyridoxine can competitively inhibit the active PLP form, potentially leading to inaccurate kinetic measurements or misinterpretation of results.[7][8]
Data Presentation: Quantitative Comparison
The following table summarizes the key differences and relevant kinetic parameters for the use of Pyridoxine and Pyridoxal Phosphate in enzymatic contexts.
| Feature | This compound (PN) | Pyridoxal 5'-Phosphate (PLP) |
| Biochemical Form | Inactive precursor (vitamer)[5] | Active coenzyme[5] |
| Direct Activity in Apoenzyme Assays | None. Requires enzymatic conversion to PLP.[1] | High. Directly binds to and activates apoenzymes.[6] |
| Potential for Inhibition | Can act as a competitive inhibitor of PLP-dependent enzymes at high concentrations.[7] | The functional molecule; not inhibitory in its required role. |
| Bioavailability in Assays | Dependent on the presence and activity of converting enzymes (PLK and PNPOx).[1] | Higher and direct; not dependent on other enzymes for activation.[5] |
| Relevant Enzyme Kinetics | Substrate for PNPOx (as PNP): - Km: 8.2 µM- Turnover Number: 42 min⁻¹[9] | Cofactor for PLP-dependent enzymes: Essential for the activity of ~4% of all classified enzymes, including aminotransferases and decarboxylases.[1][3] |
Visualization of the Vitamin B6 Salvage Pathway
The conversion of pyridoxine to the active PLP coenzyme is a critical pathway in cellular systems. The diagram below illustrates this two-step enzymatic process.
References
- 1. mdpi.com [mdpi.com]
- 2. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. difference.wiki [difference.wiki]
- 6. Elucidating the Interaction between Pyridoxine 5′-Phosphate Oxidase and Dopa Decarboxylase: Activation of B6-Dependent Enzyme [mdpi.com]
- 7. connect.mayoclinic.org [connect.mayoclinic.org]
- 8. Pyridoxamine and pyridoxal are more effective than pyridoxine in rescuing folding-defective variants of human alanine:glyoxylate aminotransferase causing primary hyperoxaluria type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Pyridoxine Hydrochloride: Linearity and Range Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Pyridoxine Hydrochloride (Vitamin B6) is critical in pharmaceutical formulations and research. This guide provides a comparative analysis of two common analytical techniques: UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC). The performance of each method in terms of linearity and range is presented, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Quantitative Data Summary
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Table 1: Linearity and Range of UV-Visible Spectrophotometry for this compound Quantification
| Method Description | Linearity Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) | Wavelength (nm) | Reference |
| Second Order Derivative Area Under Curve | 5 - 25 | Not Specified | 0.9966 | 301 - 319 | [1] |
| Azo Dye Formation with Diazotized 2,4-dinitroaniline | 0.16 - 3 (in 25 mL) | Not Specified | 0.9998 | 545 | [2] |
| Charge-Transfer Complexation with Chloranil | 0.5 - 38 | Not Specified | Not Specified | 550 | [3] |
| Diazotized Metoclopramide Hydrochloride | 0.4 - 24 | Not Specified | Not Specified | 464 | [4] |
| Silver Nanoparticles | 2 - 28 | Y = 0.0355X - 0.0053 | 0.997 | Not Specified | [5] |
Table 2: Linearity and Range of HPLC for this compound Quantification
| Method Description | Linearity Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) | Column | Mobile Phase | Wavelength (nm) | Reference |
| RP-HPLC | 0.39 - 100 | Not Specified | 0.99 | BDS Hypersil C8 (250mm × 4.6mm) | Methanol and KH2PO4 buffer (38.4:61.6 v/v), pH 3 | 214 | [6] |
| RP-HPLC | 10 - 50 | Not Specified | 0.9996 | C18 (thermo 250*4.6 mm id, 5 µm) | 0.015 M KH2PO4 (pH 3) and Methanol (70:30) | 254 | [7][8] |
| RP-HPLC | 10 - 1250 | Not Specified | Not Specified | Cosmosil 5C18-MS-II (250 mm x 4.6 mm i.d., 5µm) | Acetonitrile and Citric acid/Na2HPO4 buffer (pH 4) (70:30) | 282 | [9] |
| RP-HPLC | 25 - 150 | Not Specified | 0.999 | Inertsil ODS RP C18 (4.6×250mm, 5µm) | Phosphate buffer (pH 3) and Acetonitrile (50:50 v/v) | 263 | [10] |
| RP-HPLC | 10 - 100 | Not Specified | 0.9990 | Not Specified | Acetonitrile and water (20:90 v/v) initially | 281 | [11] |
Experimental Protocols
UV-Visible Spectrophotometry: General Protocol
This protocol outlines a general procedure for the quantification of this compound using a UV-Visible Spectrophotometer.
-
Preparation of Standard Stock Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in distilled water to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions in distilled water to obtain concentrations within the desired linear range (e.g., 5, 10, 15, 20, 25 µg/mL).[1]
-
Sample Preparation: For pharmaceutical formulations, a specific amount of the crushed tablet or liquid formulation is dissolved in a suitable solvent (e.g., distilled water), sonicated, filtered, and diluted to fall within the calibration range.[1]
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the predetermined wavelength of maximum absorbance (λmax) for this compound (e.g., 290 nm in acidic/neutral solution).
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its absorbance on the calibration curve.
-
High-Performance Liquid Chromatography (HPLC): General Protocol
This protocol provides a general procedure for the quantification of this compound using a Reverse-Phase HPLC system.
-
Preparation of Mobile Phase: Prepare the mobile phase by mixing the specified solvents in the correct ratio (e.g., 0.015 M potassium dihydrogen phosphate buffer (pH 3) and methanol in a 70:30 v/v ratio).[7][8] Degas the mobile phase before use.
-
Preparation of Standard Stock Solution: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent to a known concentration (e.g., 100 µg/mL).
-
Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution with the mobile phase to cover the desired concentration range (e.g., 10, 20, 30, 40, 50 µg/mL).[7]
-
Sample Preparation: Dissolve and dilute the sample containing this compound in the mobile phase to a concentration expected to be within the linear range of the assay. Filter the final solution through a 0.45 µm syringe filter before injection.[12]
-
Chromatographic Conditions:
-
Data Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area for this compound.
-
Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.
-
Visualized Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using UV-Visible Spectrophotometry and HPLC.
Caption: UV-Visible Spectrophotometry Workflow for Pyridoxine HCl.
Caption: HPLC Workflow for Pyridoxine HCl Quantification.
References
- 1. ajptonline.com [ajptonline.com]
- 2. Spectrophotometric determination of this compound [correction of hydrochlorine] pharmaceutical preparations and foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. impactfactor.org [impactfactor.org]
- 5. oaskpublishers.com [oaskpublishers.com]
- 6. ijsdr.org [ijsdr.org]
- 7. jchps.com [jchps.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. iosrjournals.org [iosrjournals.org]
- 11. impactfactor.org [impactfactor.org]
- 12. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
Specificity in the Spotlight: A Comparative Guide to Analytical Methods for Pyridoxine Hydrochloride in Complex Matrices
For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical method is paramount for accurate quantification of an active pharmaceutical ingredient (API) like Pyridoxine Hydrochloride (Vitamin B6). This is particularly challenging in complex matrices such as pharmaceutical formulations containing multiple active ingredients, fortified foods, or biological fluids, where excipients, degradation products, or endogenous substances can interfere with the analysis.
This guide provides an objective comparison of analytical methods for determining this compound, with a focus on specificity testing. We delve into the experimental data from various studies to highlight the performance of different techniques and provide detailed protocols for key experiments.
The Critical Role of Specificity in Analytical Method Validation
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components which may be expected to be present.[1] These interfering components can include impurities, degradants, and matrix components. A lack of specificity can lead to inaccurate and unreliable results, compromising product quality and patient safety. The International Council for Harmonisation (ICH) guidelines mandate specificity as a key validation parameter for analytical procedures.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Reverse-Phase HPLC (RP-HPLC) are the most widely employed techniques for the analysis of this compound due to their high sensitivity, specificity, and accuracy.[2] Spectrophotometric methods, while simpler and more cost-effective, are often less specific and more susceptible to interference.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Specificity | High; able to separate Pyridoxine HCl from degradation products and other matrix components.[1][2][3][4][5][6][7][8][9] | Lower; prone to interference from other UV-absorbing compounds in the matrix.[10][11][12][13] |
| Sensitivity | High; able to detect and quantify low concentrations.[2][14] | Moderate to low.[10] |
| Typical Application | Stability-indicating assays, impurity profiling, quantification in multi-component formulations and complex food matrices.[3][4][5][6][8][15][16] | Assay of pure substance or simple formulations with minimal interfering components. |
| Instrumentation | More complex and expensive.[2] | Simpler and more affordable. |
| Sample Throughput | Can be automated for high throughput. | Generally lower throughput. |
Experimental Protocols for Specificity Testing
Specificity is primarily established through two types of experiments: forced degradation studies and analysis of placebo formulations.
Forced degradation, or stress testing, is a critical component of a stability-indicating method development. It involves subjecting the drug substance and drug product to various stress conditions to generate potential degradation products. The analytical method must then be able to resolve the intact this compound peak from any degradant peaks.
Experimental Protocol for Forced Degradation of this compound:
-
Acid Hydrolysis: A common approach involves treating a solution of this compound with 0.1 M to 1 N hydrochloric acid (HCl) at room temperature or elevated temperatures for a specified period (e.g., 8-24 hours).[1][4][7][8] The solution is then neutralized with an equivalent amount of sodium hydroxide (NaOH).
-
Base Hydrolysis: Similar to acid hydrolysis, the drug solution is treated with 0.1 M to 1 N NaOH for a defined time and temperature, followed by neutralization with HCl.[1][4][7][8] Studies have shown that this compound is more susceptible to degradation under basic conditions.[4]
-
Oxidative Degradation: The sample is exposed to an oxidizing agent, typically 3-30% hydrogen peroxide (H₂O₂), at room temperature for a set duration.[4][8]
-
Thermal Degradation: The solid drug substance or product is exposed to high temperatures (e.g., 60-100°C) for a period ranging from several hours to days.[4][8]
-
Photolytic Degradation: The sample is exposed to UV light (e.g., 254 nm) or a combination of UV and visible light for an extended period to assess light sensitivity.[4][8] this compound has been shown to be relatively stable under photolytic conditions.[4]
The following diagram illustrates a typical workflow for a forced degradation study.
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. ijsdr.org [ijsdr.org]
- 3. impactfactor.org [impactfactor.org]
- 4. rjptonline.org [rjptonline.org]
- 5. scispace.com [scispace.com]
- 6. 9vom.in [9vom.in]
- 7. jchps.com [jchps.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
- 10. oaskpublishers.com [oaskpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. A comparison of matrix resolution method, ratio spectra derivative spectrophotometry and HPLC method for the determination of thiamine HCl and pyridoxine HCl in pharmaceutical preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spectrophotometric methods for the simultaneous analysis of meclezine hydrochloride and this compound in bulk drug and pharmaceutical formulations. | Semantic Scholar [semanticscholar.org]
- 14. High-performance liquid chromatography method for the simultaneous determination of thiamine hydrochloride, this compound and cyanocobalamin in pharmaceutical formulations using coulometric electrochemical and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. HPLC analysis of vitamin B6 in foods | Agricultural and Food Science [journal.fi]
A Comparative Guide to Inter-laboratory Quantification of Pyridoxine Hydrochloride
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Pyridoxine Hydrochloride (Vitamin B6) is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of common analytical methods used for the quantification of this compound, supported by experimental data from various studies. The methodologies discussed include High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Microbiological Assays.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a widely used technique for the separation, identification, and quantification of chemical compounds. For this compound, a common approach is Reversed-Phase HPLC (RP-HPLC) with UV detection.
Methodology:
-
Instrumentation: An HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a binary pump, an autosampler, and a UV/VIS detector is typically used.[1][2]
-
Mobile Phase Preparation: A common mobile phase is a mixture of a phosphate buffer and an organic solvent. For example, a mixture of 0.015 M potassium dihydrogen phosphate (pH adjusted to 3.0 with phosphoric acid) and methanol in a 70:30 (v/v) ratio can be used.[1] The mobile phase should be filtered and degassed before use.
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Stock Solution: A stock solution of this compound (e.g., 0.5 mg/mL) is prepared by dissolving the pure drug in the mobile phase.[1]
-
Calibration Standards: A series of calibration standards are prepared by diluting the stock solution to achieve concentrations typically ranging from 10 to 50 µg/mL.[1]
-
Sample Preparation: For pharmaceutical formulations like tablets, a number of tablets are weighed, ground to a fine powder, and an amount equivalent to a known quantity of this compound is dissolved in the mobile phase. The solution is then sonicated, filtered, and diluted to fall within the calibration range.
-
-
Analysis: Equal volumes of the standard solutions and sample solutions are injected into the chromatograph, and the peak areas are recorded. A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of this compound in the sample is determined from this curve.
UV-Vis Spectrophotometry
UV-Vis Spectrophotometry is a simple and cost-effective method for the quantification of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.
Methodology:
-
Instrumentation: A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm is suitable for this analysis.
-
Solvent: Distilled water is commonly used as a solvent for this compound.[4]
-
Analytical Wavelength: The wavelength of maximum absorbance for this compound is determined by scanning a solution of the drug over a range of 200-400 nm. A common analytical wavelength is around 290 nm.[3]
-
Standard and Sample Preparation:
-
Standard Stock Solution: A stock solution of this compound (e.g., 100 µg/mL) is prepared in distilled water.
-
Calibration Standards: A series of working standards, typically in the range of 5-25 µg/mL, are prepared by diluting the stock solution.[4]
-
Sample Preparation: For tablets, a powdered sample equivalent to a known amount of this compound is dissolved in distilled water, sonicated, filtered, and diluted to a concentration within the linear range of the assay.[4]
-
-
Analysis: The absorbance of the blank (distilled water), standard solutions, and sample solutions are measured at the predetermined wavelength. A calibration curve is constructed by plotting absorbance versus concentration. The concentration of this compound in the sample is then calculated from the calibration curve. A second-order derivative area under the curve (AUC) method can also be employed to enhance specificity.[4]
Microbiological Assay
Microbiological assays are used to determine the potency of a compound by measuring its effect on the growth of a specific microorganism. For Vitamin B6, this method measures the total vitamin B6 content (pyridoxine, pyridoxal, and pyridoxamine).[5][6]
Methodology:
-
Organism: Saccharomyces uvarum is a commonly used microorganism for the microbiological assay of Vitamin B6.[7]
-
Assay Principle: The assay is based on the principle that the growth of the microorganism is proportional to the amount of Vitamin B6 present in the sample.
-
Sample Preparation:
-
Assay Procedure:
-
The sample extract is diluted with a basal medium that contains all the necessary nutrients for the microorganism's growth except for Vitamin B6.[7]
-
The mixture is added to the wells of a microtiter plate coated with the specific microorganism.[5][6]
-
The plate is inoculated and incubated for a specific period (e.g., 22 hours at 30°C).[7]
-
-
Analysis: The growth of the microorganism is measured as turbidity using a microplate reader. The growth response of the sample is quantitatively compared to that of known standard solutions of this compound.[7]
Performance Comparison
The following table summarizes the quantitative performance data for the different this compound quantification methods as reported in various studies.
| Parameter | HPLC | UV-Vis Spectrophotometry (Second Order Derivative AUC) | Microbiological Assay |
| Linearity Range | 10 - 50 µg/mL[1] | 5 - 25 µg/mL[4] | Dependent on standard curve |
| Correlation Coefficient (r²) | > 0.999[1] | 0.9966[4] | Not typically reported in this format |
| Accuracy (% Recovery) | 98.8 - 100.86 %[1] | Close to 100%[4] | Not explicitly stated, but method is quantitative |
| Precision (% RSD) | < 2% (Intra-day & Inter-day)[1] | Intra-day: 0.5248%, Inter-day: 0.5761%[4] | Not explicitly stated in the provided snippets |
| Limit of Detection (LOD) | 0.043 µg/mL[2] | 0.4259 µg/mL[4] | 0.25 ng per vial (Radiometric method)[8] |
| Limit of Quantification (LOQ) | 0.13 µg/mL[2] | 1.2772 µg/mL[4] | Not explicitly stated in the provided snippets |
Visualizations
Caption: Workflow for an inter-laboratory comparison of analytical methods.
References
- 1. jchps.com [jchps.com]
- 2. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 3. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 4. ajptonline.com [ajptonline.com]
- 5. alpco.com [alpco.com]
- 6. Vitamin B6 MicroBiological Assay - Amerigo Scientific [amerigoscientific.com]
- 7. medallionlabs.com [medallionlabs.com]
- 8. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Pyridoxine Hydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of pyridoxine hydrochloride, also known as Vitamin B6 hydrochloride, tailored for researchers, scientists, and drug development professionals. While generally not classified as hazardous waste, this compound requires careful handling to prevent environmental contamination and ensure workplace safety.
Core Disposal Principles
The disposal of any chemical, including this compound, is governed by federal, state, and local regulations. The primary regulatory bodies in the United States are the Environmental Protection Agency (EPA), which oversees hazardous waste through the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which regulates controlled substances.[1] this compound is not a controlled substance.[2]
According to multiple Safety Data Sheets (SDS), this compound is not considered a hazardous waste under RCRA.[3] However, it is crucial to avoid releasing it into the environment, as it can be harmful to aquatic life.[4][5] Therefore, disposal down the drain or in regular trash without proper preparation is not recommended.[4][5][6][7][8]
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its form (solid, solution, or contaminated material).
1. Solid this compound (Uncontaminated)
This procedure applies to expired, unused, or surplus pure this compound powder.
-
Step 1: Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat. If there is a risk of generating dust, respiratory protection is advised.[7][9]
-
Step 2: Containerization: Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, clearly labeled, and closed container.[3][7][9][10] This container should be designated for non-hazardous pharmaceutical waste.
-
Step 3: Labeling: Label the container clearly as "this compound for Disposal" and include the date.
-
Step 4: Waste Collection: The sealed container should be transferred to your institution's designated chemical waste collection area for pickup by a licensed waste management contractor. For non-hazardous pharmaceuticals, this typically involves incineration.[1][11]
2. Dilute Aqueous Solutions of this compound
Discharging aqueous solutions to the sanitary sewer is generally discouraged and may be prohibited by local regulations.
-
Step 1: Check Local Regulations: Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of non-hazardous chemical solutions. Some institutions may have specific concentration limits below which drain disposal is permitted, though this is increasingly rare.
-
Step 2: Collection for Disposal: If drain disposal is not permitted, collect the aqueous waste in a clearly labeled, sealed container.
-
Step 3: Labeling: Label the container "Aqueous Waste: this compound" and include the approximate concentration.
-
Step 4: Waste Collection: Transfer the container to the designated chemical waste collection area for proper disposal by a licensed contractor.
3. Contaminated Materials
This includes items such as paper towels, gloves, and weighing papers that have come into contact with this compound.
-
Step 1: Segregation: Place all contaminated materials into a designated waste bag or container that is separate from regular trash.
-
Step 2: Containerization: The waste should be collected in a sealed bag or a labeled container to prevent leakage or exposure.
-
Step 3: Labeling: Label the container as "Waste Contaminated with this compound."
-
Step 4: Disposal: Dispose of the container as non-hazardous laboratory waste through your institution's waste management program.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not widely published, the following table summarizes key information from safety data sheets.
| Parameter | Value/Information | Source |
| RCRA Hazardous Waste Status | Not typically classified as hazardous waste | [3] |
| Aquatic Toxicity | Harmful to aquatic life | [4][5] |
| Recommended Disposal Method | Incineration via a licensed waste disposal contractor | [1][11] |
| Drain Disposal | Not recommended; avoid release to the environment | [4][5][7] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. danielshealth.com [danielshealth.com]
Essential Safety and Operational Guide for Handling Pyridoxine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of all chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the handling of Pyridoxine Hydrochloride, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Specification and Usage Notes |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields. These should conform to EU standard EN 166 or US NIOSH standards.[1][2] |
| Skin Protection | Gloves | Chemical-resistant, impervious gloves are required. Always inspect gloves for integrity before use. Suitable gloves are those tested according to EN 374.[1][2][3] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][2] Fire/flame resistant and impervious clothing is recommended.[2][4] | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or when dusts are generated.[1][2] A full-face respirator may be necessary under certain conditions.[2][4] |
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and the safety of the laboratory environment.
Handling:
-
Work in a well-ventilated area to keep airborne concentrations low.[1][2]
-
Avoid the formation and inhalation of dust and aerosols.[1][2]
-
Wash hands thoroughly after handling the substance.[1]
-
Contaminated clothing should be removed and washed before reuse.[1]
Storage:
-
Store in a tightly closed container.[1]
-
Keep in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[1][3]
Accidental Release Measures: Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Spill Response Steps:
-
Evacuate: Evacuate unnecessary personnel from the spill area.[6]
-
Don PPE: Wear the appropriate personal protective equipment as outlined in the table above.[1][2]
-
Containment: Prevent further spillage or leakage if it is safe to do so.[2][4] Avoid allowing the chemical to enter drains.[2][4]
-
Cleanup:
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[6]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) or other regional regulations.[1]
-
Disposal Method: Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[6] This should be done through a licensed disposal company.[7]
-
Container Disposal: Do not reuse empty containers.[6] Dispose of them as unused product.[7]
Visual Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the logical workflows for handling a spill and for the standard operating procedure for this compound.
Caption: Workflow for this compound Spill Response.
Caption: Standard Operating Procedure for Handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. echemi.com [echemi.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. store.sangon.com [store.sangon.com]
- 5. This compound | C8H12ClNO3 | CID 6019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. haenseler.ch [haenseler.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
